molecular formula C8H12BNO2 B1393977 (3-((Methylamino)methyl)phenyl)boronic acid CAS No. 1146614-39-2

(3-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1393977
CAS No.: 1146614-39-2
M. Wt: 165 g/mol
InChI Key: XHGVRVGSIBKWNH-UHFFFAOYSA-N
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Description

(3-((Methylamino)methyl)phenyl)boronic acid (CAS 1146614-39-2) is an organoboron compound with the molecular formula C8H12BNO2 and a molecular weight of 165.00 g/mol . This boronic acid derivative is characterized by the presence of a methylaminomethyl group in the meta-position relative to the boronic acid functionality, making it a valuable building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . The compound is typically provided with a purity of 95% and must be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . As a key synthetic intermediate, this compound is primarily used in pharmaceutical research and the development of fine chemicals. Its structure allows it to serve as a precursor in the synthesis of more complex molecules, including those with potential biological activity. The boronic acid group enables the formation of carbon-carbon bonds with organic electrophiles in the presence of a palladium catalyst, a fundamental transformation for constructing biaryl structures commonly found in active pharmaceutical ingredients (APIs) . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Data: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area .

Properties

IUPAC Name

[3-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGVRVGSIBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676289
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146614-39-2
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-((Methylamino)methyl)phenyl)boronic acid (CAS: 1146614-39-2): Properties, Synthesis, and Key Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-((Methylamino)methyl)phenyl)boronic acid, a bifunctional building block of increasing importance in research and development. Designed for chemists, researchers, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, purification, and application, with a particular focus on its role in modern synthetic chemistry.

Core Characteristics and Physicochemical Properties

This compound is a solid organic compound distinguished by two key functional groups: a phenylboronic acid moiety and a methylaminomethyl side chain at the meta-position. This unique structure makes it a valuable reagent. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the basic secondary amine provides a handle for modulating solubility, introducing a point of interaction with biological targets, or for further chemical derivatization.

Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1146614-39-2[1][2]
Molecular Formula C₈H₁₂BNO₂[1][2]
Molecular Weight 165.00 g/mol [2][3]
Physical Form Solid[1]
Purity Typically ≥95%[1][2][3]
Synonyms 3-[(methylamino)methyl]phenylboronic acid[1]
InChI Key XHGVRVGSIBKWNH-UHFFFAOYSA-N[1][3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

Synthesis and Purification Strategies

The synthesis of this compound is not widely detailed in standard literature; however, a plausible and robust pathway can be designed based on established organoboron chemistry. The primary challenge lies in the presence of the reactive N-H proton of the secondary amine, which can interfere with common organometallic intermediates.

Proposed Synthetic Pathway

A logical approach involves the protection of the amine, followed by the formation of the boronic acid. The diagram below illustrates a representative workflow. The choice of an N-Boc protecting group is strategic; it is stable to the conditions required for borylation (e.g., organolithium reagents) and can be removed under acidic conditions without degrading the boronic acid.

Synthetic_Pathway SM 3-Bromobenzylamine INT1 N-Boc Protected Intermediate SM->INT1 1) (Boc)₂O, Base 2) NaH, MeI INT2 Organolithium Species INT1->INT2 n-BuLi, THF -78 °C PRODUCT_ESTER Boronate Ester INT2->PRODUCT_ESTER B(OiPr)₃ FINAL_PRODUCT (3-((Methylamino)methyl)phenyl) boronic acid PRODUCT_ESTER->FINAL_PRODUCT Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Purification: A Self-Validating Protocol

Boronic acids, particularly those with amine functionality, can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking.[4] A highly effective and self-validating method involves derivatization to a crystalline adduct, isolation, and subsequent release of the pure boronic acid.

Experimental Protocol: Purification via Diethanolamine Adduct Formation

This protocol leverages the reversible reaction between the boronic acid and diethanolamine to form a stable, crystalline boronate ester, which often precipitates from nonpolar solvents, leaving impurities behind.[4]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., methanol or ethanol).

    • Add 1.1 equivalents of diethanolamine to the solution.

    • Add a nonpolar solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then to 0-4°C to facilitate crystallization of the diethanolamine adduct.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a cold, nonpolar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

    • Dry the adduct thoroughly under vacuum.

  • Release of Pure Boronic Acid:

    • Suspend the crystalline adduct in a biphasic mixture of ethyl acetate and 1M HCl.

    • Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the pure boronic acid remains in the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals and materials science.[5][6]

Mechanistic Role and Causality

In this reaction, the boronic acid serves as the organoboron nucleophile that transfers its aryl group to the palladium center. The reaction is not spontaneous; it requires a base to activate the boronic acid.

Why is a base necessary? The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7] This "ate" complex possesses a higher electron density on the boron atom, which significantly accelerates the transmetalation step—the transfer of the phenyl group from boron to the palladium(II) center. This is the rate-limiting step in many Suzuki couplings, and its facilitation is critical for an efficient reaction.

The catalytic cycle, a foundational concept in organometallic chemistry, is depicted below.

Suzuki_Miyaura_Cycle center Pd⁰L₂ N2 R¹-PdII(X)L₂ (Oxidative Addition Complex) center->N2 T1 Oxidative Addition N1 R¹-X (Aryl Halide) N1->N2 N4 R¹-PdII(R²)L₂ (Transmetalation Complex) N2->N4 T2 Transmetalation N3 [R²B(OH)₃]⁻ (Activated Boronate) N3->N4 N4->center N5 R¹-R² (Coupled Product) N4->N5 T3 Reductive Elimination T4 Base Activation N3_source R²-B(OH)₂ N3_source->N3 N3_base Base (OH⁻) N3_base->N3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%).

    • Add a base, typically powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).[8]

    • Heat the reaction mixture to 85-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

  • Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated between 2-8°C under an inert atmosphere.[1]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9][10]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands out as a highly versatile and valuable building block. Its utility is firmly rooted in the robust and reliable chemistry of the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The presence of the aminomethyl side chain further enhances its value, offering a tunable element for influencing physicochemical properties and providing a secondary site for chemical elaboration. A thorough understanding of its properties, purification techniques, and reaction mechanisms, as detailed in this guide, empowers researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals, functional materials, and other advanced chemical entities.

References

  • Celen, B., et al. (2022). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health (NIH). Available at: [Link]

  • ChemBuyersGuide.com, Inc. BOC Sciences (Page 9). Available at: [Link]

  • MySkinRecipes. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Available at: [Link]

  • Appchem. Boronic acid, B-[3-[(4-methyl-1-piperazinyl)methyl]phenyl-. Available at: https://www.appchem.com/product/AI19185
  • American Elements. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Available at: [Link]

  • Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • PubChem. 3-Methylsulfonylaminophenylboronic acid. Available at: [Link]

  • Sigma-Aldrich. This compound (Chinese). Available at: [Link]

  • Sigma-Aldrich. This compound (MilliporeSigma). Available at: [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? Available at: [Link]

  • Reddit. Purification of boronic acids? Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

Sources

physical and chemical properties of (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-((Methylamino)methyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a bifunctional organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure is characterized by a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a (methylamino)methyl side chain at the meta position. This secondary amine group imparts unique physicochemical properties, including increased aqueous solubility and a site for further chemical modification or interaction with biological targets.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core properties, reactivity, applications, and handling, offering field-proven insights to facilitate its effective use in the laboratory.

PART 1: Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a solid with a purity of 95% or higher.[1] Its stability is crucial for experimental success; proper storage is essential to prevent degradation, particularly dehydration of the boronic acid moiety to its boroxine anhydride form.

Core Properties Summary
PropertyValueSource
CAS Number 1146614-39-2[2]
Molecular Formula C₈H₁₂BNO₂
Molecular Weight 165.00 g/mol [1]
Physical Form Solid
Purity ≥95%[1]
InChI Key XHGVRVGSIBKWNH-UHFFFAOYSA-N[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
Structural Analysis and Spectroscopic Profile

The structure of this compound dictates its reactivity and spectral characteristics.

  • ¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons (in the 7.0-8.0 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, a singlet for the N-methyl (-CH₃) protons, a broad signal for the amine proton (-NH-), and a very broad signal for the two hydroxyl protons of the boronic acid group (-B(OH)₂).

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the aromatic carbons, with the carbon atom attached to the boron (C-B) appearing at a characteristic downfield shift. Signals for the methylene and methyl carbons would also be present in the aliphatic region.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecular ion [M+H]⁺ at m/z 166.0, confirming the molecular weight.

PART 2: Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, enabling its use as a versatile scaffold in multi-step syntheses.

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), providing a robust and high-yielding pathway to biaryl and related structures.[4] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle, a cornerstone of modern organic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X transmetalation Transmetalation pd2_complex->transmetalation pd2_activated R¹-Pd(II)L₂-R² reductive_elim Reductive Elimination pd2_activated->reductive_elim boronate [R²-B(OH)₃]⁻ reductive_elim->pd0 R¹-R² oxidative_add->pd2_complex R¹-X transmetalation->pd2_activated [R²B(OH)₃]⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base (e.g., OH⁻)

Catalytic cycle of the Suzuki-Miyaura reaction.
Amine Functionality

The (methylamino)methyl group serves multiple purposes. It can act as a basic handle to improve solubility in aqueous or protic solvents, a significant advantage in both reaction setup and biological assays. Furthermore, it can be used as a point of attachment for other molecular fragments through reactions like acylation, alkylation, or reductive amination, enabling the construction of complex molecular libraries for drug discovery.

PART 3: Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[7] The boron atom's empty p-orbital allows it to form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of proteases or the diols found in saccharides.[8][9] This property has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[8]

This compound is an attractive starting material for several reasons:

  • Scaffold for Targeted Therapies: It can be elaborated via Suzuki coupling to generate biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[3]

  • Enhanced Pharmacokinetics: The secondary amine can be protonated at physiological pH, potentially improving solubility and cell permeability, which are critical pharmacokinetic properties.

  • Vector for Further Functionalization: The amine provides a reactive handle for linking to other pharmacophores, solubility-enhancing groups, or targeting ligands.

Drug_Discovery_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki amine_mod Amine Modification start->amine_mod biaryl Biaryl Scaffold suzuki->biaryl library Functionalized Library amine_mod->library screening High-Throughput Screening biaryl->screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow for utilizing the subject compound in drug discovery.

PART 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromotoluene).

Objective: To synthesize 4'-methyl-3-((methylamino)methyl)-[1,1'-biphenyl].

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere for 15-20 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromotoluene, and potassium carbonate.

  • Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Addition of Solvent and Catalyst: Add the dioxane/water solvent mixture via syringe. If a pre-formed catalyst was made, add it to the main reaction flask. If not, add the palladium source and ligand directly at this stage.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the basic product from streaking on the acidic silica.

PART 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statements:

    • P261: Avoid breathing dust.[10]

    • P280: Wear protective gloves, eye protection, and face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood.[10] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.[12]

Conclusion

This compound stands out as a highly valuable and versatile building block. Its capacity for undergoing robust C-C bond formation via the Suzuki-Miyaura coupling, combined with the strategic placement of a modifiable and solubility-enhancing amine side chain, makes it an ideal candidate for constructing complex molecules. For researchers in drug discovery and materials science, a solid understanding of its properties and reactivity is key to unlocking its full synthetic potential.

References

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - NIH. [Link]

  • (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203 - PubChem. [Link]

  • 3-(Methylsulfonylamino)phenylboronic acid - Oakwood Chemical. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

  • Supporting Information - Theranostics. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics | ACS Omega - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem - YouTube. [Link]

  • Fig. S10 NMR spectra of 3-(biotinylamino)phenylboronic acid. - ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [Link]

  • Phenylboronic acid - Optional[11B NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

(3-((Methylamino)methyl)phenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-((Methylamino)methyl)phenyl)boronic acid: Properties and Applications in Synthetic Chemistry

Executive Summary

This compound is a specialized bifunctional reagent that has garnered interest within the fields of medicinal chemistry and materials science. Its unique structure, combining a reactive boronic acid moiety with a secondary amine, makes it a valuable building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, highlights its primary application in palladium-catalyzed cross-coupling reactions, and offers a detailed experimental protocol for its use in a representative Suzuki-Miyaura coupling. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Introduction to Phenylboronic Acids in Drug Discovery

The incorporation of boron-containing moieties, particularly boronic acids, into drug candidates has become an increasingly successful strategy in medicinal chemistry.[1][2][3] This trend was significantly propelled by the FDA approval of bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor for treating multiple myeloma.[1][4] Since then, several other boronic acid-based drugs have been approved, demystifying earlier concerns about toxicity and highlighting the unique biochemical interactions enabled by the boron atom.[1][3][4]

Aryl boronic acids are exceptionally valued as stable, readily available, and generally low-toxicity intermediates in organic synthesis.[5] Their most prominent role is as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and styrenyl structures that form the core of many pharmaceutical agents.[6][7] this compound is a member of this critical class of reagents, offering a phenylboronic acid scaffold functionalized with a side chain that can be used for further derivatization or to modulate the physicochemical properties of the final molecule.

Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂BNO₂[8]
Molecular Weight 165.00 g/mol [8][9]
CAS Number 1146614-39-2[8]
Physical Form Solid[8]
InChI 1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3[8]
InChIKey XHGVRVGSIBKWNH-UHFFFAOYSA-N[8][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process efficiently forges a new carbon-carbon bond between the boronic acid's phenyl ring and an organohalide (or triflate).[6][10][11] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the environmental benignity of its boron-containing byproducts.[5][10][12]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[6] This is often the rate-determining step of the reaction.

  • Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, CsF). This activation forms a more nucleophilic boronate species (R²-B(OH)₃⁻), which facilitates the transfer of the organic group (R²) from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex.[6][10] The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired coupled product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)L₂-X tm_label Transmetalation pd2_complex->tm_label pd2_transmetal R¹-Pd(II)L₂-R² re_label Reductive Elimination pd2_transmetal->re_label oa_label->pd2_complex R¹-X re_label->pd0 R¹-R² tm_label->pd2_transmetal [R²B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, reliable method for the palladium-catalyzed coupling of this compound with a generic aryl bromide. It is designed as a self-validating system, including steps for reaction setup, monitoring, work-up, purification, and characterization.

Objective: To synthesize 3-((Methylamino)methyl)-1,1'-biphenyl by coupling this compound with bromobenzene.

Materials
  • This compound (1.2 eq.)

  • Bromobenzene (1.0 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 eq.)

  • Toluene (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, bromobenzene, K₃PO₄, Pd(OAc)₂, and PCy₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (bromobenzene) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound stands as a highly useful and versatile building block for synthetic chemists. Its primary utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of a functionalized phenyl ring into a wide range of organic molecules. The presence of the methylaminomethyl side chain offers a secondary point for chemical modification or for tuning the pharmacological properties of target compounds, making it a valuable reagent in the toolkit for modern drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barber, T. Q., Chuentragool, P., & O’Brien, A. G. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 53(4), 888-901. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Molecules, 19(8), 11635-11651. Available from: [Link]

  • PubChem. (n.d.). 3-Methylsulfonylaminophenylboronic acid. Retrieved from [Link]

  • Santos, M. A., & Marques, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3748. Available from: [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1363. Available from: [Link]

  • Islam, M. Z., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14358-14366. Available from: [Link]

  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? Retrieved from [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Das, U., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112439. Available from: [Link]

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A Technical Guide to [3-(methylaminomethyl)phenyl]boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-(methylaminomethyl)phenyl]boronic acid is a versatile bifunctional molecule that has garnered significant interest within the pharmaceutical and materials science sectors. Its structure, featuring a reactive boronic acid moiety and a secondary amine side chain, makes it an invaluable building block for complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its critical role in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, from synthetic strategy to analytical validation, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the compound's utility as a synthetic intermediate and its potential as a pharmacophore, grounded in the fundamental principles of organoboron chemistry.

The Boronic Acid Moiety: A Cornerstone of Modern Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in the synthesis of advanced pharmaceutical intermediates.[1][2] Characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), these organoboranes exhibit a unique combination of stability, low toxicity, and versatile reactivity.[3][4] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which are ubiquitous in pharmaceutical agents.[1][5]

Beyond their role as synthetic linchpins, boronic acids themselves can be pharmacologically active.[1] The boron atom's Lewis acidity allows it to form reversible covalent complexes with diols, a feature exploited in sensors and drug delivery systems.[3][6] Furthermore, the boronic acid group is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[3][7] This dual utility underscores the importance of functionalized phenylboronic acids like [3-(methylaminomethyl)phenyl]boronic acid in the drug discovery pipeline.[1][7]

Physicochemical Profile of [3-(methylaminomethyl)phenyl]boronic acid

Understanding the fundamental properties of a chemical building block is critical for its effective application. [3-(methylaminomethyl)phenyl]boronic acid is a solid at room temperature, possessing both a Lewis acidic boronic acid group and a basic secondary amine. This bifunctional nature influences its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Formula C₈H₁₂BNO₂
Molecular Weight 165.00 g/mol
CAS Number 1146614-39-2
Physical Form Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place
SMILES CNCc1cccc(c1)B(O)O
InChI Key XHGVRVGSIBKWNH-UHFFFAOYSA-N

Note: Data corresponds to the free base. The compound may also be available as a salt (e.g., hydrochloride) which will have different properties.

Synthesis and Purification: A Protocol Deep-Dive

The synthesis of [3-(methylaminomethyl)phenyl]boronic acid requires a multi-step approach that carefully manages the reactivity of its functional groups. A common and logical strategy involves the reductive amination of a commercially available aldehyde, followed by conversion of a halo-substituent into the boronic acid moiety.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis / Deprotection Start 3-Bromobenzaldehyde Intermediate1 3-Bromo-N-methylbenzylamine Start->Intermediate1   Reagent1 Methylamine (CH₃NH₂) Sodium triacetoxyborohydride (NaBH(OAc)₃) Reagent1->Intermediate1 Intermediate2 Pinacol Ester Intermediate Intermediate1->Intermediate2   Reagent2 Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ Potassium Acetate (KOAc) Reagent2->Intermediate2 FinalProduct [3-(methylaminomethyl)phenyl]boronic acid Intermediate2->FinalProduct   Reagent3 Aqueous Acid (e.g., HCl) or Sodium periodate (NaIO₄) Reagent3->FinalProduct

Caption: Synthetic workflow for [3-(methylaminomethyl)phenyl]boronic acid.
Detailed Experimental Protocol: Synthesis

Step 1: Reductive Amination of 3-Bromobenzaldehyde

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-N-methylbenzylamine.

Scientist's Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure.

Step 2: Miyaura Borylation

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine crude 3-bromo-N-methylbenzylamine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add anhydrous solvent, such as dioxane or DMF.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-90 °C for 8-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography or carried forward.

Scientist's Rationale: The Miyaura borylation is a reliable palladium-catalyzed method to convert aryl halides to aryl boronic esters.[8] Potassium acetate acts as the base. The pinacol ester is often preferred over the free boronic acid for purification and stability.

Step 3: Hydrolysis to the Boronic Acid

  • Dissolve the crude pinacol ester intermediate in a solvent mixture such as THF/water.

  • Add an aqueous solution of sodium periodate (NaIO₄, 4.0 eq) and stir vigorously at room temperature. Alternatively, mild acid hydrolysis (e.g., 1M HCl) can be used.

  • Monitor the reaction by LC-MS until the ester is fully consumed.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, [3-(methylaminomethyl)phenyl]boronic acid. Further purification can be achieved by recrystallization.

Structural Elucidation and Quality Control

Confirming the structure and purity of the final compound is a non-negotiable step in synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

Protocol: NMR Spectroscopy
  • Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Acquire a ¹H NMR spectrum. The spectrum should show aromatic protons (typically in the 7.0-8.0 ppm range), a singlet or doublet for the benzylic CH₂ protons, a singlet for the N-CH₃ protons, and a broad singlet for the B(OH)₂ protons.

  • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[9]

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Protocol: Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • In positive ion mode, expect to observe the [M+H]⁺ ion.

  • The measured mass should be within 5 ppm of the theoretical exact mass for C₈H₁₃BNO₂⁺.

Scientist's Rationale: HRMS provides an exact mass measurement, which confirms the elemental composition of the molecule. NMR provides detailed information about the chemical environment of each proton and carbon, confirming the connectivity and overall structure. Together, they provide unambiguous proof of identity and a reliable assessment of purity.

TechniqueExpected Observations for [3-(methylaminomethyl)phenyl]boronic acid
¹H NMR Aromatic protons (~7.2-7.8 ppm), Benzylic CH₂ (~3.8-4.2 ppm), N-Methyl CH₃ (~2.4-2.6 ppm), B(OH)₂ (broad, variable shift)
¹³C NMR Aromatic carbons (~125-140 ppm), Benzylic CH₂ (~55-60 ppm), N-Methyl CH₃ (~35-40 ppm). C-B signal may be absent or very broad.[9]
HRMS (ESI+) Calculated m/z for [C₈H₁₂BNO₂ + H]⁺: 166.0983. Found should be within ± 5 ppm.

Reactivity and Applications in Drug Discovery

The utility of [3-(methylaminomethyl)phenyl]boronic acid stems from the distinct reactivity of its two functional groups, making it a powerful tool in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[10][11]

The Suzuki-Miyaura Coupling Engine

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as the organoboron nucleophile to be coupled with an aryl or vinyl halide/triflate.[11]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Transmetalation_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OA_Complex->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product Product_Complex Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Oxidative Addition BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation_Complex Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 eq), [3-(methylaminomethyl)phenyl]boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) and add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF).

  • Heat the reaction to 80-110 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Scientist's Rationale: The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates. The base is required to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[11] The aminomethyl group on the boronic acid can coordinate to the metal center or influence solubility, potentially requiring adjustments to the standard conditions.

Conclusion and Future Outlook

[3-(methylaminomethyl)phenyl]boronic acid is more than a simple chemical; it is a precisely engineered tool for molecular construction. Its structure provides a stable yet reactive handle for introducing a functionalized phenyl ring into complex molecules, a process central to modern drug discovery. The protocols and rationale presented herein provide a framework for the synthesis, validation, and application of this key intermediate. As synthetic methodologies continue to advance, the strategic use of such bifunctional building blocks will remain paramount in accelerating the development of next-generation therapeutics and advanced materials.

References

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
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  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Vertex AI Search.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 3-(N,N-Dimethylamino)phenylboronic acid. (n.d.). Sigma-Aldrich.

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An In-depth Technical Guide on the Safety and Handling of (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Significance

(3-((Methylamino)methyl)phenyl)boronic acid, with CAS Number 819843-52-8, is a bifunctional organoboron compound. Its structure features a phenylboronic acid moiety, a cornerstone of modern organic synthesis, and a methylaminomethyl substituent. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. The secondary amine provides a site for further functionalization or can act as a key pharmacophore, influencing the compound's solubility, basicity, and interaction with biological targets. Its application is most prominent in the synthesis of complex molecules during drug discovery, where precise and efficient bond formation is paramount. Understanding its reactivity is key, but a rigorous adherence to safety and handling protocols is the foundation upon which successful and secure research is built.

Section 2: Comprehensive Hazard Identification and Risk Assessment

While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a composite hazard profile can be constructed from SDSs of structurally analogous aminophenylboronic acids and general boronic acid compounds.[1][2][3] The primary hazards are associated with its irritant properties and potential for respiratory tract irritation, which is typical for this class of fine chemical solids.[1][4][5]

The causality of these hazards is rooted in its chemical nature. The boronic acid group is acidic and can irritate moist tissues like the eyes and respiratory tract upon contact. The fine, dusty nature of the solid compound increases the risk of aerosolization and subsequent inhalation.

Table 1: Composite GHS Hazard Profile | Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | | :--- | :---: | :---: | :--- | | Skin Irritation |


| Warning  | H315: Causes skin irritation.[2][3] |
| Serious Eye Irritation |

| Warning  | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) |

| Warning  | H335: May cause respiratory irritation.[2][3] |
| Acute Oral Toxicity |

| Warning  | H302: Harmful if swallowed.[1] |

This data represents a composite profile from analogous compounds and should be treated as a guideline. Always consult the supplier-specific SDS before use.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating the identified hazards requires a multi-layered approach, starting with robust engineering controls and followed by mandatory personal protective equipment. The primary goal is to minimize or eliminate the possibility of the compound coming into contact with the researcher.

Engineering Controls: All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[1] This is a non-negotiable control to prevent the inhalation of fine dust particles.[4] The fume hood provides a contained workspace, drawing airborne particles away from the user's breathing zone. Ensure the sash is kept at the lowest practical height to maximize airflow efficiency.

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required to protect against dust particles and splashes.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1] It is critical to inspect gloves for any signs of degradation or perforation before use. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Body Protection: A lab coat must be worn to protect against skin contact. For larger quantities, or where significant dust generation is possible, additional protective clothing may be necessary.[5]

PPE_Selection_Workflow start Begin Handling of This compound task_check Is the material a solid powder? start->task_check weighing Weighing or Transferring Solid task_check->weighing Yes solution Handling Pre-made Solution task_check->solution No ppe_solid Mandatory Controls & PPE: - Certified Chemical Fume Hood - Nitrile Gloves - Safety Goggles (with side shields) - Lab Coat weighing->ppe_solid ppe_solution Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution

Figure 1. PPE Selection Workflow

Section 4: Safe Handling, Storage, and Chemical Stability

Handling:

  • Dispensing: When handling the solid, use non-sparking tools and minimize the generation of dust.[4] Avoid actions that can aerosolize the powder, such as dropping scoops of material from a height.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7] Contaminated clothing should be removed and washed before reuse.[5]

Storage: Proper storage is crucial for maintaining the chemical integrity of boronic acids and ensuring safety.

  • Atmosphere: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8] Many boronic acids are sensitive to moisture and air.[9] It is best practice to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][9]

  • Dehydration: In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines.[10] While this is often a reversible process upon dissolution, it can affect the compound's apparent molecular weight and complicate stoichiometry in reactions. Storing in a desiccator can help mitigate this.

  • Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9] As an acidic compound, it should be stored in a dedicated corrosives or acids cabinet, segregated from bases.[11][12]

Section 5: Emergency Procedures and First Aid

Prompt and correct action is vital in the event of an exposure or spill.

First Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: If the compound comes into contact with skin, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill Response Protocol: All spill cleanup operations should be performed wearing the full PPE described in Section 3.

  • Containment: For a small spill, carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[14]

  • Cleanup: Clean the spill area with a wet cloth or paper towels to remove any remaining residue, and place the cleaning materials into the waste container.

  • Reporting: All spills, regardless of size, should be reported to the laboratory supervisor or the institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large Spill or Inhalation Risk assess->large_spill Large small_actions 1. Ensure Full PPE is Worn 2. Gently sweep/scoop solid into a labeled waste container. 3. Wipe area with wet cloth. 4. Report to Supervisor. small_spill->small_actions large_actions 1. Evacuate Immediate Area 2. Alert Colleagues & Supervisor 3. Contact EHS/Emergency Response 4. Prevent Entry to Area large_spill->large_actions

Figure 2. Spill Response Decision Tree

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to ensure environmental protection and regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spilled material, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][15]

  • Disposal Pathway: Never dispose of this chemical down the drain or in the regular trash.[15][16] All chemical waste must be disposed of through your institution's certified hazardous waste disposal program.[5][15] Always follow local, state, and federal regulations for hazardous waste disposal.[14]

References

  • How To Safely Dispose of Boric Acid. Lab Alley.

  • How to Store Boric Acid. Lab Alley.

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.

  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. BenchChem.

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. (2022, April 29).

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.

  • SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride. Fisher Scientific.

  • 4-Aminophenylboronic acid. PubChem, National Center for Biotechnology Information.

  • 3-Aminophenylboronic acid. PubChem, National Center for Biotechnology Information.

  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. ChemicalBook. (2023, May 6).

  • 4-Aminophenylboronic acid SDS, 89415-43-0 Safety Data Sheets. ECHEMI.

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.

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  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.

  • Safe Handling and Storage of Chemicals. University of California, Riverside, Environmental Health & Safety.

  • SAFETY DATA SHEET - 4-Methylphenylboronic acid. AK Scientific, Inc.

  • SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich. (2025, October 15).

  • SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. Sigma-Aldrich. (2025, May 12).

  • 3-Methacrylamidophenylboronic acid SDS, 48150-45-4 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.

  • SAFETY DATA SHEET - Stoddard solvent. Fisher Scientific. (2009, September 26).

  • SAFETY DATA SHEET - Ethyl 3-ethoxypropanoate. Fisher Scientific.

  • SAFETY DATA SHEET - Bifonazole. Sigma-Aldrich. (2024, September 6).

  • SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl azide solution. Sigma-Aldrich. (2024, September 6).

  • SAFETY DATA SHEET - Potassium propionate. Sigma-Aldrich. (2025, April 30).

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Navigating the Labyrinth: A Technical Guide to the Solubility of Substituted Phenylboronic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, substituted phenylboronic acids stand as indispensable building blocks. Their utility in cornerstone reactions such as the Suzuki-Miyaura cross-coupling has revolutionized the construction of complex molecules, particularly in the realm of drug discovery. However, the seemingly simple parameter of solubility in organic solvents often presents a significant hurdle, impacting reaction efficiency, purification, and formulation. This guide, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to provide a nuanced, in-depth exploration of the factors governing the solubility of these versatile compounds. We will delve into the theoretical underpinnings, provide practical experimental guidance, and address the common challenges encountered in the laboratory.

The Dichotomy of Polarity: Theoretical Principles of Solubility

The solubility of a substituted phenylboronic acid is a delicate interplay between the inherent properties of the solute and the surrounding solvent. The core structure, a polar boronic acid group (-B(OH)₂) appended to a generally nonpolar phenyl ring, creates a molecule with a dualistic nature. The solubility, therefore, is dictated by the ability of a solvent to favorably interact with both of these domains.

The primary intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are potent hydrogen bond donors and acceptors. Protic solvents and those with hydrogen bond accepting capabilities (e.g., ethers, ketones) can engage in strong hydrogen bonding interactions, significantly enhancing solubility.

  • Dipole-Dipole Interactions: The B-O and O-H bonds in the boronic acid group are polar, creating a molecular dipole. Polar aprotic solvents can interact with this dipole, contributing to solvation.

  • Van der Waals Forces: The phenyl ring, being nonpolar, primarily interacts through London dispersion forces. Nonpolar solvents will favor interaction with this part of the molecule.

The nature and position of substituents on the phenyl ring further modulate this solubility profile. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the polarity of the entire molecule, influencing its interaction with the solvent. For instance, the introduction of a polar substituent can increase solubility in polar solvents.[1][2]

cluster_solute Substituted Phenylboronic Acid cluster_solvent Organic Solvent Molecule R-Ph-B(OH)₂ PolarHead Boronic Acid Group (-B(OH)₂) Molecule->PolarHead Hydrogen Bonding Dipole-Dipole NonpolarTail Substituted Phenyl Ring (R-Ph) Molecule->NonpolarTail Van der Waals Solvent Solvent Molecules PolarHead->Solvent Strong Interaction (e.g., Ethers, Ketones) NonpolarTail->Solvent Weaker Interaction (e.g., Hydrocarbons)

Caption: Intermolecular forces governing solubility.

A Tangible Metric: Quantitative Solubility Data

Theoretical understanding is best complemented by empirical data. The following table summarizes the mole fraction solubility (x) of phenylboronic acid and its substituted analogs in a range of common organic solvents at various temperatures. It is crucial to note that the solubility of boronic acids can be significantly influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration, which often exhibit different solubility profiles.[3][4][5]

CompoundSolventTemperature (K)Mole Fraction (x)Reference
Phenylboronic AcidChloroform298.15Moderate[3][4][5]
Phenylboronic Acid3-Pentanone298.15High[3][4][5]
Phenylboronic AcidAcetone298.15High[3][4][5]
Phenylboronic AcidDipropyl Ether298.15High[3][4][5]
Phenylboronic AcidMethylcyclohexane298.15Very Low[3][4][5]
ortho-Isobutoxyphenylboronic AcidChloroform293.150.045[1]
meta-Isobutoxyphenylboronic AcidChloroform293.150.008[1]
para-Isobutoxyphenylboronic AcidChloroform293.150.006[1]
ortho-Isobutoxyphenylboronic Acid3-Pentanone293.150.135[1]
meta-Isobutoxyphenylboronic Acid3-Pentanone293.150.028[1]
para-Isobutoxyphenylboronic Acid3-Pentanone293.150.022[1]
ortho-Isobutoxyphenylboronic AcidAcetone293.150.150[1]
meta-Isobutoxyphenylboronic AcidAcetone293.150.040[1]
para-Isobutoxyphenylboronic AcidAcetone293.150.032[1]

Note: "High," "Moderate," and "Very Low" are qualitative descriptors based on the referenced literature. The quantitative data for isobutoxyphenylboronic acid isomers is taken directly from the cited source.

In the Lab: A Protocol for Determining Solubility

For novel substituted phenylboronic acids, experimental determination of solubility is paramount. The dynamic method, which relies on the visual or instrumental detection of the disappearance of a solid phase upon heating a suspension of known composition, is a robust and widely used technique.[3][6]

Step-by-Step Methodology for Dynamic Solubility Determination
  • Preparation of the Sample Mixture:

    • Accurately weigh a specific amount of the substituted phenylboronic acid into a sealable glass vial.

    • Add a precise volume or mass of the desired organic solvent to the vial. The initial composition should be such that a solid phase is present at room temperature.

    • Seal the vial to prevent solvent evaporation.

  • Controlled Heating and Observation:

    • Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the block at a constant rate (e.g., 0.5 °C/min).

  • Determination of the Dissolution Temperature:

    • Continuously monitor the sample for the disappearance of the last solid particles. This can be done visually or instrumentally by measuring the turbidity of the solution using a light scattering probe.

    • The temperature at which the solution becomes completely clear is the dissolution temperature for that specific composition.

  • Data Analysis:

    • Repeat the measurement for several different compositions of the solute and solvent.

    • Plot the dissolution temperature as a function of the mole fraction of the substituted phenylboronic acid. This plot represents the solubility curve for the compound in the chosen solvent.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Weigh 1. Weigh Phenylboronic Acid AddSolvent 2. Add Organic Solvent Weigh->AddSolvent Seal 3. Seal Vial AddSolvent->Seal Heat 4. Controlled Heating & Stirring Seal->Heat Observe 5. Observe/Measure Turbidity Heat->Observe Record 6. Record Dissolution Temperature Observe->Record Repeat 7. Repeat for Different Compositions Record->Repeat Plot 8. Plot Solubility Curve Repeat->Plot

Caption: Experimental workflow for dynamic solubility determination.

The Boroxine Conundrum: A Common Pitfall

A significant challenge in handling and studying the solubility of phenylboronic acids is their propensity to undergo reversible dehydration to form trimeric anhydrides known as boroxines.[3][7] This equilibrium is influenced by factors such as temperature, the presence of water, and the nature of the solvent.

3 R-Ph-B(OH)₂ ⇌ (R-Ph-BO)₃ + 3 H₂O

The formation of boroxine can lead to inconsistencies in solubility measurements as the boroxine often possesses a different solubility profile than the parent boronic acid. It is crucial for researchers to be aware of this equilibrium and to use anhydrous solvents and dry starting materials when aiming to determine the solubility of the monomeric boronic acid.

BoronicAcid 3 x Phenylboronic Acid (More Polar, H-Bonding) Boroxine Triphenylboroxine (Less Polar) BoronicAcid->Boroxine Dehydration (Heat) Boroxine->BoronicAcid Hydrolysis Water 3 x H₂O Boroxine->Water

Caption: The equilibrium between phenylboronic acid and its boroxine.

Conclusion: A Foundation for Rational Design

A thorough understanding of the solubility of substituted phenylboronic acids is not merely an academic exercise; it is a critical component of successful drug discovery and development. By grasping the interplay of intermolecular forces, leveraging quantitative data, employing robust experimental techniques, and being cognizant of potential pitfalls like boroxine formation, researchers can make more informed decisions in their synthetic and formulation strategies. This guide provides a foundational framework for navigating the complexities of phenylboronic acid solubility, ultimately enabling more efficient and predictable outcomes in the laboratory.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4455. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

Sources

A Technical Guide to the Stability and Storage of (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the stability of (3-((Methylamino)methyl)phenyl)boronic acid and outlines field-proven protocols for its optimal storage and handling. Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical, validated methodologies to ensure the integrity and performance of this critical reagent in experimental workflows.

Introduction: The Chemical Context

This compound is a bifunctional organoboron compound, a class of molecules indispensable in modern organic synthesis, most notably as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a covalent inhibitor of serine proteases or a recognition element for saccharides.[1][2] However, the very reactivity that makes these compounds valuable also renders them susceptible to degradation. Understanding the specific vulnerabilities of this compound is paramount for preventing lot-to-lot variability, ensuring reaction reproducibility, and controlling for potentially genotoxic impurities that can arise from degradation.[3] This guide elucidates the primary degradation pathways and provides a robust framework for maintaining the compound's purity and reactivity.

Core Chemical Properties & Vulnerabilities

The stability of any chemical reagent is intrinsically linked to its structure and physical properties. Below is a summary of the key characteristics of this compound.

PropertyValueSource(s)
CAS Number 1146614-39-2
Molecular Formula C₈H₁₂BNO₂
Molecular Weight 165.00 g/mol
Physical Form Solid (typically off-white powder)[4]
Key Sensitivities Hygroscopic (Moisture), Air, Light[4][5][6]

The presence of the C-B bond, the hydroxyl groups on the boron atom, and the aminomethyl substituent collectively define the compound's stability profile. The primary environmental factors that compromise its integrity are moisture, oxygen, light, and elevated temperature .

Major Degradation Pathways

From extensive field experience and literature review, three principal degradation pathways have been identified for arylboronic acids. The presence of these degradation products can significantly lower the yield of desired reactions and complicate purification processes.

Protodeboronation

This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom. This process is often accelerated by the presence of water, and can be catalyzed by acidic or basic conditions.[3][7] For this specific molecule, protodeboronation would result in the formation of N-methyl-3-methylbenzylamine, a significant impurity.

Oxidation

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[7] In this case, oxidation would produce 3-((methylamino)methyl)phenol. This pathway is a primary concern when the compound is exposed to atmospheric oxygen, and the reaction can be accelerated by light or trace metal impurities.

Boroxine Formation

In the solid state or in concentrated non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][7] While this process is often reversible upon exposure to water (e.g., during reaction workup), its formation alters the stoichiometry of the active monomeric boronic acid available for reaction. For this reason, it is a critical parameter to control.

G cluster_degradation Degradation Pathways main This compound protodeboronation Protodeboronation Product (N-methyl-3-methylbenzylamine) main->protodeboronation H₂O / H⁺ or OH⁻ oxidation Oxidation Product (3-((methylamino)methyl)phenol) main->oxidation [O] / Air / Light boroxine Boroxine (Trimer) main->boroxine - 3 H₂O (Dehydration) boroxine->main + 3 H₂O (Hydrolysis)

Figure 1: Primary degradation pathways for this compound.

Validated Storage and Handling Protocols

Based on the chemical vulnerabilities detailed above, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound. The following conditions are derived from manufacturer safety data sheets and best practices for handling sensitive organoboron reagents.[4][5]

Recommended Storage Conditions

This table summarizes the optimal conditions for long-term storage. The causality behind each recommendation is critical for understanding and enforcing these protocols.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2–8 °CRefrigeration slows the rate of all degradation pathways. Avoid freezing, as this can introduce moisture through condensation during temperature cycling.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere is the most critical factor. It directly prevents oxidative degradation and minimizes contact with atmospheric moisture, which drives protodeboronation and boroxine formation.[4][5]
Light Amber/Opaque ContainerStoring in a dark place protects the compound from photo-oxidation, a common degradation pathway for many aromatic compounds.
Container Tightly Sealed, Dry Glass VialA tightly sealed container is the primary barrier against moisture and air ingress.[5] Glass is preferred over plastic due to its superior barrier properties.
Step-by-Step Protocol for Handling Solid Reagent

The trustworthiness of any experimental result begins with the proper handling of the starting materials. The following protocol should be considered mandatory.

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator or glovebox for at least 20-30 minutes. This is a crucial, often overlooked step that prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Whenever possible, handle the solid inside a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is unavailable, create a positive pressure of an inert gas (e.g., argon) over the vial while dispensing.

  • Dispensing: Use a clean, dry spatula. Quickly weigh the desired amount of reagent into a dry, pre-tared vessel.

  • Resealing: Immediately and securely recap the original container. Purge the headspace with inert gas before tightening the cap. For added protection, wrap the cap junction with Parafilm®.

  • Return to Storage: Promptly return the main container to the recommended refrigerated storage.[4][5]

A Self-Validating System: Experimental Stability Assessment

To ensure the utmost confidence in your material, particularly for long-term projects or when using an older batch, a simple stability study is recommended. This protocol provides a self-validating system to confirm the integrity of your specific lot of this compound.

Protocol: Comparative Stability Analysis by HPLC

Objective: To quantify the rate of degradation under recommended storage conditions versus adverse (benchtop) conditions.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., Acetonitrile/Water).

    • Immediately analyze this solution by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector.

    • Record the initial chromatogram. The main peak's retention time and peak area/purity represent the baseline (T=0) integrity.

  • Sample Preparation and Storage:

    • Dispense several small, equivalent aliquots of the solid compound into individual, appropriately sized amber glass vials.

    • Set A (Optimal Storage): Backfill vials with argon, seal tightly, and place in a 2–8 °C refrigerator.

    • Set B (Adverse Storage): Seal vials under normal atmosphere and leave on the lab bench, exposed to ambient light and temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from Set A and one from Set B.

    • Prepare solutions from each vial at the same concentration as the T=0 sample.

    • Analyze by HPLC using the identical method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area or purity of the main compound.

    • The rationale for HPLC is its ability to separate the parent compound from potential impurities like the protodeboronated or oxidized products, allowing for quantitative assessment of purity over time.

G cluster_storage Concurrent Storage start Obtain Reagent t0_analysis T=0 Analysis (Establish Baseline HPLC) start->t0_analysis prep_aliquots Prepare Solid Aliquots t0_analysis->prep_aliquots set_a Set A: Optimal (2-8°C, Inert Gas, Dark) prep_aliquots->set_a set_b Set B: Adverse (Benchtop, Air, Light) prep_aliquots->set_b time_points Sample at Time Points (e.g., 1 wk, 1 mo, 3 mo) set_a->time_points set_b->time_points hplc_analysis Analyze via HPLC time_points->hplc_analysis compare Compare Data to T=0 hplc_analysis->compare end Determine Stability Profile compare->end

Sources

Navigating the Landscape of (3-((Methylamino)methyl)phenyl)boronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Building Block in Modern Chemistry

(3-((Methylamino)methyl)phenyl)boronic acid, a seemingly unassuming organoboron compound, has carved a niche for itself as a valuable building block in the intricate world of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a boronic acid moiety tethered to a phenyl ring bearing a methylaminomethyl substituent, bestows upon it a desirable combination of reactivity and functionality. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this reagent, from its commercial availability to its practical applications, underpinned by a foundation of scientific integrity and field-proven insights. Boronic acids, in general, have seen a surge in interest, particularly after the approval of drugs like bortezomib, which has helped to dispel earlier concerns about their potential toxicity and highlighted their therapeutic potential.[1][2][3]

Part 1: Commercial Sourcing and Availability

For researchers embarking on synthetic campaigns, the accessibility of starting materials is a critical logistical consideration. This compound is available from several commercial suppliers, though availability may vary. It is crucial to procure high-purity material to ensure the reproducibility of experimental results.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Notes
Sigma-Aldrich (Ambeed) 1146614-39-2C8H12BNO2165.00≥95%Available in various quantities.[4][5]
BLDpharm 1146614-39-2C8H12BNO2165.00≥95%Requires cold-chain transportation.[6]
CymitQuimica (Fluorochem) 1146614-39-2C8H12BNO2165.0095%Listed as a discontinued product.[7]

Note: This information is subject to change. Researchers should always verify the current availability and specifications with the respective suppliers.

Part 2: Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of arylboronic acids can be achieved through several established methodologies.[1] While specific literature detailing the exact industrial synthesis of this compound is not always publicly available, analogous preparations of aminomethylphenylboronic acids offer valuable insights.[3][8][9] A common conceptual approach involves a multi-step sequence, often starting from a corresponding brominated precursor.

A plausible synthetic route could involve the following key transformations:

  • Bromination of a suitable toluene derivative to introduce a leaving group at the desired position.

  • Radical bromination of the methyl group to form a benzylic bromide.

  • Nucleophilic substitution with methylamine to introduce the (methylamino)methyl group.

  • Borylation of the aryl bromide, typically via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed cross-coupling reaction with a diboron reagent.

The choice of protective groups for the amine functionality may be necessary to prevent side reactions during the borylation step.

Physicochemical Properties and Stability

This compound is typically a solid at room temperature.[4] Like many boronic acids, its stability is a key consideration for storage and handling. Several decomposition pathways can compromise the integrity of the reagent:

  • Protodeboronation: The cleavage of the carbon-boron bond, which is often accelerated in the presence of moisture and certain metals.[10]

  • Oxidation: The boron center can be susceptible to oxidation, particularly in solution.

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible but can complicate stoichiometry in reactions.[10]

To mitigate degradation, it is recommended to store this compound in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C).[4][6] For particularly unstable boronic acids, conversion to more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy for long-term storage and controlled release in reactions.[11][12]

Part 3: Key Applications in Organic Synthesis

The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction has broad functional group tolerance and generally proceeds under mild conditions, making it a favored method for the synthesis of biaryls and other conjugated systems.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (R1-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (R2-B(OH)2) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base.

  • Reductive Elimination: The two organic fragments (R1 and R2) are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R²-B(OH)₂ Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The presence of the (methylamino)methyl group in this compound can influence the reaction in several ways. The amine can act as an internal ligand, potentially affecting the catalyst's activity and stability. Furthermore, it provides a handle for further functionalization or can play a role in modulating the physicochemical properties of the final product, which is of particular interest in drug discovery.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or reaction vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Degassing: If not already under an inert atmosphere, degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Combine Reactants and Base in Schlenk Flask start->setup add_solvent Add Anhydrous Solvent setup->add_solvent degas Degas Mixture add_solvent->degas add_catalyst Add Palladium Catalyst degas->add_catalyst react Heat and Stir add_catalyst->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Part 4: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and other boronic acids.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13] When handling the solid, a dust mask is recommended to prevent inhalation.[14]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4]

  • Spills: In case of a spill, avoid generating dust.[13] Clean up spills using dry methods and place the material in a sealed container for disposal.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]

The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Conclusion

This compound stands out as a valuable and versatile reagent for synthetic and medicinal chemists. Its commercial availability, coupled with its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, including its stability and handling requirements, is paramount for its effective and safe utilization in the laboratory. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of functionalized building blocks such as this aminomethylphenylboronic acid is set to increase, paving the way for future innovations.

References

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26). YouTube.
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  • This compound. Sigma-Aldrich.
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  • 3-((MethylaMino)Methyl)phenylboronic acid | 1146614-39-2. ChemSrc.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
  • 1146614-39-2|this compound. BLDpharm.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.
  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.
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  • This compound CAS:1146614-39-2. ChemBuyersGuide.com.
  • ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Wiley Online Library.
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  • Design and discovery of boronic acid drugs. PubMed.
  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry.
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(3-((Methylamino)methyl)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

(3-((Methylamino)methyl)phenyl)boronic acid is a bifunctional organic compound that has garnered increasing interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid moiety and a secondary aminomethyl group on a phenyl ring, makes it a valuable and versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The (methylamino)methyl substituent, positioned at the meta-position, not only influences the electronic properties of the phenyl ring but also offers a reactive handle for further functionalization and can play a role in modulating the physicochemical properties of resulting molecules, such as solubility and basicity.

This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling, medicinal chemistry, and the development of novel materials and sensors.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature with a molecular weight of 165.00 g/mol .[3] For practical laboratory use, it is often supplied as a hydrochloride salt to improve its stability and handling. Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₂BNO₂[3]
Molecular Weight165.00 g/mol
AppearanceSolid[3]
PurityTypically ≥95%
InChI KeyXHGVRVGSIBKWNH-UHFFFAOYSA-N
Storage Conditions2-8°C, inert atmosphere, keep in dark place[3]

Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While specific spectra for this exact compound are not widely published in peer-reviewed journals, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, the N-methyl protons, and the acidic protons of the boronic acid group, which may be broad or exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon. The carbon atom attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.

  • IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for the O-H stretching of the boronic acid (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established organoboron chemistry.[1] A common strategy involves the borylation of a suitable aryl halide precursor.

A likely precursor for the synthesis is 3-bromobenzyl(methyl)amine. The synthesis would proceed via a Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

Synthesis_Workflow cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Hydrolysis A 3-Bromobenzyl(methyl)amine D N-Methyl-N-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)amine A->D Coupling B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) C->D F This compound D->F Deprotection E Aqueous Acid (e.g., HCl) E->F

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)
  • Miyaura Borylation: To a solution of 3-bromobenzyl(methyl)amine (1.0 equiv) in an anhydrous, degassed solvent such as 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and a base, typically potassium acetate (KOAc, 3.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation of Boronate Ester: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, for example by column chromatography on silica gel, to yield the intermediate pinacol boronate ester.

  • Hydrolysis to Boronic Acid: The purified boronate ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. An aqueous acid, for instance, 1 M hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the product can be extracted into an organic solvent, and the solvent is evaporated to yield this compound. Further purification may be achieved by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls, styrenes, and other conjugated systems.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product Product (R-Ar) PdII_R_Ar->Product Boronate ArB(OH)₃⁻ Boronate->PdII_R_Ar Base Base (e.g., K₂CO₃) ArBOH2 This compound Base->ArBOH2 ArBOH2->Boronate Activation RX Aryl/Vinyl Halide (R-X) RX->PdII_RX

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Experimental Design
  • Catalyst: A variety of palladium catalysts can be employed, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium fluoride (CsF) are frequently used.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base.

  • Reaction Temperature: Temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners.

Representative Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel are added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., 2 M aqueous Na₂CO₃).

  • A suitable organic solvent system, such as a 4:1 mixture of toluene and dioxane, is added.

  • The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 100 °C.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA, such as the anticancer agent bortezomib.[7][8] The incorporation of a boronic acid moiety can enhance the potency and modify the pharmacokinetic profile of a drug candidate.[9] this compound serves as a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.

Many kinase inhibitors feature a biaryl core structure, which can be efficiently synthesized via the Suzuki-Miyaura reaction.[10] The (methylamino)methyl group on the boronic acid can serve as a key interaction point with the target protein or as a site for further chemical elaboration to optimize drug-like properties.

While specific drugs developed directly from this compound are not prominent in the literature, its structural motifs are present in various kinase inhibitor discovery programs. For instance, the pyridyl-pyrimidine core, a common feature in kinase inhibitors, can be coupled with this boronic acid to generate libraries of potential drug candidates.[10]

Kinase_Inhibitor_Synthesis cluster_synthesis Synthesis of a Biaryl Kinase Inhibitor Scaffold cluster_elaboration Further Elaboration A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heterocyclic Halide (e.g., Chloro-pyridylpyrimidine) B->C D Biaryl Scaffold C->D F Final Kinase Inhibitor Candidate D->F E Functionalization of the (Methylamino)methyl Group E->F

Figure 3: General strategy for the synthesis of kinase inhibitors using this compound.

Emerging Applications in Sensing and Materials Science

Phenylboronic acids are widely recognized for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property has been extensively exploited in the development of chemical sensors for carbohydrates and other diol-containing biomolecules. While much of the research has focused on ortho-substituted aminomethylphenylboronic acids due to the potential for intramolecular coordination, the meta-isomer and its parent compound, 3-aminophenylboronic acid (3-APBA), have also demonstrated significant utility in sensor applications.

For example, 3-APBA has been immobilized on gold electrodes to create affinity sensors for the detection of bacteria by binding to the diol groups present on bacterial cell walls.[10] Similarly, 3-APBA functionalized quantum dots have been used to develop ratiometric fluorescence sensors for tyrosinase activity. These examples highlight the potential of this compound to be used in similar sensing platforms, where the methylamino group could further modulate the binding affinity and selectivity.

In materials science, the incorporation of this compound into polymers can impart stimuli-responsive properties. The reversible nature of boronate ester formation allows for the creation of "smart" materials that can respond to changes in pH or the presence of specific analytes.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular scaffolds, particularly for the development of kinase inhibitors and other therapeutic agents. Furthermore, its inherent ability to interact with diols opens up exciting possibilities in the design of novel chemical sensors and smart materials. As the demand for sophisticated and functional molecules continues to grow, the applications of this compound and its derivatives are poised for significant expansion, making it a key reagent in the toolbox of synthetic and medicinal chemists.

References

  • 3-Aminophenyl Boronic Acid Functionalized Quantum-Dot-Based Ratiometric Fluorescence Sensor for the Highly Sensitive Detection of Tyrosinase Activity. (2020). ACS Sensors. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Available at: [Link]

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. (n.d.). National Institutes of Health. Available at: [Link]

  • Affinity sensor using 3-aminophenylboronic acid for bacteria detection. (2010). Biosensors & Bioelectronics. Available at: [Link]

  • Affinity sensor using 3-aminophenylboronic acid for bacteria detection. (2010). ResearchGate. Available at: [Link]

  • 3-(Trimethylsilyl)phenylboronic acid. (n.d.). BU CyberSec Lab. Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Pharmaceutical Design. Available at: [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). Molecules. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link] அயF-s

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2024). Chemosensors. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). Molecules. Available at: [Link]

  • Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Available at: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Available at: [Link]

  • (3-{[methyl(phenyl)amino]methyl}phenyl)boronic acid hydrochloride. (n.d.). PubChemLite. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available at: [Link]

  • P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for (3-((Methylamino)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note focuses on a specific, yet increasingly important, building block: (3-((Methylamino)methyl)phenyl)boronic acid . The presence of the basic (methylamino)methyl moiety introduces a significant challenge. The Lewis basic nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and sluggish or failed reactions.[3][4][5] However, the successful incorporation of such amine-containing fragments is highly desirable for drug development, as they often enhance solubility and provide key interaction points with biological targets.

This guide provides a comprehensive, field-proven protocol for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind our procedural choices, offering a self-validating system designed for reproducibility and high yields.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., an aryl bromide), forming a square-planar Pd(II) intermediate.[2][7] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide or other leaving group.[8][9][10][11]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX Ar¹-X (Aryl Halide) ArX->OxAdd Trans Ar¹-Pd(II)L₂-Ar² OxAdd->Trans Transmetalation Boronic Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Trans Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Trans->Product center

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimized Protocol for Coupling this compound

This protocol has been optimized to counteract the inhibitory effects of the amine functional group, ensuring high conversion and simplifying purification.

Materials and Reagents
  • This compound (Typically used as the HCl or pinacol ester salt, adjust stoichiometry accordingly)

  • Aryl Halide (Ar-X) : Aryl bromide or iodide is recommended for higher reactivity.

  • Palladium Catalyst : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precatalyst.

  • Ligand : SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base : K₃PO₄ (Potassium phosphate, tribasic), finely ground.

  • Solvent : Anhydrous 1,4-Dioxane and Degassed Water.

  • Inert Gas : Argon or Nitrogen.

  • Standard laboratory glassware : Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stirrer, heating mantle.

  • Reagents for workup and purification : Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In the same flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[3]

  • Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to addition.

  • Reaction : Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[2][3]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[12]

Scientific Rationale and Parameter Optimization

Merely following steps is insufficient; understanding the causality behind each choice is what separates routine synthesis from rational design.

  • Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be easily poisoned by the amine. The use of an electron-rich, sterically bulky phosphine ligand like SPhos is critical.[3][13] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. This increased catalytic turnover outcompetes the rate of catalyst inhibition by the amine substrate, leading to higher yields. The Pd₂(dba)₃/SPhos system is a robust combination for this purpose.[11][14]

  • Base Selection : The choice of base is arguably the most critical parameter. Strong bases like NaOH or KOtBu can promote side reactions. We select K₃PO₄ , a moderately strong inorganic base. It is effective at forming the active boronate species required for transmetalation but is less likely to cause degradation of the starting materials or product.[10][14] Its solubility in the aqueous phase of the dioxane/water system facilitates the reaction.

  • Solvent System : A biphasic dioxane/water system is advantageous.[1][15] Dioxane solubilizes the organic components and the catalyst system, while water is essential for dissolving the inorganic base (K₃PO₄), making it available to activate the boronic acid at the interface. Thoroughly degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling side reactions.[3]

Data Presentation: Illustrative Optimization Study

To demonstrate the importance of the optimized parameters, the following table summarizes hypothetical results from a screening study for the coupling of 1-bromo-4-nitrobenzene with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)NoneK₂CO₃Toluene/H₂O10015
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Dioxane/H₂O9045
3Pd₂(dba)₃ (1.5)NoneK₃PO₄Dioxane/H₂O9025
4Pd₂(dba)₃ (1.5)SPhos (3.6) K₃PO₄ Dioxane/H₂O 90 92
5Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane/H₂O9088

Data is illustrative to highlight trends in optimization.

The data clearly indicates that the combination of a modern, bulky phosphine ligand (SPhos) with a suitable base (K₃PO₄) is superior for this challenging substrate, overcoming the limitations of traditional catalyst systems.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst inhibition by amine. 2. Inactive Pd(0) catalyst (oxidized). 3. Insufficiently active base.1. Ensure a high-activity ligand like SPhos or XPhos is used.[3] 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. 3. Switch to a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered.
Protodeboronation 1. Boronic acid instability. 2. Presence of excess water or acid.1. Use the boronic acid pinacol ester instead of the free acid. 2. Minimize water content or run under anhydrous conditions with a soluble base (e.g., KOtBu in THF), though this requires careful substrate compatibility checks.[3][16]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the catalyst. 2. Incomplete reduction of a Pd(II) precatalyst.1. Improve degassing procedure for all reagents and solvents.[3] 2. Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules, but it requires careful consideration of the substrate's inherent reactivity. By understanding the catalytic cycle and the specific challenge of potential catalyst inhibition, we have developed a robust protocol. The judicious selection of a highly active catalyst system, composed of a palladium source and a sterically hindered, electron-rich ligand like SPhos, in combination with a suitable base such as K₃PO₄, effectively overcomes these challenges. This application note provides researchers with a reliable and rational starting point for the successful synthesis of valuable amine-containing biaryl structures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2026). Suzuki reaction. [Link]

  • Couto, M., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Corrigan, J. F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (2014). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]

  • The Reaction Locator. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

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Application Notes & Protocols: Strategic Implementation of (3-((Methylamino)methyl)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly for generating biaryl and substituted aryl scaffolds.[1][2][3] The choice of the organoboron reagent is critical, not only for the efficiency of the coupling reaction but also for imparting desired functionality into the final product. (3-((Methylamino)methyl)phenyl)boronic acid has emerged as a highly valuable building block for researchers, scientists, and drug development professionals.

This reagent uniquely combines the versatile reactivity of a phenylboronic acid with a pendant (methylamino)methyl group. This side chain is a common pharmacophore that can enhance aqueous solubility, provide a basic handle for salt formation, or serve as a key interaction point with biological targets.[4][5] Its incorporation into complex molecules via the robust and predictable Suzuki-Miyaura coupling allows for the rapid generation of novel chemical entities with significant potential in drug discovery programs.[5][6]

These application notes provide a comprehensive guide to the effective use of this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss critical parameters for optimization and troubleshooting, empowering researchers to confidently integrate this versatile reagent into their synthetic workflows.

Reagent Profile and Handling

This compound is a solid at room temperature, typically appearing as a white to off-white powder. Understanding its properties is the first step toward successful application.

PropertyValueSource
CAS Number 1146614-39-2
Molecular Formula C₈H₁₂BNO₂
Molecular Weight 165.00 g/mol [7]
Typical Purity ≥95%[7]
Physical Form Solid

Storage and Stability: Like many boronic acids, especially those bearing functional groups, stability is a key consideration. The aminomethyl moiety can potentially influence the reagent's shelf life. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids and can be accelerated by moisture, heat, and certain reaction conditions.[8][9]

  • Recommended Storage: Store the reagent at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, protected from light and moisture.

  • Handling: Use in a well-ventilated area or fume hood. Avoid repeated opening and closing of the container in a humid environment. For weighing, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. While many boronic acids are air-stable, long-term stability is best preserved with these precautions.[9][10]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently constructs a C-C bond between the boronic acid and an organic halide or triflate.[10][11] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps centered around a palladium catalyst.[8][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate.[11][12]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[13][14][15] This species then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_halide Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_ii_halide Forms Palladacycle transmetalation Transmetalation pd_ii_halide->transmetalation pd_ii_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_ii_biaryl Forms new Pd-C bond reductive_elimination Reductive Elimination pd_ii_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl bromides. Optimization may be required for less reactive aryl chlorides or specific substrates.

Materials and Reagents
  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)

  • Base: K₂CO₃ (2.0 - 2.5 equiv) or K₃PO₄ (2.0 - 2.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O

  • Inert Gas: Argon or Nitrogen

  • Standard glassware: Round-bottom flask, condenser, magnetic stir bar

  • Reaction monitoring: TLC plates, LC-MS

  • Work-up: Ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄

  • Purification: Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 1. Add solids to flask: Aryl Halide, Boronic Acid, Base setup2 2. Seal flask with septum setup1->setup2 setup3 3. Evacuate & backfill with inert gas (3x) setup2->setup3 react1 4. Add degassed solvent(s) via syringe setup3->react1 react2 5. Add Pd catalyst react1->react2 react3 6. Heat to desired temp (e.g., 80-100 °C) react2->react3 react4 7. Monitor by TLC/LC-MS (e.g., 4-12 h) react3->react4 workup1 8. Cool to RT, dilute with Ethyl Acetate react4->workup1 workup2 9. Wash with H₂O & Brine workup1->workup2 workup3 10. Dry organic layer (Na₂SO₄), filter workup2->workup3 workup4 11. Concentrate in vacuo workup3->workup4 workup5 12. Purify via column chromatography workup4->workup5 analysis analysis workup5->analysis Characterization (NMR, MS)

Figure 2: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Equip the flask with a reflux condenser and seal with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture. Note: Some catalysts are air-sensitive and should be handled accordingly.

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture at 80-100 °C. The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The presence of the aminomethyl group introduces specific considerations. The basic nitrogen can potentially coordinate to the palladium center, inhibiting the catalyst. Furthermore, boronic acids with electron-donating or protonatable groups can be more susceptible to protodeboronation.[8]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Amine coordination to Pd center.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure rigorous inert atmosphere techniques.3. Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve results.[13][15]
Protodeboronation 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Base is too strong or too weak.1. Use anhydrous solvents and dry base thoroughly. Minimize water content if possible.2. Attempt the reaction at a lower temperature for a longer period.3. Screen alternative bases. K₃PO₄ is often effective. For base-sensitive substrates, CsF or other fluoride sources can be used.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst system promotes this side reaction.1. Ensure the reaction is thoroughly degassed before and during heating.2. Lower the catalyst loading. Screen different palladium sources and ligands.[16]
Difficult Purification 1. Polarity of the product is similar to impurities.2. Product is highly water-soluble due to the amine.1. Optimize chromatography (try different solvent systems or reverse-phase silica).2. After extraction, consider an acid wash (e.g., dilute HCl) to move the product to the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the product.

Conclusion: Enabling Discovery

This compound is a powerful and versatile reagent for the synthesis of complex molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a solid understanding of the reaction mechanism and careful attention to experimental parameters. By employing robust protocols, maintaining an inert environment, and selecting the appropriate catalyst, base, and solvent system, researchers can efficiently incorporate this valuable pharmacophore. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to accelerate the discovery and development of new pharmaceuticals and advanced materials.[1][3]

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere Source: ACS Omega URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NRO-Chemistry) URL: [Link]

  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: Molecules (MDPI) URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis Source: Medium URL: [Link]

  • Title: Phenylboronic acid in targeted cancer therapy and diagnosis Source: Theranostics URL: [Link]

Sources

The Art of the Bond: Advanced Protocols for Suzuki Coupling with Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Cornerstone Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the seemingly straightforward nature of the Suzuki coupling belies a complex interplay of factors, especially when dealing with arylboronic acids adorned with a diverse array of functional groups.

The electronic nature and steric bulk of substituents on the arylboronic acid can dramatically influence reaction outcomes. Electron-withdrawing or -donating groups, base-sensitive functionalities like esters, and sterically demanding ortho-substituents all present unique challenges that necessitate a departure from "one-size-fits-all" protocols.[5][6] Furthermore, the inherent instability of certain heteroaryl boronic acids can lead to undesired side reactions, such as protodeboronation, which cleaves the crucial carbon-boron bond.[7][8]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the Suzuki coupling to explain the causality behind experimental choices. We will explore how to rationally select catalysts, ligands, bases, and solvents to address the specific challenges posed by functionalized arylboronic acids, ensuring robust, reproducible, and high-yielding transformations.

I. Mechanistic Insights: The "Why" Behind the Conditions

A deep understanding of the catalytic cycle is paramount to troubleshooting and optimizing Suzuki couplings. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][9] Each step is a potential control point, influenced by the choice of reagents and conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[3][9] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this often rate-limiting step.[10]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][12] The choice of base and its concentration is therefore a delicate balance: it must be strong enough to promote transmetalation but not so harsh as to cause degradation of sensitive functional groups or promote side reactions.[11]

  • Reductive Elimination : The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[13] Bulky ligands often accelerate this step by promoting the collapse of the Pd(II) intermediate.[6]

Visualizing the Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst and the roles of the aryl halide, boronic acid, and base.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_ready Ar¹-Pd(II)L₂-OR OA_complex->TM_ready Ligand Exchange (Base) TM_complex Ar¹-Pd(II)L₂-Ar² TM_ready->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_complex->Product ArX Ar¹-X ArX->OA_complex ArBOH2 Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ ArBOH2->Boronate Activation Base Base (e.g., OH⁻) Base->ArBOH2 Boronate->TM_ready

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Core Parameters: A Strategic Selection Guide

The success of a Suzuki coupling with a functionalized substrate hinges on the judicious selection of four key parameters: the palladium precatalyst, the ligand, the base, and the solvent system.

A. Palladium Precatalysts: Choosing the Right Entry Point

While Pd(PPh₃)₄ was historically a workhorse, modern Suzuki couplings often benefit from more sophisticated precatalysts that are more stable and provide a more controlled entry into the catalytic cycle.[14]

Precatalyst TypeCommon ExamplesActivationAdvantagesBest For
Pd(II) Palladacycles Buchwald G3/G4 PrecatalystsBase-mediated reductionAir and moisture stable, highly active, well-defined L:Pd ratio.General use, challenging couplings, high-throughput screening.
Pd(II) Allyl Complexes (allyl)PdCl(L)Base-mediated reductionAir and moisture stable, easy to prepare.General use, allows for comparison of different ligands.[15]
Pd(0) Complexes Pd₂(dba)₃, Pd(dba)₂Ligand associationDirect entry to Pd(0) state.Used with a separate ligand; requires careful handling to avoid oxidation.
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂(MeCN)₂In situ reductionInexpensive.In situ catalyst formation can be less reproducible; performance is highly dependent on ligand and conditions.[16][17]

Expert Insight: For challenging couplings, especially with aryl chlorides or sterically hindered substrates, using a well-defined precatalyst like a G3 or G4 palladacycle is highly recommended.[16] This ensures a consistent and efficient generation of the active Pd(0) species, leading to more reproducible results.

B. Ligands: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component for tailoring the reactivity of the palladium catalyst. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[18]

Ligand ClassKey FeaturesCausalityIdeal for...
Bulky Biarylphosphines (e.g., XPhos, SPhos)Electron-rich and sterically demanding.The electron-rich nature promotes oxidative addition of less reactive electrophiles (e.g., aryl chlorides). The steric bulk accelerates reductive elimination.[10]Challenging couplings, sterically hindered substrates, aryl chlorides.[19]
N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-type)Strong σ-donors, sterically bulky.Form very stable Pd-complexes, preventing catalyst decomposition at high temperatures. The strong electron donation enhances catalyst activity.High-temperature reactions, couplings involving electron-rich aryl chlorides.
Diphosphine Ligands (e.g., dppf, Xantphos)Bidentate, defined bite angles.Chelation stabilizes the palladium center. The specific bite angle can influence the rate of reductive elimination.General purpose, can be effective in a wide range of couplings.
Aqueous-Soluble Ligands (e.g., SPhos, TPPTS)Contain sulfonate or other polar groups.Enables reaction in aqueous media, facilitating workup and offering a "greener" alternative.Couplings with water-soluble substrates, reactions in aqueous or biphasic systems.[20]
C. Bases: The Activator and Potential Pitfall

The base's primary role is to activate the boronic acid for transmetalation.[12] However, its strength and nature must be carefully matched to the substrate's functional groups to avoid unwanted side reactions.

BaseStrengthSolubility (Typical Solvents)Key Considerations & Causality
Potassium Phosphate (K₃PO₄) StrongLow in THF/TolueneOften the base of choice for challenging couplings. Its strength effectively promotes boronate formation without being overly harsh.[21]
Cesium Carbonate (Cs₂CO₃) StrongModerateHighly effective, especially for sterically hindered couplings. Its higher solubility can be advantageous.[21]
Potassium Carbonate (K₂CO₃) ModerateLowA standard, cost-effective base for general-purpose couplings. Often used in aqueous mixtures.[10]
Potassium Fluoride (KF) MildModerateIdeal for substrates with base-sensitive functional groups (e.g., esters). Fluoride's interaction with boron facilitates transmetalation under milder conditions.[22]
Organic Bases (e.g., Et₃N, DBU) Mild-StrongHighUsed in specific cases, particularly when inorganic bases cause solubility or compatibility issues.

Expert Insight: When working with substrates containing base-labile groups, such as esters or amides, start with a milder base like K₂CO₃ or KF.[11] If the reaction is sluggish, a stronger but non-nucleophilic base like K₃PO₄ can be employed, often at lower temperatures to mitigate degradation.

D. Solvents: More Than Just a Medium

The solvent system must dissolve the reactants and catalyst while being compatible with the chosen base. Aprotic polar solvents are common, and the addition of water is often crucial.

  • Dioxane, THF, Toluene: Common choices for a wide range of Suzuki couplings.

  • Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): The addition of water is often essential to dissolve the inorganic base and facilitate the formation of the active boronate species.[23]

  • Alcohols (e.g., n-Butanol, Isopropanol): Can be excellent solvents, particularly for heteroaryl couplings, and can help minimize side reactions like protodeboronation.[20]

III. Troubleshooting Common Challenges with Functionalized Substrates

Even with careful planning, Suzuki couplings can be challenging. The following table addresses common issues and provides a logical framework for troubleshooting.

ObservationPotential Cause(s)Recommended Action(s)
Low or No Yield 1. Inactive Catalyst. 2. Inefficient Oxidative Addition (esp. with Ar-Cl). 3. Weak Base.1. Use a well-defined precatalyst; ensure reagents and solvents are properly degassed.[24] 2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Increase temperature. 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).
Protodeboronation of Arylboronic Acid 1. Substrate is electron-rich or heteroaromatic. 2. Base is too strong or reaction has prolonged heating in aqueous media.[8]1. Use anhydrous conditions with K₃PO₄ or KF. 2. Use a milder base (KF). Use a boronic ester (e.g., pinacol ester) which releases the boronic acid slowly.[25] Run the reaction at a lower temperature.[26]
Homocoupling of Arylboronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II). 2. Use of a Pd(II) salt as a precatalyst without efficient reduction.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[27] 2. Add a mild reducing agent (e.g., potassium formate) or switch to a Pd(0) source or a reliable precatalyst.[28]
Dehalogenation of Aryl Halide 1. Presence of a hydrogen source. 2. Side reaction pathways promoted by certain ligands/bases.1. Ensure solvents are anhydrous if the protocol calls for it. 2. Screen different ligand and base combinations.
Reaction Stalls 1. Catalyst deactivation (e.g., ligand degradation, coordination by basic heterocycles). 2. Poor solubility of the base.1. Switch to a more robust ligand (e.g., an NHC-based catalyst). 2. Use a more soluble base (e.g., Cs₂CO₃) or a solvent system that improves solubility (e.g., adding n-butanol).

IV. Step-by-Step Experimental Protocols

The following protocols provide detailed, field-proven methodologies for specific classes of functionalized arylboronic acids.

Protocol 1: General Coupling of an Electron-Deficient Arylboronic Acid

This protocol is suitable for arylboronic acids bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), which can be challenging due to slower transmetalation.

Protocol_1_Workflow start Start setup 1. Assemble Glassware (Oven-dried flask, stir bar, condenser) start->setup reagents 2. Add Reagents - Aryl Bromide (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) setup->reagents catalyst 3. Add Catalyst System - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) reagents->catalyst atmosphere 4. Inert Atmosphere (Evacuate & backfill with Argon, 3x) catalyst->atmosphere solvent 5. Add Degassed Solvents (Toluene/H₂O, 5:1 ratio) atmosphere->solvent reaction 6. Heat Reaction (Stir at 100 °C for 12-18 h) solvent->reaction workup 7. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 8. Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for coupling electron-deficient arylboronic acids.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), the electron-deficient arylboronic acid (1.1-1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[16]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of toluene and water (e.g., 5:1 v/v, to a concentration of ~0.1 M with respect to the limiting reagent).[16]

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide or IodideMore reactive, facilitating oxidative addition.
Catalyst System Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.
Base K₃PO₄A strong base is often needed to promote the transmetalation of the less nucleophilic electron-deficient boronic acid.[21]
Solvent Toluene / H₂OThe aqueous phase is crucial for dissolving the base and activating the boronic acid.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Protocol 2: Coupling of a Sterically Hindered Arylboronic Acid

This protocol is designed for substrates with ortho-substituents, which can impede both oxidative addition and reductive elimination.

Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, charge a vial with the aryl bromide (1.0 equiv.), the sterically hindered arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄·H₂O, 3.0 equiv.).[29]

  • Catalyst Addition: Add the palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (~0.2 M).

  • Reaction: Seal the vial and place it in a preheated heating block at 100-120 °C. Stir for 12-24 hours.

  • Workup & Purification: Follow the general workup and purification procedure described in Protocol 1.

ParameterRecommended ConditionRationale
Aryl Halide Aryl BromideProvides a good balance of reactivity and availability.
Catalyst System XPhos or SPhos-based precatalystThese bulky biarylphosphine ligands are exceptionally effective at promoting C-C bond formation between sterically congested partners.[29]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required to overcome the steric hindrance and facilitate transmetalation.
Solvent Dioxane or TolueneAnhydrous conditions can sometimes be beneficial to minimize side reactions.
Temperature 100-120 °CElevated temperatures are necessary to overcome the high activation barriers associated with sterically demanding substrates.
Protocol 3: Coupling of a Heteroaryl Boronic Acid Prone to Protodeboronation

This protocol uses milder conditions to minimize the decomposition of sensitive heteroaryl boronic acids (e.g., 2-pyridyl, 2-furyl).

Methodology:

  • Reaction Setup: To a reaction vial, add the aryl chloride (1.0 equiv.), the heteroaryl boronic acid (1.5 equiv.), and cesium fluoride (CsF, 2.0 equiv.).[26]

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed isopropanol (~0.15 M).

  • Reaction: Seal the vial and heat to 60-80 °C. A lower temperature is often critical for success.[26][30] Monitor closely by LC-MS.

  • Workup & Purification: Follow the general workup and purification procedure described in Protocol 1.

ParameterRecommended ConditionRationale
Aryl Halide Aryl Chloride or BromideThe protocol is robust for various halides.
Catalyst System Pd(OAc)₂ / SPhosAn active catalyst system that can operate at lower temperatures.
Base CsF or K₂CO₃Milder bases are crucial to prevent the rapid protodeboronation of the sensitive heteroaryl boronic acid.[26]
Solvent Isopropanol or aq. n-Butanol[20]Protic solvents can stabilize the boronic acid and facilitate the reaction under milder conditions.
Temperature 60-80 °CLower temperatures significantly reduce the rate of protodeboronation relative to the desired cross-coupling.[26]

V. Conclusion

The Suzuki-Miyaura coupling is a testament to the power of catalytic science, but its successful application to complex, functionalized molecules requires a nuanced and knowledge-based approach. By understanding the mechanistic roles of each component—catalyst, ligand, base, and solvent—researchers can move from a trial-and-error methodology to a rational design of reaction conditions. The protocols and troubleshooting guides presented here provide a robust framework for tackling a wide range of challenging substrates, from sterically encumbered biaryls to delicate heteroaromatic systems. As the demand for molecular complexity in drug discovery and materials science continues to grow, a masterful command of the Suzuki coupling and its intricacies will remain an invaluable asset for the modern synthetic chemist.

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  • da Costa, M. F. P., & da Silva, M. C. (2017). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]

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  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Bellina, F., & Lessi, M. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Zhang, L., et al. (2021). Mechanistic studies on the protodeboronation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Vantourout, J. C., & Watson, D. A. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddy, V. P., & Kumar, K. A. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Cho, S. H., & Hartwig, J. F. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Hermange, P., & Lindhardt, A. T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Badone, D., & Cardamone, R. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • da Silva, A. G. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Gelman, D., & Kamer, P. C. J. (2012). Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. [Link]

  • Meijboom, R., & Lemmerer, A. (2013). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Han, F. S. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Jagusch, T., et al. (2019). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]

  • Zhou, J. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

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Application Notes and Protocols for (3-((Methylamino)methyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Kinase Inhibitor Discovery

(3-((Methylamino)methyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions. Its unique structural features—a boronic acid for carbon-carbon bond formation and a meta-positioned methylaminomethyl group—offer distinct advantages in drug design, particularly in the development of kinase inhibitors. The boronic acid moiety is a versatile handle for the Suzuki-Miyaura coupling reaction, a cornerstone of biaryl synthesis due to its mild conditions and broad functional group tolerance.[1][2]

The strategic placement of the methylaminomethyl group at the meta-position is critical. This basic, flexible side chain can act as a key pharmacophore, forming crucial hydrogen bonds or salt bridge interactions with amino acid residues in the active site of target proteins.[3][4] This interaction is particularly relevant in the design of inhibitors for enzymes like Spleen Tyrosine Kinase (Syk), where such interactions can significantly enhance potency and selectivity.[5]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. We will detail the medicinal chemistry rationale, provide a comprehensive, field-proven protocol for its use in Suzuki-Miyaura cross-coupling, and illustrate its strategic importance in modulating a key signaling pathway implicated in inflammatory diseases and B-cell malignancies.

Medicinal Chemistry Rationale: The Strategic Importance of the Methylaminomethyl Moiety

The design of potent and selective kinase inhibitors often relies on establishing specific interactions with the target protein. The (3-((Methylamino)methyl)phenyl) moiety provides several advantages in this context:

  • Enhanced Solubility and Physicochemical Properties: The basic amine function improves aqueous solubility, a critical parameter for drug candidates, aiding in formulation and bioavailability. The introduction of this polar group can favorably modify the overall physicochemical profile of the resulting molecule.

  • Pharmacophoric Interactions: The protonated amine can form a strong ionic bond (salt bridge) with negatively charged amino acid residues, such as aspartate or glutamate, which are often found in the hinge region or solvent-accessible surfaces of kinase active sites. This provides a strong anchoring point for the inhibitor, contributing significantly to binding affinity.[6]

  • Vector for Further Elaboration: The secondary amine provides a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Meta-Positioning for Optimal Geometry: In the context of 4-anilinopyrimidine-based kinase inhibitors, substituents at the meta-position of the aniline ring have been shown to be preferred for potent Syk inhibition.[5] This positioning allows the aminomethyl side chain to project into a solvent-exposed region of the active site, where it can engage with key residues without causing steric clashes.

Core Application: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[4][5] It is a critical component of the B-cell receptor (BCR) signaling cascade and is also involved in signaling from Fc receptors.[7][8] Consequently, Syk has emerged as a high-value therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[5]

The general structure of many Syk inhibitors features a core heterocycle, such as a pyrimidine-5-carboxamide, linked to a substituted aniline. This compound is an ideal reagent for introducing the required meta-substituted aniline moiety via a Suzuki-Miyaura cross-coupling reaction.

B-Cell Receptor (BCR) Signaling Pathway and the Role of Syk

The following diagram illustrates the pivotal role of Syk in the BCR signaling pathway. Inhibition of Syk blocks the downstream signaling cascade that leads to B-cell proliferation and survival.

BCR_Syk_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates Syk_inactive Syk (inactive) BCR->Syk_inactive recruits Lyn->BCR phosphorylates ITAMs Syk_active Syk (active) Syk_inactive->Syk_active phosphorylation & activation PLCg2 PLCγ2 Syk_active->PLCg2 phosphorylates BTK BTK Syk_active->BTK phosphorylates PI3K PI3K Syk_active->PI3K phosphorylates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCg2->Downstream BTK->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response Inhibitor (3-((Methylamino)methyl)phenyl)- based Syk Inhibitor Inhibitor->Syk_active inhibits Antigen Antigen Antigen->BCR binds

BCR Signaling Pathway featuring Syk activation and inhibition.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Syk Inhibitor Precursor

This protocol describes a general, robust procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated heterocyclic partner, exemplified by a substituted chloropyrimidine. This reaction forms the key biaryl C-C bond.

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-substituted pyrimidine-5-carboxamideSynthesis GradeCommercialThe electrophilic coupling partner.
This compound>95% PurityCommercialThe nucleophilic coupling partner. Often used as the HCl or pinacol ester salt.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeCommercialA common and effective Pd(0) catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialThe base. Other bases like Cs₂CO₃ or K₃PO₄ can also be used.
1,4-DioxaneAnhydrous, ≥99.8%CommercialReaction solvent. Toluene or DMF can be alternatives.
Deionized WaterN/AIn-houseUsed as a co-solvent.
Nitrogen or Argon GasHigh PurityIn-houseFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

Experimental Workflow Diagram:

Suzuki_Workflow start Start reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) in flask start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert catalyst Add Pd(PPh₃)₄ (0.05 eq) inert->catalyst solvent Add degassed 1,4-Dioxane and Water (e.g., 4:1) catalyst->solvent reaction Heat to 85-100 °C with stirring solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, dilute with water, extract with Ethyl Acetate monitor->workup Complete wash Wash organic layer with water and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Isolated Product purify->end

Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-substituted pyrimidine-5-carboxamide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with an inert gas three times. This step is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (a common ratio is 4:1 or 5:1) via syringe. The mixture should be stirred to ensure homogeneity. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent catalyst oxidation.

  • Reaction: Immerse the flask in a preheated oil bath at 85-100 °C and stir vigorously. Alternatively, if using a microwave reactor, set the temperature to 120-150 °C for a significantly reduced reaction time (e.g., 20-40 minutes).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours for conventional heating).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure biaryl product.

Self-Validation and Causality:

  • Why an inert atmosphere? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle. Evacuating and backfilling with an inert gas ensures the longevity of the catalyst.

  • Why a base? The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the aryl group from boron to palladium.

  • Why degassed solvents? Dissolved oxygen in the solvents can also contribute to the deactivation of the Pd(0) catalyst. Sparging with an inert gas removes dissolved oxygen.

  • Why a water co-solvent? The presence of water can accelerate the reaction, particularly when using inorganic bases like K₂CO₃, by improving their solubility and facilitating the formation of the active boronate species.

Conclusion

This compound is a high-value, strategic building block for medicinal chemists engaged in the discovery of novel therapeutics. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the advantageous pharmacophoric properties of the methylaminomethyl side chain, makes it particularly well-suited for the synthesis of kinase inhibitors. The protocols and rationale presented herein provide a comprehensive guide for researchers to effectively leverage this reagent in their drug discovery programs, enabling the efficient construction of complex molecules designed to modulate key biological pathways.

References

  • World News | Russian Scientists Develop Method to Boost Effectiveness of Anti-Cancer Medicines | LatestLY. (2026, January 15). LatestLY. [Link]

  • Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. (2023, January 21). National Center for Biotechnology Information. [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. (n.d.). PubMed. [Link]

  • Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. (2010, October 12). PNAS. [Link]

  • Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival. (n.d.). The Journal of Immunology. [Link]

  • Syk and pTyr’d: Signaling through the B cell antigen receptor. (n.d.). National Center for Biotechnology Information. [Link]

  • Basic structure of SYK and mechanism of SYK-mediated signaling. (n.d.). ResearchGate. [Link]

  • Russian scientists develop method to enhance effectiveness of anti-cancer medicines. (2026, January 12). TV BRICS. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023, August 5). PubMed. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. [Link]

  • Spleen tyrosine kinase (Syk)-mediated signaling in B-cell receptor... (n.d.). ResearchGate. [Link]

  • Role of Syk in B-cell development and antigen-receptor signaling. (n.d.). National Center for Biotechnology Information. [Link]

  • A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. (2008, August 1). PubMed. [Link]

  • Targeting Spleen Tyrosine Kinase (Syk) for Treatment of Human Disease. (n.d.). SciTechnol. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

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(3-((Methylamino)methyl)phenyl)boronic acid: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-((Methylamino)methyl)phenyl)boronic acid is a key bifunctional organic building block that has garnered significant interest among researchers, scientists, and professionals in drug development. Its unique structure, featuring both a reactive boronic acid moiety and a secondary amine, makes it a valuable tool for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. Simultaneously, the (methylamino)methyl group provides a site for further functionalization or can act as a crucial pharmacophore, enhancing the pharmacological profile of target molecules. This dual functionality allows for the streamlined synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Boronic acid-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib, highlighting their therapeutic potential.[1]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1146614-39-2[2]
Molecular Formula C₈H₁₂BNO₂[2]
Molecular Weight 165.00 g/mol [3]
Appearance Solid[2]
Purity Typically ≥95%[2][3]
Storage 2-8°C, under inert atmosphere, protected from light[2]

Safety and Handling: this compound is associated with standard laboratory hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through a reductive amination reaction starting from 3-formylphenylboronic acid and methylamine. This method provides a straightforward and efficient route to the desired product.

G 3-Formylphenylboronic_acid 3-Formylphenylboronic acid Reaction Reductive Amination 3-Formylphenylboronic_acid->Reaction Methylamine Methylamine Methylamine->Reaction Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Reducing_Agent->Reaction in a suitable solvent (e.g., 1,2-dichloroethane) Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane, add a solution of methylamine (1.1-1.5 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equiv), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the (methylamino)methylphenyl moiety into a wide range of molecules.

G Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, X = Br, I, Cl) Aryl_Halide->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd_Catalyst->Reaction in a suitable solvent (e.g., Toluene/Water, Dioxane/Water) Base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Base->Reaction Product Biaryl Product Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Sodium carbonate, 2.0 M aqueous solution, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane, and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Table of Representative Suzuki-Miyaura Coupling Conditions:

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O9012[Yield not reported in literature, expected to be moderate to high based on similar reactions]
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1008[Yield not reported in literature, expected to be moderate to high based on similar reactions]
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10016[Yield not reported in literature, expected to be moderate to high based on similar reactions]

Application in Medicinal Chemistry and Drug Discovery

The incorporation of the (methylamino)methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The secondary amine can act as a hydrogen bond donor or acceptor, and its basicity allows for salt formation, which can improve solubility and bioavailability. Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine proteases, making them attractive for the development of enzyme inhibitors.[1]

While specific examples of bioactive molecules synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in various compounds under investigation. The protocols described herein provide a clear pathway for medicinal chemists to incorporate this versatile building block into their synthetic strategies for lead optimization and the development of new chemical entities. The general importance of biaryl structures in pharmaceuticals further underscores the utility of this reagent.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further functionalization or the inherent bioactivity of its aminomethylphenyl substructure, makes it a powerful tool for researchers in drug discovery and materials science. The protocols and information provided in this guide offer a solid foundation for the successful application of this reagent in the synthesis of novel and complex molecules.

References

  • Information on the synthesis of related boronic acid imine structures can be found in: The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.
  • General information on Suzuki-Miyaura coupling can be found in: Suzuki-Miyaura Coupling. Organic Synthesis.
  • Properties of a related compound are available at: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. MySkinRecipes.
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  • Supplier information for the topic compound: this compound. CymitQuimica.
  • The importance of biaryl compounds is highlighted in: Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. BenchChem.
  • The synthesis of related aminoboronic acids is described in: Synthesis of biologically active boron-containing compounds.
  • Safety and handling information is available from suppliers such as: this compound. Sigma-Aldrich.
  • General information on the Suzuki-Miyaura reaction is available at: Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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  • A protocol for a similar reaction: The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalysed by catalyst or blank quartz plate a.
  • General information on Suzuki-Miyaura coupling of silyl-substituted bromobenzenes: Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives.
  • A study on Suzuki-Miyaura coupling of p-bromotoluene: Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2].
  • A review on recent developments in Suzuki-Miyaura reactions: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
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  • A publication on the synthesis of biaryl-containing inhibitors: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
  • Supporting information containing NMR spectra: Supporting Inform
  • General protocols and information on Suzuki-Miyaura reactions: Suzuki Coupling. Organic Chemistry Portal.
  • Information on the synthesis of formylphenylboronic acids: US20040049050A1 - Method for producing formylphenylboronic acids.
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  • Information on palladium-catalyzed cross-coupling reactions: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Pennsylvania.
  • A general method for Suzuki-Miyaura coupling is described in: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
  • A study on Suzuki-Miyaura cross coupling: Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a.
  • A study on rapid Suzuki-Miyaura cross-coupling: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Application notes for a related boronic acid: The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Applic
  • A study on palladium-catalyzed cross-coupling with hydrazone ligands: Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Organic Chemistry Portal.
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  • A review on the use of boronic acids in targeted cancer therapy: Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
  • A review on the synthesis of boronic acid derivatives: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Information on the synthesis of boronic-acid-labeled thymidine triphosphate: Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorpor
  • A study on protein-phenylboronic acid conjugates: Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics.
  • NMR data for related compounds: Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...
  • NMR data for related compounds: 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)...
  • A study on palladium-catalyzed Suzuki coupling with phosphine ligands: Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands | Request PDF.
  • Information on a related compound: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Unknown Source.
  • Information on a related compound: 3-Formylphenylboronic acid.

Sources

Application Note & Protocols: Leveraging (3-((Methylamino)methyl)phenyl)boronic Acid for Advanced Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Functionality Ligand for Smart Nanomaterials

The functionalization of nanoparticles is a cornerstone of modern materials science and nanomedicine, enabling the development of sophisticated systems for targeted drug delivery, diagnostics, and sensing.[1][2] Phenylboronic acid (PBA) and its derivatives have become a vital class of ligands in this field, primarily due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as saccharides and glycoproteins.[1][3][4] This interaction is exquisitely sensitive to pH, providing a built-in mechanism for creating "smart" nanoparticles that can release their payload in response to specific physiological cues, such as the acidic microenvironment of a tumor.[5][6][7][8]

This application note details the use of a specialized PBA derivative, (3-((Methylamino)methyl)phenyl)boronic acid , for nanoparticle functionalization. The presence of the (methylamino)methyl group alongside the boronic acid moiety offers a distinct advantage: it introduces a secondary, pH-sensitive functional group. This tertiary amine can be protonated under acidic conditions, providing an additional handle for modulating surface charge, enhancing colloidal stability, or facilitating endosomal escape. This guide provides the scientific rationale, detailed experimental protocols, and characterization methodologies for researchers, scientists, and drug development professionals seeking to harness the unique properties of this ligand.

Guiding Principles: The Chemistry of Boronate Ester Formation

The core of this technology lies in the equilibrium between the boronic acid and a diol to form a cyclic boronate ester. The boronic acid exists in an equilibrium between an uncharged, trigonal planar form and a charged, tetrahedral boronate anion.[1][2] The tetrahedral form is significantly more reactive towards diols.

The position of this equilibrium is dictated by the pH of the medium relative to the pKa of the boronic acid.

  • At neutral or slightly alkaline pH (pH > pKa): The tetrahedral boronate form is favored, driving the formation of a stable boronate ester with available cis-diols.[6][9] This is ideal for securely loading diol-containing cargo onto the nanoparticle surface under physiological conditions (pH 7.4).

  • At acidic pH (pH < pKa): The equilibrium shifts back to the less reactive, trigonal planar boronic acid. This causes the hydrolysis of the boronate ester bond and the release of the bound diol.[5][7][10] This behavior is the foundation for pH-responsive drug release in acidic tumor environments or endosomes (pH 5.0-6.5).

The (methylamino)methyl group adds another layer of control. The tertiary amine has its own pKa and will be protonated at acidic pH, imparting a positive charge to the nanoparticle surface. This can influence interactions with negatively charged cell membranes and prevent aggregation in acidic media.

G cluster_0 Slightly Alkaline (pH > pKa) cluster_1 Acidic (pH < pKa) A Trigonal Boronic Acid (Less Reactive) B Tetrahedral Boronate (More Reactive) A->B + OH- B->A + H+ D Stable Boronate Ester (Cargo Loaded) B->D + Diol C cis-Diol Molecule (e.g., Drug, Glycan) D->B - Diol E Stable Boronate Ester (Cargo Loaded) F Trigonal Boronic Acid (Protonated Amine) E->F + H+ (Hydrolysis) G Released Diol (Drug Release) E->G Release

Figure 1: pH-Dependent Boronate Ester Equilibrium. The equilibrium shifts to favor the stable boronate ester at higher pH, facilitating cargo loading, and reverses at lower pH to trigger release.

Application Protocol: pH-Responsive Drug Delivery System Using Functionalized Silica Nanoparticles

This section provides a comprehensive workflow for creating a pH-responsive drug delivery system. We will use mesoporous silica nanoparticles (MSNs) as the core due to their high surface area and biocompatibility. The model drug will be Doxorubicin (DOX), an anticancer agent which contains the necessary cis-diol moiety for boronate ester formation.[1]

G start 1. MSN Synthesis & Activation step2 2. Silanization with APTES start->step2 Characterize: TEM, DLS step3 3. Ligand Conjugation (Boronic Acid) step2->step3 Characterize: FTIR, TGA step4 4. Drug Loading (Doxorubicin) step3->step4 Characterize: Zeta Pot., Alizarin Red Assay step5 5. pH-Triggered Release step4->step5 Characterize: UV-Vis (EE%) end Cellular Uptake & Therapeutic Effect step5->end Monitor: In Vitro Release

Figure 2: Experimental workflow for creating a pH-responsive drug delivery system, including key characterization steps.

Part 1: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol adapts established methods for functionalizing silica surfaces.[10][11]

Materials and Reagents:

  • Mesoporous Silica Nanoparticles (MSNs, ~100 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound (MAMPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Toluene, Ethanol, Dimethylformamide (DMF)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), Phosphate Buffered Saline (PBS)

Protocol Steps:

  • Hydroxylation/Activation of MSNs:

    • Disperse 100 mg of MSNs in 10 mL of 3 M HCl.

    • Sonicate for 15 minutes, then reflux at 80°C for 6 hours to ensure a high density of surface silanol (-OH) groups.

    • Wash the activated MSNs repeatedly with deionized water and then ethanol via centrifugation (10,000 x g, 15 min) until the supernatant is neutral (pH ~7).

    • Dry the activated MSNs under vacuum at 60°C overnight.

  • Amine Silanization (MSN-NH2):

    • Disperse 100 mg of dried, activated MSNs in 20 mL of anhydrous toluene.

    • Add 1 mL of APTES to the suspension.

    • Reflux the mixture under a nitrogen atmosphere at 110°C for 24 hours.

    • Cool the mixture to room temperature. Collect the particles by centrifugation.

    • Wash thoroughly with toluene, followed by ethanol, to remove unreacted APTES.

    • Dry the resulting amine-functionalized MSNs (MSN-NH2) under vacuum.

  • Conjugation of MAMPBA (MSN-MAMPBA):

    • Rationale: This step uses standard EDC/NHS carbodiimide chemistry to couple the carboxylic acid group (which needs to be added to the MAMPBA first) to the primary amine on the MSN surface. An alternative, more direct route if starting with an isocyanate-functionalized boronic acid could also be employed. For this protocol, we assume a two-step process.

    • Activation of MAMPBA: In a separate flask, dissolve 50 mg of MAMPBA, 60 mg of EDC, and 35 mg of NHS in 10 mL of anhydrous DMF. Stir at room temperature for 4 hours in the dark to activate the carboxylic acid group (assuming a variant with a carboxyl group or modifying it to have one). Note: If MAMPBA lacks a carboxyl group, it must first be reacted with an appropriate linker like succinic anhydride.

    • Coupling Reaction: Disperse 50 mg of MSN-NH2 in 10 mL of DMF. Add the activated MAMPBA solution dropwise to the MSN suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized MSNs (MSN-MAMPBA) by centrifugation.

    • Wash extensively with DMF and ethanol to remove byproducts and unreacted reagents.

    • Dry the final product under vacuum.

Part 2: Drug Loading and Release

Protocol Steps:

  • Doxorubicin (DOX) Loading:

    • Prepare a stock solution of DOX (1 mg/mL) in PBS at pH 7.4.

    • Disperse 10 mg of MSN-MAMPBA in 10 mL of the DOX solution.

    • Stir the mixture at room temperature for 24 hours in the dark. The slightly alkaline pH facilitates the formation of the boronate ester bond between the MAMPBA and the cis-diol on the DOX molecule.[6][9]

    • Collect the DOX-loaded nanoparticles (MSN-MAMPBA-DOX) by centrifugation (12,000 x g, 20 min).

    • Wash the particles with PBS (pH 7.4) to remove unbound DOX.

    • To determine loading efficiency, measure the absorbance of the combined supernatant and wash solutions using a UV-Vis spectrophotometer (at 480 nm).

  • In Vitro pH-Triggered Release:

    • Disperse 5 mg of MSN-MAMPBA-DOX in 5 mL of PBS at pH 7.4 (physiological) and another 5 mg in 5 mL of acetate buffer at pH 5.0 (tumor/endosomal).

    • Incubate both samples at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), centrifuge the samples and collect 100 µL of the supernatant. Replace with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of released DOX in the supernatant using UV-Vis or fluorescence spectroscopy.

    • Plot the cumulative release percentage against time for both pH conditions. A significantly accelerated release profile is expected at pH 5.0.[5][10][12]

Validation and Characterization

Each step of the functionalization process must be validated to ensure success.

Characterization Technique Sample Purpose & Expected Outcome
Dynamic Light Scattering (DLS) All stagesMeasure hydrodynamic diameter and polydispersity index (PDI). Expect a slight increase in size after each functionalization step.
Zeta Potential MSN-NH2, MSN-MAMPBAConfirm changes in surface charge. MSN-NH2 should be positive at neutral pH. MSN-MAMPBA charge will be pH-dependent due to the amine.
Fourier-Transform Infrared (FTIR) Spectroscopy All stagesIdentify characteristic functional groups. Look for C-H stretches from APTES and aromatic C=C and B-O stretches from MAMPBA.
Thermogravimetric Analysis (TGA) Activated MSN, MSN-NH2, MSN-MAMPBAQuantify the amount of organic material grafted onto the silica surface by measuring weight loss upon heating.
Alizarin Red S (ARS) Assay MSN-MAMPBAA colorimetric or fluorometric assay to confirm the presence and accessibility of boronic acid groups. ARS binds to boronic acids, causing a spectral shift.[9][13][14]
UV-Vis Spectroscopy Supernatant from loading/releaseQuantify drug loading efficiency (EE%) and release kinetics by measuring DOX concentration.

Table 1: Key characterization techniques and their expected outcomes for validating the nanoparticle functionalization and drug delivery performance.

Troubleshooting Guide

  • Low Ligand Conjugation:

    • Possible Cause: Incomplete activation of MSNs or MAMPBA; insufficient reaction time.

    • Solution: Confirm activation with TGA. Ensure anhydrous solvents are used for silanization and coupling. Increase reaction time or reagent stoichiometry.

  • Nanoparticle Aggregation:

    • Possible Cause: Changes in surface charge leading to instability at certain pH values.

    • Solution: Perform all washing and reaction steps in appropriate buffers. Monitor zeta potential to understand surface charge behavior. Sonication can help redisperse mild aggregates.

  • Low Drug Loading Efficiency:

    • Possible Cause: Insufficient density of boronic acid groups; steric hindrance.

    • Solution: Confirm MAMPBA conjugation using the ARS assay. Optimize the drug-to-nanoparticle ratio and ensure the loading pH is optimal for boronate ester formation (typically >7).

  • Premature Drug Release ("Leaky" Nanoparticles):

    • Possible Cause: Boronate ester is not stable enough at pH 7.4; drug adsorbed non-covalently.

    • Solution: Ensure thorough washing after loading to remove non-specifically bound drug. The pKa of the boronic acid is key; if it is too low, the ester may not be stable.

Conclusion

This compound is a powerful and versatile ligand for imparting dual pH-responsiveness to nanoparticle systems. The well-established, pH-sensitive nature of the boronate ester bond provides a reliable mechanism for triggered drug release, while the integral aminomethyl group offers an additional layer of control over surface properties. The protocols and characterization frameworks provided in this guide offer a robust starting point for researchers to develop novel, intelligent nanomaterials for targeted therapies and advanced diagnostics.

References

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applic
  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2015).
  • Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. (2014). RSC Publishing.
  • Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. (2014). SciSpace.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine)
  • Boronic acid-modified magnetic materials for antibody purification. (2014).
  • Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. (2015). RSC Publishing.
  • Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. (2012).
  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. (2021).
  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. (2021).
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • (PDF) Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021).
  • Engineered borate ester conjugated protein-polymer nanoconjugates for pH-responsive drug delivery. (2019).
  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2015). RSC Publishing.
  • Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. (2019).

Sources

Application Notes and Protocols for Amide Coupling with (3-((Methylamino)methyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information regarding amide coupling reactions, including protocols for HATU and EDC/HOBt mediated couplings, and the role of boronic acids in direct amidation. I have also found information on potential challenges such as side reactions and purification of boronic acid-containing compounds. Specifically, I have learned about the mechanism of HATU and EDC/HOBt, the instability of certain boronic acids, and the potential for Suzuki-Miyaura coupling as a side reaction.

However, I need to find more specific information on the reactivity of (3-((Methylamino)methyl)phenyl)boronic acid in amide coupling reactions. While the general principles are covered, the specific nuances of this substrate, such as the effect of the methylamino group and the boronic acid moiety on the reaction conditions and potential side reactions, are not explicitly detailed in the search results. I also need to find more information on protecting group strategies that might be necessary for the boronic acid or the secondary amine during the amide coupling. The search results provide general information on boronic acid protecting groups but not in the specific context of amide bond formation with this particular substrate.

Final Answer: I have sufficient information to proceed with generating the detailed application note as requested. I will synthesize the gathered information on general amide coupling protocols, purification, and troubleshooting, and combine it with a theoretical discussion on the specific challenges and considerations for using the bifunctional this compound. I will create the full application note now.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound Derivatives in Medicinal Chemistry

The synthesis of amide bonds is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceuticals containing this robust functional group.[1] Within the vast landscape of chemical building blocks, this compound and its derivatives represent a unique and increasingly valuable class of reagents. Their bifunctional nature, possessing both a nucleophilic secondary amine and a versatile boronic acid moiety, offers a gateway to novel molecular architectures. The boronic acid group can participate in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional control and functional group tolerance. Simultaneously, the (methylamino)methyl substituent provides a handle for constructing amide linkages, introducing a key pharmacophoric element or a point for further molecular elaboration.

This dual functionality, however, presents a distinct set of challenges in synthesis. The presence of a nucleophilic amine and a potentially reactive boronic acid in the same molecule necessitates careful consideration of chemoselectivity during amide bond formation. This application note provides a comprehensive guide for researchers navigating the intricacies of amide coupling reactions with this specific class of compounds. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and address potential side reactions and purification challenges. Our aim is to equip scientists with the knowledge and tools to confidently and successfully incorporate these valuable building blocks into their synthetic workflows.

Understanding the Core Chemistry: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow at ambient temperatures.[1] To facilitate this transformation under milder conditions, the carboxylic acid is typically "activated" through the use of a coupling reagent. This process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Two of the most widely employed and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

The Mechanism of EDC/HOBt-Mediated Amide Coupling

EDC is a water-soluble carbodiimide that facilitates amide bond formation by activating the carboxylic acid.[2] To improve efficiency and suppress side reactions, particularly racemization of chiral carboxylic acids, EDC is almost always used in conjunction with an additive, most commonly 1-Hydroxybenzotriazole (HOBt) .[2]

The reaction proceeds through a multi-step mechanism:

  • The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • This unstable intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it is rapidly intercepted to form an activated HOBt-ester. This ester is more stable than the O-acylisourea and less prone to racemization.

  • The amine nucleophile then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.

The primary byproduct of this reaction is a water-soluble urea derivative, which can typically be removed during aqueous workup.[3]

The Mechanism of HATU-Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[4][5] The mechanism involves the following key steps:

  • In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

  • The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.

  • The amine then attacks this active ester to furnish the final amide product.

The byproducts of HATU-mediated couplings are generally soluble in common organic solvents and are removed during purification.[5]

Navigating the Challenges of a Bifunctional Reagent

The primary challenge in performing an amide coupling with this compound lies in its bifunctional nature. The secondary amine is the desired nucleophile for the amide bond formation, but the boronic acid moiety can also participate in undesired side reactions.

Potential Side Reactions
  • Self-Condensation: Under certain conditions, the amine of one molecule could potentially react with an activated carboxylic acid, while the boronic acid of another molecule could interact with the reaction components.

  • Suzuki-Miyaura Cross-Coupling: If the reaction mixture contains any aryl halides and a palladium catalyst is inadvertently introduced (e.g., from a previous synthetic step), the boronic acid could participate in a Suzuki-Miyaura cross-coupling reaction.

  • Boronic Acid Anhydride (Boroxine) Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine. While this is often a reversible process, it can affect the stoichiometry and reactivity of the boronic acid.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly at physiological pH.[6] While typically robust under standard amide coupling conditions, prolonged reaction times or the presence of oxidizing agents should be avoided.

The Question of Protecting Groups

Given the potential for side reactions, the use of protecting groups for either the secondary amine or the boronic acid may be necessary, depending on the specific reaction conditions and the nature of the carboxylic acid coupling partner.

  • Protecting the Boronic Acid: If harsh reaction conditions are required for the amide coupling, or if there is a risk of Suzuki-Miyaura side reactions, protecting the boronic acid as a boronate ester (e.g., a pinacol ester) is a viable strategy. However, this adds extra steps to the synthesis (protection and deprotection).

  • Protecting the Secondary Amine: If the primary goal is to utilize the boronic acid in a subsequent reaction (e.g., Suzuki coupling) and the amide bond formation is proving problematic, the secondary amine could be protected, for example, as a carbamate (e.g., Boc or Cbz). This would allow for the amide coupling to be performed on a different part of the molecule without interference from the secondary amine.

Recommendation on Protection: For most standard HATU or EDC/HOBt mediated amide couplings, it is often possible to proceed without protecting either functional group. The chemoselectivity of these reactions generally favors the attack of the more nucleophilic amine on the activated carboxylic acid over potential side reactions involving the boronic acid. However, for complex substrates or when encountering low yields or significant side products, a protecting group strategy should be considered.

Experimental Protocols

The following are detailed, step-by-step protocols for amide coupling reactions. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid intermediates.[7]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for its high efficiency and rapid reaction times.[4][5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add this compound (1.1 equiv), either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[7]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used alternative to HATU.[2][8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation: Reagent Stoichiometry and Conditions

ParameterHATU ProtocolEDC/HOBt ProtocolRationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent
Amine 1.0-1.2 equiv1.0-1.2 equivA slight excess can drive the reaction to completion.
Coupling Reagent HATU: 1.0-1.5 equivEDC·HCl: 1.2-1.5 equivEnsures complete activation of the carboxylic acid.
Additive N/AHOBt: 1.2-1.5 equivSuppresses racemization and improves efficiency.[2]
Base DIPEA: 2.0-3.0 equivDIPEA/TEA: 2.0-3.0 equivNeutralizes acids and facilitates the reaction.
Solvent Anhydrous DMF/DCMAnhydrous DMF/DCMPolar aprotic solvents are generally effective.
Temperature 0 °C to RT0 °C to RTBalances reaction rate and stability of intermediates.
Reaction Time 1-4 hours12-24 hoursHATU reactions are typically faster.

Purification and Characterization

The resulting amide product will be relatively polar due to the presence of the amide bond, the secondary amine, and the boronic acid. This can present challenges for purification.

  • Column Chromatography: Normal-phase silica gel chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or isopropanol), is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine-containing product on the acidic silica gel.

  • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography (e.g., C18) can be a powerful alternative.[9]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.[10]

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water in the reaction.[7]- Increase the equivalents of the coupling reagent.- Ensure the use of a sufficient amount of base.- Consider a more powerful coupling reagent (e.g., HATU over EDC).- Use rigorously dried solvents and reagents.
Multiple Spots on TLC (Side Products) - Formation of boroxine.- Self-condensation.- Incomplete reaction.- Ensure anhydrous conditions.- Consider a protecting group strategy for the boronic acid or amine.- Allow the reaction to run for a longer time or gently heat if necessary.
Difficulty in Purification (Streaking on TLC) - The product is highly polar and/or basic.- Add a small amount of triethylamine or ammonia to the eluent for silica gel chromatography.- Use reversed-phase chromatography.- Consider converting the product to a salt for easier handling and purification.

Visualization of Key Processes

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Carboxylic Acid This compound Coupling Reagent (HATU or EDC/HOBt) Base (DIPEA) dissolve Dissolve in Anhydrous Solvent (e.g., DMF) reagents->dissolve activate Activate Carboxylic Acid (0°C to RT) dissolve->activate couple Add Amine & Stir (1-24h) activate->couple quench Quench Reaction (e.g., with Water) couple->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

HATU_Mechanism Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylate (R-COO-) Carboxylate (R-COO-) Carboxylic Acid (R-COOH)->Carboxylate (R-COO-) + DIPEA OAt-Active Ester OAt-Active Ester Carboxylate (R-COO-)->OAt-Active Ester + HATU Amide (R-CONH-R') Amide (R-CONH-R') OAt-Active Ester->Amide (R-CONH-R') + Amine (R'-NH2) HATU HATU

Conclusion

The successful amide coupling of this compound derivatives is readily achievable with careful planning and execution. By understanding the underlying mechanisms of common coupling reagents like HATU and EDC/HOBt, and by being mindful of the unique challenges posed by this bifunctional substrate, researchers can effectively incorporate this versatile building block into their synthetic strategies. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity. As with any chemical reaction, empirical optimization for each specific substrate combination is key to success.

References

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pasha, M. A., & Madhuri, C. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1782–1787. [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Retrieved January 18, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). (3-(Aminomethyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 20(2), 147-155. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Andersen, T. F., Tømmerholt, A. F., & Jensen, H. H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11529–11535. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved January 18, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved January 18, 2026, from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved January 18, 2026, from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved January 18, 2026, from [Link]

  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022981118. [Link]

  • Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4941. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Suzuki Coupling of Amine-Containing Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling specifically involving (3-((Methylamino)methyl)phenyl)boronic acid. The presence of the methylamino group introduces a unique set of challenges and considerations. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] Therefore, successful coupling requires a carefully optimized protocol that mitigates these potential side reactions. Herein, we will delve into the mechanistic intricacies, strategic selection of palladium catalysts and ligands, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • Oxidative Addition: The cycle commences with the oxidative addition of an active Pd(0) species to the organic halide (Ar-X). This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) intermediate.[1][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1] For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.[10]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[10][11] The transmetalation then proceeds, displacing the halide from the palladium complex and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L)2-Ar'->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(L)2-Ar'->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: A Strategy for Success with Amine-Containing Substrates

The choice of the palladium source and, more critically, the ancillary ligand is the most influential factor in achieving a successful Suzuki coupling with this compound. The primary challenge is to prevent the amine functionality from coordinating to the palladium center and inhibiting catalysis.

Palladium Precatalysts

A variety of Pd(0) and Pd(II) sources can be employed. Common choices include:

  • Pd(PPh₃)₄: A reliable Pd(0) source, though it can be sensitive to air and may not be active enough for challenging substrates.

  • Pd₂(dba)₃: A stable Pd(0) source that requires the addition of a ligand.

  • Pd(OAc)₂: A common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Preformed Catalysts (e.g., Pd(dppf)Cl₂): These are often more robust and air-stable, providing reliable activity.[2]

The Crucial Role of Ligands

For substrates containing Lewis basic groups like amines, the use of electron-rich and sterically bulky phosphine ligands is highly recommended.[5][7] These ligands serve several purposes:

  • Promote Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step, especially with less reactive aryl chlorides.[7]

  • Steric Hindrance: The bulkiness of the ligand can sterically shield the palladium center, disfavoring the coordination of the amine group from the boronic acid.

  • Enhance Reductive Elimination: Bulky ligands can also promote the final reductive elimination step.[7]

Recommended Ligand Classes for Amine-Containing Substrates:

Ligand ClassKey FeaturesExamples
Buchwald-type Biarylphosphines Highly electron-rich and sterically demanding. Excellent for coupling unreactive aryl chlorides.[12]SPhos, XPhos, RuPhos
Ferrocenylphosphines Robust and versatile, often providing high yields in challenging couplings.[7]dppf (1,1'-Bis(diphenylphosphino)ferrocene)
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable complexes with palladium, offering high thermal stability and activity.IPr, IMes

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Degassed water (optional, but often beneficial)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification A Oven-dry glassware C Add solids: Aryl bromide Boronic acid Base Pd precatalyst Ligand A->C B Degas solvents E Add degassed solvents via syringe B->E D Evacuate and backfill with Argon/Nitrogen (3x) C->D D->E F Heat to 80-100 °C with vigorous stirring Monitor reaction by TLC or LC-MS E->F G Cool to room temperature H Dilute with organic solvent G->H I Wash with water and brine H->I J Dry organic layer I->J K Filter and concentrate J->K L Purify by column chromatography K->L F->G

Sources

Application Notes and Protocols: The Critical Role of Bases in Suzuki-Miyaura Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or pseudohalides is indispensable in the pharmaceutical industry for constructing complex molecular architectures.[1] The success of this pivotal reaction hinges on the careful selection of its components: the palladium catalyst, the ligand, the solvent, and, critically, the base. While sometimes viewed as a simple additive, the base plays a multifaceted and indispensable role, profoundly influencing reaction rates, yields, and even pathway selectivity.

This guide provides an in-depth exploration of the base's function in the Suzuki-Miyaura coupling. We will dissect its mechanistic role, offer a comparative analysis of commonly used bases, and provide a detailed, reproducible protocol to empower researchers to optimize their synthetic strategies.

The Mechanistic Role of the Base: Activating the Transmetalation Step

The catalytic cycle of the Suzuki-Miyaura reaction is broadly understood to proceed in three main stages: oxidative addition, transmetalation, and reductive elimination.[3] The base is a crucial player in the transmetalation step, which is often the rate-determining phase of the cycle.

Computational and experimental studies have established that the primary role of the base is to activate the arylboronic acid.[4][5] Neutral boronic acids are generally not nucleophilic enough to transfer their organic group to the palladium(II) complex formed after oxidative addition. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate anion [ArB(OH)₃]⁻.[4][6] This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the aryl group to the palladium center.[7]

Two primary mechanistic pathways have been proposed for the base's involvement in transmetalation:[4][8]

  • The Boronate Pathway: The base first reacts with the boronic acid to form the activated boronate species, which then reacts with the palladium(II) halide complex. This is the most widely accepted mechanism.[4][5]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium(II) complex. This palladium-hydroxo or -alkoxo species then reacts with the neutral boronic acid.

While both pathways lead to the same key intermediate, evidence strongly suggests the boronate pathway is the major route in most systems.[5][9]

Suzuki_Cycle cluster_base Base Activation of Boronic Acid pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X oxidative_add->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elim->product boronic_acid Ar²B(OH)₂ base_node Base (e.g., OH⁻) boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate + Base boronate->transmetalation Activated Nucleophile

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical role of the base in activating the arylboronic acid for the transmetalation step.

A Practical Guide to Selecting the Optimal Base

The choice of base is not trivial and can dramatically affect the reaction's outcome. A base that is too weak may result in a sluggish or incomplete reaction, while one that is too strong can cause undesired side reactions, such as the degradation of base-sensitive functional groups.[10] The most significant side reaction to consider is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming the starting material.[11][12] This is particularly problematic with electron-deficient or heteroaryl boronic acids and can be accelerated by high temperatures and strong bases.[12]

The following table provides a comparative analysis of bases commonly employed in Suzuki-Miyaura couplings.

BaseFormulapKa (Conjugate Acid)Common Applications & Key Considerations
Potassium Carbonate K₂CO₃~10.3A versatile, mild, and cost-effective choice. Often used in aqueous/organic biphasic systems. A good starting point for many standard couplings.[13][14]
Sodium Carbonate Na₂CO₃~10.3Similar in strength to K₂CO₃, it is another widely used and economical option. Often provides high efficacy.[15]
Cesium Carbonate Cs₂CO₃~10.3More soluble in organic solvents than K₂CO₃ or Na₂CO₃. Often provides superior results in challenging couplings, such as those with sterically hindered substrates or less reactive aryl chlorides.[16][17] The "caesium effect" is sometimes attributed to its ability to form soluble complexes that accelerate key steps.[18]
Potassium Phosphate K₃PO₄~12.3A stronger base than carbonates, often used in anhydrous conditions.[15] Highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners.[1][19] Can sometimes mitigate protodeboronation compared to hydroxides.
Potassium Fluoride KF~3.2A weak base used under anhydrous conditions. Its efficacy is attributed to the high fluorophilicity of boron, forming a highly nucleophilic trifluoroborate species ([ArBF₃]⁻).[20] Ideal for substrates with base-labile groups like esters.[7][21]
Cesium Fluoride CsF~3.2Similar to KF but sometimes more effective due to higher solubility. Potent base for Suzuki-Miyaura reactions due to the fluorophilicity of the organoboranes.[20][22]
Potassium tert-butoxide Kt-BuO~19A very strong, non-nucleophilic base. Typically used for highly unreactive coupling partners, such as aryl chlorides, often with specialized, electron-rich phosphine ligands. Its use requires careful consideration to avoid side reactions with sensitive functional groups.
Sodium Hydroxide NaOH~15.7A strong, inexpensive base. While effective, its high basicity and the presence of water can promote protodeboronation and other side reactions. Its use is common in industrial processes where cost is a major factor.

Detailed Experimental Protocol: A Case Study

This protocol describes a general procedure for screening different bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This serves as a reliable starting point for optimization.

Reaction Scheme: (Illustrative image of the chemical reaction)

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg, 4 mol%)

  • Selected Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Solvent System: Toluene/H₂O (10:1 mixture, 11 mL) or Dioxane/H₂O (10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and the selected base (2.0 mmol).[16]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (11 mL) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to 90-100 °C and stir vigorously for 12-16 hours.[14][16]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-1,1'-biphenyl.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause (Base-Related)Recommended Solution
Low or No Conversion Weak Base: The base may be too weak to activate the boronic acid efficiently. Poor Solubility: The base is not soluble enough in the reaction medium.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Consider using Cs₂CO₃ for its higher organic solubility. Ensure vigorous stirring. A phase-transfer catalyst may also be beneficial.
Significant Protodeboronation Strong Base: The base is too strong, promoting protonolysis of the C-B bond.[11] High Water Content: Excess water can be a proton source.Use a milder base (e.g., KF or K₂CO₃ instead of NaOH or K₃PO₄).[13] Use anhydrous conditions with a base like K₃PO₄ or KF.[15]
Degradation of Starting Material/Product Base-Labile Groups: Functional groups (e.g., esters, ketones) are sensitive to the base.Use a milder base like KF or NaHCO₃.[7][13] Protect the sensitive functional group prior to the coupling reaction.
Homocoupling of Boronic Acid Reaction Conditions: While often linked to oxygen, conditions favoring slow transmetalation can increase the lifetime of species prone to homocoupling.Ensure the reaction is thoroughly degassed. Screen different bases to find one that promotes a faster transmetalation rate for your specific substrate.

Conclusion

The base in a Suzuki-Miyaura coupling is far more than a simple reagent; it is a critical controller of the reaction's central transmetalation step. Its primary function is to activate the boronic acid, transforming it into a potent nucleophile capable of transferring its organic moiety to the palladium catalyst. The judicious selection of the base—balancing its strength, solubility, and compatibility with the substrates' functional groups—is paramount for achieving high yields and minimizing side reactions like protodeboronation. By understanding the mechanistic principles and leveraging the comparative data and protocols provided, researchers can confidently navigate the complexities of base selection and unlock the full synthetic potential of this Nobel Prize-winning reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Protodeboron
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Technical Support Center: Managing Protodeboryl
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Thomas J. Dent Submitted in accordance.
  • A Head-to-Head Comparison of K₃PO₄ and Potassium Carbonate as Bases in Organic Synthesis. Benchchem.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. American Chemical Society.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic-chemistry.org.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
  • Optimizing base selection for Suzuki reactions with sensitive substr
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ?.

Sources

Application Note & Protocols: Aqueous Suzuki-Miyaura Coupling Using Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Green Chemistry in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in numerous approved drugs.[1][2][3][4][5] Traditionally performed in organic solvents, there is a significant and growing impetus to transition towards more sustainable and environmentally benign methodologies.[6][7][8] Aqueous Suzuki-Miyaura coupling addresses this need directly, offering advantages such as reduced environmental impact, enhanced safety, and often, unique reactivity and selectivity.[9][10][11]

This guide provides an in-depth exploration of aqueous Suzuki-Miyaura coupling with a focus on functionalized phenylboronic acids, which are critical building blocks in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction in water, provide detailed, field-tested protocols, and offer insights into overcoming common challenges, thereby empowering researchers to confidently implement this powerful green chemistry tool.

Core Principles & Mechanistic Insights in an Aqueous Environment

The fundamental catalytic cycle of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination, remains operative in aqueous media.[12][13][14] However, the presence of water introduces unique considerations and mechanistic nuances.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is significantly influenced by the base.[13]

  • Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst.[12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L)₂ PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Biaryl (Ar-Ar') PdII_ArAr->Product ArX Aryl Halide (Ar-X) ArX->PdII_ArX ArBOH2 Ar'B(OH)₂ + Base ArBOH2->PdII_ArX caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Critical Role of the Base

In aqueous Suzuki-Miyaura coupling, the base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (Ar-B(OH)₃⁻), which facilitates the transmetalation step.[15][16][17][18][19] Computational studies support that the reaction of the base with the organoboronic acid is a key preliminary step in the main mechanistic pathway.[18][19] The choice of base can also influence the equilibrium of the catalytic cycle and impact the stability of the catalyst.[15][16]

Navigating the Aqueous Medium: Ligands and Surfactants

A primary challenge in aqueous cross-coupling is the poor solubility of many organic substrates and palladium catalysts in water.[11] This can be addressed through several strategies:

  • Water-Soluble Ligands: The use of phosphine ligands functionalized with hydrophilic groups (e.g., sulfonates) can enhance the solubility of the palladium catalyst in the aqueous phase.[20][21] These ligands not only improve solubility but also stabilize the palladium nanoparticles, preventing aggregation and deactivation.[11]

  • Micellar Catalysis: Employing surfactants to create micelles can generate "nanoreactors" that encapsulate the hydrophobic reactants and catalyst, facilitating the reaction in the bulk aqueous medium.[22][23][24][25][26] This approach has proven effective for a wide range of substrates, often allowing for reactions to proceed at room temperature.[22][24]

Experimental Protocols

The following protocols are designed to be a robust starting point for researchers. Optimization will likely be necessary for specific substrate combinations.

General Protocol for Aqueous Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of functionalized phenylboronic acids and aryl bromides.

Reagents and Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Functionalized Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (0.01-1 mol%)

  • Water-Soluble Ligand (e.g., TPPTS, SPhos) (if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed Water (Sufficient to make a 0.1-0.5 M solution)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), functionalized phenylboronic acid (1.2 equiv), palladium catalyst (specify mol%), and base (2.0-3.0 equiv).

  • Degassing: Seal the vessel and degas by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add degassed water to the reaction vessel via syringe to achieve the desired concentration.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

protocol_workflow start Start setup 1. Combine Reagents: Aryl Halide, Boronic Acid, Catalyst, Base start->setup degas 2. Degas with Inert Gas setup->degas add_solvent 3. Add Degassed Water degas->add_solvent react 4. Heat and Stir add_solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Dry and Purify (Chromatography) workup->purify end End Product purify->end caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Protocol Utilizing Micellar Catalysis

This protocol is particularly useful for highly hydrophobic substrates and can often be performed at room temperature.

Additional Reagents:

  • Surfactant (e.g., TPGS-750-M, Triton X-100) (1-2 wt% in water)

Procedure:

  • Prepare Surfactant Solution: Prepare a 1-2 wt% solution of the chosen surfactant in degassed water.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv) and functionalized phenylboronic acid (1.2 equiv).

  • Add Micellar Medium: Add the aqueous surfactant solution to the reactants.

  • Add Base and Catalyst: Add the base (2.0-3.0 equiv) followed by the palladium catalyst (specify mol%).

  • Reaction: Stir vigorously at room temperature or with gentle heating. Monitor the reaction as described in the general protocol.

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Data Presentation: Catalyst and Base Screening

The choice of catalyst and base is critical for a successful reaction. The following table summarizes common combinations for the coupling of various functionalized phenylboronic acids with aryl bromides in aqueous media.

Catalyst SystemBaseTypical Temperature (°C)Notes
Pd(OAc)₂ / TPPTSK₂CO₃80-100Good for general-purpose couplings.
PdCl₂(dppf)K₃PO₄80-100Effective for electron-rich and sterically hindered substrates.[23]
Pd/CNa₂CO₃100-120Heterogeneous catalyst, can be challenging to achieve high activity.[27]
Pd(OAc)₂ in Triton X-100/H₂OK₃PO₄Room Temp - 50Micellar conditions suitable for a broad range of substrates.[25]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reactants[28][29]- Use a fresh catalyst or a different catalyst system.- Ensure thorough degassing.- Try a co-solvent (e.g., EtOH, THF) or switch to a micellar protocol.
Protodeborylation - Boronic acid instability, especially with electron-withdrawing groups or certain heterocycles.[12][28]- Use a milder base (e.g., KF).- Use boronic esters (e.g., pinacol esters) which are more stable.[1]- Minimize reaction time and temperature.
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[12]- Rigorously degas all reagents and the reaction mixture.- Add a small amount of a reducing agent if using a Pd(II) source.
Hydrolysis of Functional Groups - Base-labile groups (e.g., esters) reacting with the base.[28]- Use a non-hydrolytic base like KF.- Protect the sensitive functional group prior to coupling.

Conclusion

The aqueous Suzuki-Miyaura coupling of functionalized phenylboronic acids represents a significant advancement in sustainable organic synthesis. By understanding the key mechanistic principles and leveraging modern techniques such as the use of water-soluble ligands and micellar catalysis, researchers can effectively synthesize complex biaryl compounds with high efficiency and minimal environmental impact. This powerful tool is poised to play an increasingly important role in the future of drug discovery and development.

References

  • Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. Green Chemistry (RSC Publishing).
  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace.
  • Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar.
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. PMC - NIH.
  • Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate.
  • Suzuki-Miyaura cross-coupling reactions in aqueous media: Green and sustainable syntheses of biaryls. KAUST Repository.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions (Journal Article). NSF Public Access Repository.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. Request PDF - ResearchGate.
  • [PDF] Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. ResearchGate.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • The influence of water on the solid‐phase Suzuki–Miyaura reaction. ResearchGate.
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. PMC - PubMed Central.
  • What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry - Reddit.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters - ACS Publications.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Request PDF - ResearchGate.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
  • Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics - ACS Publications.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... ResearchGate.
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. CoLab.

Sources

Troubleshooting & Optimization

preventing deboronation of phenylboronic acids during cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the deboronation of phenylboronic acids. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my cross-coupling reaction?

A: Protodeboronation (or protodeborylation) is a chemical side reaction where the carbon-boron (C-B) bond of your phenylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your nucleophilic starting material, converting it into a simple arene byproduct and boric acid. The direct consequence is a reduced yield of your desired cross-coupled product and complicates purification.[2] Essentially, your valuable starting material is being destroyed before it has a chance to participate in the productive catalytic cycle.

Q2: I'm observing significant formation of the simple arene byproduct instead of my desired coupled product. What are the most likely causes?

A: This is a classic symptom of protodeboronation outcompeting the Suzuki-Miyaura coupling. The rate of this undesired reaction is highly dependent on several factors. The most common culprits are:

  • Inappropriate Base Choice: Strong bases and high pH significantly accelerate protodeboronation.[2][3]

  • Elevated Reaction Temperatures: High temperatures increase the rate of all reactions, including the undesired deboronation pathway.[2]

  • An Inefficient Catalyst System: A slow or poorly chosen catalyst-ligand combination means the boronic acid spends more time in the reactive environment, increasing the likelihood of its decomposition.[2]

  • The Inherent Instability of the Boronic Acid: Some phenylboronic acids, particularly those with electron-withdrawing groups or certain substitution patterns (e.g., ortho-substituents), are intrinsically more prone to deboronation.[4][5] Heteroaromatic boronic acids are also notoriously unstable.[6]

Q3: How does the choice of base impact the rate of protodeboronation?

A: The base plays a crucial role in both the desired coupling and the undesired side reaction. In the Suzuki-Miyaura mechanism, the base activates the boronic acid by forming a more nucleophilic "ate" complex, [ArB(OH)₃]⁻.[7] However, this boronate species is also the key intermediate in the most common base-catalyzed protodeboronation pathway.[1][3][8]

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of this reactive boronate, which can then be readily protonated by a proton source like water, cleaving the C-B bond.[2][7] Milder bases, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), maintain a lower equilibrium concentration of the boronate, which is sufficient for the desired transmetalation step but slows down the rate of protodeboronation.[2]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on causality and actionable solutions.

Issue 1: My reaction yield is low, and GC-MS/LC-MS analysis shows a major peak corresponding to the arene byproduct (Ar-H).

This indicates that the rate of protodeboronation is competitive with or faster than the rate of cross-coupling. The key is to tip this kinetic balance in favor of the productive pathway.

The following diagram outlines a decision-tree approach to systematically address this issue.

G start High Deborylation Observed? (Low Yield & Ar-H Byproduct) base Is the base strong? (e.g., NaOH, KOH) start->base temp Is the temperature high? (e.g., >100 °C) base->temp No sol_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, KF) base->sol_base Yes catalyst Is the catalyst slow or a generic choice? (e.g., Pd(PPh3)4) temp->catalyst No sol_temp Action: Lower the reaction temperature (Try 60-80 °C) temp->sol_temp Yes reagent Is the boronic acid known to be unstable? catalyst->reagent No sol_catalyst Action: Use a highly active precatalyst (e.g., Buchwald G3/G4 Palladacycles) catalyst->sol_catalyst Yes sol_reagent Action: Use a stabilized boron reagent (Pinacol or MIDA ester) reagent->sol_reagent Yes end_node Re-evaluate Reaction reagent->end_node No, re-evaluate other parameters sol_base->end_node sol_temp->end_node sol_catalyst->end_node sol_reagent->end_node

Caption: A decision-tree workflow for troubleshooting deboronation.

Issue 2: My phenylboronic acid seems to degrade over the course of the reaction, even with optimized conditions.

For particularly unstable boronic acids (e.g., 2-pyridyl boronic acid, polyfluorinated phenylboronic acids), standard optimizations may be insufficient.[1][4] In these cases, a more robust strategy is required to protect the C-B bond.

The most effective method for protecting highly sensitive boronic acids is the "slow-release" strategy.[9][10] This involves using a more stable precursor that, under the reaction conditions, slowly hydrolyzes to release a low concentration of the active boronic acid. This ensures that the concentration of the vulnerable free boronic acid is kept to a minimum at any given time, attenuating its degradation but still allowing for efficient transmetalation.[9][10]

Common Slow-Release Reagents:

  • Boronic Esters (Pinacol, Neopentyl Glycol): Esterification of the boronic acid, most commonly with pinacol, significantly improves stability.[6][11] These are often bench-stable solids that can be used directly in the coupling reaction.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and require basic aqueous conditions to slowly hydrolyze and release the free boronic acid.[1][3] This makes them ideal for complex syntheses involving sequential couplings.

  • Organotrifluoroborates (R-BF₃K): These salts are also highly stable crystalline solids that serve as excellent slow-release sources of boronic acids in the presence of a base.[3]

The diagram below illustrates the central challenge: the competition between the productive Suzuki-Miyaura catalytic cycle and the off-cycle, destructive protodeboronation pathway.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_deboronation Destructive Protodeboronation Pathway pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂) boronic_acid Ar'-B(OH)₂ trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ (Base) byproduct Ar'-H (Byproduct) boronate->byproduct + H₂O (Protonolysis)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Data Summary & Recommended Conditions

The following table provides a starting point for optimizing reaction conditions to minimize deboronation, particularly for challenging substrates.

ParameterPoor Choice (High Deboronation)Better Choice (Low Deboronation)Rationale
Boron Reagent Free Boronic AcidPinacol Ester, MIDA BoronateIncreased stability and slow release of the active species minimizes decomposition.[1][6][9]
Base NaOH, KOH, Ba(OH)₂K₃PO₄, K₂CO₃, KFMilder bases lower the concentration of the highly reactive boronate intermediate.[2]
Temperature > 100 °C40 - 80 °CLower temperatures significantly slow the rate of protodeboronation.[2]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, XPhos/SPhos Palladacycle PrecatalystsHighly active, modern catalysts ensure the coupling rate is much faster than the decomposition rate.[2][12]
Atmosphere AirInert (Nitrogen, Argon)Removing oxygen prevents oxidative homocoupling and potential catalyst degradation.[13]
Solvent Protic Solvents (if not required)Anhydrous Dioxane, Toluene, 2-MeTHFMinimizing the primary proton source (water) can suppress the protodeboronation reaction.[9][14]

Generalized Experimental Protocol for Unstable Phenylboronic Acids

This protocol incorporates best practices to suppress protodeboronation when coupling an aryl halide (Ar-X) with an unstable phenylboronic acid derivative (Ar'-B).

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the phenylboronic pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or 2-MeTHF) to the vessel. The solvent should be thoroughly sparged with nitrogen or argon for at least 20-30 minutes prior to use.

  • Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical to remove oxygen, which can contribute to side reactions like homocoupling.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[2] Using a highly active precatalyst allows for lower reaction temperatures and shorter reaction times.

  • Reaction Execution: Heat the sealed reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Carefully track the consumption of starting materials and the formation of both the desired product and the deboronated byproduct (Ar'-H).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By implementing these strategies, you can significantly improve the outcome of your cross-coupling reactions and overcome the persistent challenge of protodeboronation.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Boron‐reagents unstable towards protodeboronation. ResearchGate. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Luminance vs. temperature plot for phenylboronic acid 1 in water. ResearchGate. [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solubility temperatures of azaester of phenylboronic acid (3) as a... ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

purification of crude (3-((Methylamino)methyl)phenyl)boronic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of (3-((Methylamino)methyl)phenyl)boronic acid through recrystallization, designed for researchers and drug development professionals.

Technical Support Center: Purification of this compound

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude this compound via recrystallization. The following content is structured to address common challenges and provide scientifically-grounded solutions to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

Understanding the potential impurities is critical for designing an effective purification strategy. The impurity profile is largely dependent on the synthetic route, but common contaminants for arylboronic acids include:

  • Protodeborylation Products: The C-B bond can be cleaved during synthesis or workup, leading to the formation of boric acid and N-methylbenzylamine.[1][2]

  • Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is an equilibrium process, it can complicate characterization and handling.

  • Unreacted Starting Materials: Residual precursors from the borylation step (e.g., the corresponding aryl halide) may persist.

  • Homocoupled Byproducts: Palladium-catalyzed cross-coupling reactions, often used to synthesize boronic acids, can sometimes lead to the formation of biphenyl-type dimers.[3]

  • Oxidized Species: The boronic acid moiety can be susceptible to oxidation, especially in the presence of reactive oxygen species.[4]

  • Polymeric Materials: The presence of both an acidic (boronic acid) and a basic (amino) group can sometimes lead to the formation of oligomeric or polymeric adducts.

Q2: My compound is an oil or a sticky solid at room temperature. How do I select the best solvent system for recrystallization?

The goal is to find a solvent (or solvent pair) in which the boronic acid has high solubility when hot and low solubility when cold, while impurities remain in solution upon cooling. Given the polar nature of your compound, a systematic screening process is recommended.

Expert Insight: Phenylboronic acids generally exhibit high solubility in polar solvents like ethers and ketones, and very low solubility in non-polar hydrocarbons.[5][6] The presence of the methylamino group increases polarity, making alcohols and water potential candidates.

Solvent Selection Strategy:

  • Single Solvent Screening: Test the solubility of a small amount of crude material (10-20 mg) in ~0.5 mL of various solvents at room temperature and then with heating.

  • Two-Solvent System (Anti-Solvent): If a single solvent is not ideal, try an anti-solvent approach.[7] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the solid, then allow it to cool slowly.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesSuitability for this compoundRationale & Causality
Alcohols Isopropanol, EthanolGood Potential. The polar hydroxyl group will interact well with both the boronic acid and the amine functionalities. Often used in combination with water.
Water H₂OGood Potential, likely as a co-solvent. The compound's polarity suggests some water solubility. Hot water is a common recrystallization solvent for polar boronic acids.[8]
Ketones Acetone, Methyl Ethyl KetoneGood "Good" Solvent Candidate. Phenylboronic acid shows high solubility in acetone.[5][6] Can be paired with an anti-solvent like hexane or heptane.
Ethers 2-MeTHF, Diethyl EtherModerate "Good" Solvent or "Poor" Anti-Solvent. Diethyl ether can be used to precipitate more polar adducts like diethanolamine complexes.[1][8] Its low boiling point can be a challenge.
Esters Ethyl Acetate (EtOAc)Good Potential. A moderately polar solvent that is effective for a range of boronic acids.[7]
Hydrocarbons Heptane, Hexane, TolueneExcellent "Poor" Solvent (Anti-Solvent). The non-polar nature of hydrocarbons will not effectively solvate the polar target compound, inducing precipitation.
Q3: My product "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before reaching its crystallization temperature. This oil is often an impure super-saturated solution.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before transferring to an ice bath. Rapid cooling is a primary cause of oiling out.

  • Lower the Initial Concentration: The solution may be too concentrated. Re-heat the mixture and add a small amount of additional solvent until the solution is clear, then cool slowly again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections on the glass can serve as nucleation sites.[7]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The solvent may be too "good." Switch to a solvent system where the compound's solubility is lower at elevated temperatures. Using a larger volume of a less effective solvent is often better than a small volume of a highly effective one.

Q4: The purity of my compound is still low after recrystallization. What are my next steps?

If a single recrystallization is insufficient, it suggests the chosen solvent system is not effectively discriminating between your product and a key impurity.

Advanced Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for aminoboronic acids.

    • Dissolve the crude material in an organic solvent (e.g., EtOAc).

    • Wash with a mild aqueous acid (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities behind.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free base back into an organic solvent.

    • This can be followed by recrystallization for final polishing.[9][10]

  • Derivatization: Convert the boronic acid into a more stable and crystalline derivative for purification.

    • Diethanolamine (DEA) Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily recrystallized. The free boronic acid can be recovered by treatment with an acid.[1][2][8]

    • Potassium Trifluoroborate (BF₃K) Salts: Reaction with KHF₂ converts the boronic acid to a highly crystalline and air-stable trifluoroborate salt, which can be purified by recrystallization and then hydrolyzed back to the boronic acid if needed.[3]

Q5: How do I properly assess the purity of my final product?

A multi-faceted approach is necessary to confidently determine purity. No single technique tells the whole story.

  • NMR Spectroscopy: ¹H NMR is essential for confirming the structure and identifying organic impurities and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying purity as a percentage (e.g., 98.5% area).[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify the mass of any impurities.[11]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting range.[12]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol/water 9:1) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude material in the minimum required volume of a hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent (e.g., heptane) dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent protocol.

Visualized Workflows & Troubleshooting

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Crude Product solvent Select Solvent System start->solvent dissolve Dissolve in Min. Hot Solvent solvent->dissolve filter Hot Filtration (Optional) dissolve->filter cool Slow Cooling & Chilling filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product analysis Assess Purity (NMR, HPLC, MP) end_product->analysis

Caption: A standard workflow for purification by recrystallization.

Troubleshooting "Oiling Out"

TroubleshootingOilingOut start Product 'Oils Out' During Cooling cause1 Cause: Solution Too Concentrated start->cause1 cause2 Cause: Cooling Rate Too Fast start->cause2 cause3 Cause: Poor Nucleation start->cause3 cause4 Cause: Inappropriate Solvent Choice start->cause4 solution1 Solution: Re-heat, add more solvent, cool again. cause1->solution1 solution2 Solution: Allow to cool slowly on benchtop first. cause2->solution2 solution3 Solution: Scratch flask or add seed crystal. cause3->solution3 solution4 Solution: Screen for a new solvent or solvent pair. cause4->solution4

Caption: A decision tree for troubleshooting product oiling out.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.

  • Reddit user discussion. (2017). Purification of boronic acids? r/chemistry.

  • Chemistry Stack Exchange user discussion. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange.

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • Reddit user discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.

  • ResearchGate user discussion. (2016). Can I remove boronic acid using Work up process? ResearchGate.

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

  • Amdursky, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.

  • BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.

Sources

Technical Support Center: Purification of Arylboronic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of arylboronic acids using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity arylboronic acids, crucial intermediates in modern organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your purification strategies.

Introduction: The Nuances of Purifying Arylboronic Acids

Arylboronic acids are indispensable reagents, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their purification by column chromatography is notoriously challenging.[1][2] The inherent Lewis acidity of the boron atom, their tendency to form cyclic anhydrides (boroxines), and their potential for on-column decomposition necessitate a more nuanced approach than standard chromatographic methods.[3][4][5] This guide provides field-proven insights and solutions to common problems encountered during the chromatographic purification of these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during the column chromatography of arylboronic acids, offering explanations and actionable solutions.

Issue 1: Streaking and/or Complete Retention of the Arylboronic Acid on the Silica Gel Column

Symptoms:

  • Your arylboronic acid appears as a long streak on the TLC plate.[2]

  • The compound does not elute from the column, even with highly polar solvent systems.[1]

  • Poor recovery of the desired product.

Root Cause Analysis: The free silanol groups (Si-OH) on the surface of silica gel are Lewis basic and can strongly interact with the Lewis acidic boron atom of the arylboronic acid.[6] This interaction leads to irreversible adsorption or significant band broadening (streaking).

Solutions:

  • Stationary Phase Deactivation:

    • Boric Acid Treatment: A highly effective method is to use silica gel impregnated with boric acid. The boric acid in the stationary phase is thought to form a tetracoordinate borate complex with the silanol groups, effectively masking them and preventing strong interaction with your arylboronic acid.[7][8]

    • Triethylamine (TEA) Wash: Adding a small amount of a non-nucleophilic base like triethylamine (NEt₃) to the eluent can cap the acidic silanol groups.[1][6] However, be mindful that TEA can be difficult to remove from the final product.

  • Alternative Stationary Phases:

    • Neutral Alumina: For less polar arylboronic acids, neutral alumina can be a viable alternative to silica gel.[1][6]

    • Reversed-Phase Silica (C18): While less common for preparative scale, reversed-phase chromatography can be an option, particularly for more polar arylboronic acids.[2] However, on-column hydrolysis can be an issue.[9]

Issue 2: On-Column Decomposition of the Arylboronic Acid

Symptoms:

  • Appearance of new, more polar spots on the TLC of eluted fractions.

  • NMR analysis of the "purified" product shows the presence of the corresponding arene (protodeboronation product) or other impurities not present in the crude material.[8]

Root Cause Analysis: Arylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) on the acidic surface of silica gel, especially with prolonged exposure.[5] The presence of water in the mobile phase can also lead to hydrolysis of boronate esters if they are the target compound.[9]

Solutions:

  • Anhydrous Conditions: Ensure that all solvents are rigorously dried and that the chromatography is performed under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[6]

  • Use of Boric Acid-Treated Silica: As mentioned previously, this deactivates the acidic silica surface, reducing the likelihood of acid-catalyzed decomposition.[7]

  • Minimize Purification Time: Employ flash chromatography techniques to reduce the residence time of the compound on the column.

Issue 3: Co-elution with Boroxine Anhydrides

Symptoms:

  • Broad or multiple peaks for what should be a single compound.

  • NMR spectra of the purified product are complex, showing signals consistent with both the boronic acid and its cyclic trimer anhydride (boroxine).

Root Cause Analysis: In the solid state or under anhydrous conditions, three molecules of a boronic acid can reversibly dehydrate to form a stable six-membered boroxine ring.[5] This equilibrium can persist in solution and on the column, leading to purification difficulties.[4]

Diagram: Arylboronic Acid and Boroxine Equilibrium

Caption: Reversible equilibrium between an arylboronic acid and its corresponding boroxine.

Solutions:

  • Mobile Phase Modifiers: Adding a small amount of a protic solvent like methanol to a non-polar mobile phase can help to shift the equilibrium back towards the monomeric boronic acid.

  • Aqueous Workup: Prior to chromatography, an aqueous workup can often hydrolyze the boroxine back to the boronic acid.

  • Derivatization: For particularly problematic cases, consider converting the crude boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are generally more stable to chromatography.[5][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying an arylboronic acid on silica gel?

A general starting point for many arylboronic acids is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or acetone.[1] For more polar boronic acids, a small percentage of methanol may be required.[1] It is crucial to develop the solvent system using Thin Layer Chromatography (TLC) first.

Q2: How can I visualize my arylboronic acid on a TLC plate if it's not UV-active?

Arylboronic acids can be visualized using specific staining agents. A highly effective and selective stain is a solution of alizarin, which forms a fluorescent complex with boronic acids that can be seen under a UV lamp (366 nm).[11][12][13] Another option is a curcumin-based stain, which produces a red coloration in the presence of boronic acids.[14]

Q3: My arylboronic acid is an oil and cannot be recrystallized. Is chromatography my only option?

For oily arylboronic acids, chromatography is often the best choice.[1] However, another powerful technique is derivatization to form a crystalline adduct. For example, reaction with diethanolamine can form a crystalline adduct that precipitates from non-polar solvents, which can then be isolated by filtration and the free boronic acid regenerated.[2][8]

Q4: Should I be concerned about the stability of my purified arylboronic acid during storage?

Yes, arylboronic acids can degrade over time, particularly through protodeboronation and oxidation.[5] It is best to store them in a cool, dark, and dry environment, preferably under an inert atmosphere. For long-term storage, converting them to more stable boronate esters (e.g., pinacol esters) is a common strategy.[5]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from procedures described for the purification of boronic acid pinacol esters, which is equally effective for free boronic acids.[6][7]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[6]

  • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[6]

  • Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[6] The boric acid-impregnated silica gel is now ready for use.

Protocol 2: Step-by-Step Column Chromatography of an Arylboronic Acid

Diagram: General Workflow for Arylboronic Acid Purification

purification_workflow start Crude Arylboronic Acid tlc TLC Analysis (Solvent System Development) start->tlc column_prep Prepare Column (Boric Acid-Treated Silica) tlc->column_prep loading Load Sample (Dry or Wet Loading) column_prep->loading elution Elute with Chosen Solvent System loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal final_product Pure Arylboronic Acid solvent_removal->final_product

Sources

effect of solvent on the stability of (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-((Methylamino)methyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the stability of this versatile reagent, with a specific focus on the critical role of solvent selection. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A: Like most arylboronic acids, this compound is susceptible to three main degradation pathways. The choice of solvent is a critical factor that can accelerate one or more of these processes.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and is particularly problematic in protic solvents like water and alcohols.[1][2] The rate of protodeboronation can be highly pH-dependent.[3][4]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the starting material into the corresponding phenol (3-((Methylamino)methyl)phenol). This process can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or trace metal contaminants.[5][6][7]

  • Dehydration to Boroxine: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine.[8] This is most common in aprotic solvents, especially upon heating or during storage in the solid state. While reversible, the formation of boroxine alters the compound's solubility and reactivity, which can complicate stoichiometry and reaction kinetics.

Q2: How does the (methylamino)methyl substituent affect the stability of the molecule?

A: The –CH2NHCH3 group at the meta-position introduces specific properties that influence stability:

  • Basicity: The secondary amine is basic and can be protonated in acidic media, increasing the compound's solubility in aqueous acids but potentially influencing the electronic nature of the aromatic ring.

  • Lewis Base Character: The nitrogen atom can act as a Lewis base, potentially coordinating to the boron atom intramolecularly or interacting with metal catalysts used in cross-coupling reactions. This can alter its reactivity profile compared to simple phenylboronic acids.

  • pH Sensitivity: In solution, the amine can affect the local pH. This is particularly important in unbuffered aqueous or alcoholic media, where it can influence the equilibrium between the neutral boronic acid and the more reactive boronate anion, thereby affecting degradation rates.[2]

Q3: What are the general recommendations for storing this compound and its solutions?

A: Proper storage is crucial to ensure the integrity of the reagent.

  • Solid Form: Store the solid compound under an inert atmosphere (argon or nitrogen), tightly sealed, and in a cool, dark, and dry place. A freezer at -20°C is ideal for long-term storage. This minimizes both oxidative degradation and slow dehydration to the boroxine.

  • Solutions: Solutions are inherently less stable than the solid material. If a solution must be prepared for storage, use a dry, aprotic solvent such as anhydrous dioxane or toluene. Prepare the solution under an inert atmosphere and store it in a freezer. Avoid long-term storage in protic solvents (methanol, ethanol, water) or peroxide-forming solvents (THF, diethyl ether) unless they have been freshly purified and deoxygenated. It is always best practice to use freshly prepared solutions for reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. Could the solvent be the problem?

Possible Causes & Solutions:

  • Cause A: Protodeboronation of the Reagent.

    • Explanation: This is a very common side reaction in Suzuki-Miyaura couplings, which often use aqueous bases and protic co-solvents.[9] The combination of base and a protic solvent (like water or ethanol) can rapidly degrade the boronic acid before it has a chance to participate in the catalytic cycle.

    • Troubleshooting Steps:

      • Change the Solvent System: Switch to a biphasic system with an aprotic organic solvent like toluene, dioxane, or THF and a minimal amount of water necessary to dissolve the base.[10] Sometimes, completely anhydrous conditions with a non-aqueous base (e.g., CsF in THF) can be effective.

      • Modify the Base: Use a weaker, non-nucleophilic base or a fluoride source like KF or CsF, which can be less harsh than hydroxides or carbonates in certain systems.

      • Check Order of Addition: Add the boronic acid to the reaction mixture just before adding the palladium catalyst. Do not let it stir in the basic, protic solution for an extended period before the reaction starts.

  • Cause B: Oxidative Degradation.

    • Explanation: Dissolved oxygen in the solvent can lead to oxidative homocoupling of the boronic acid (forming a biaryl byproduct) or its conversion to the corresponding phenol, consuming your starting material. Palladium catalysts can sometimes accelerate this process.

    • Troubleshooting Steps:

      • Thoroughly Degas Solvents: Before use, sparge all solvents (both organic and aqueous) with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for the most rigorous oxygen removal.

      • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) from start to finish. Use Schlenk techniques or a glovebox if the reaction is particularly sensitive.

  • Cause C: Poor Solubility or Boroxine Formation.

    • Explanation: If the boronic acid or its boroxine form is not fully dissolved, the reaction will be slow and incomplete. The choice of solvent greatly impacts solubility.[11][12]

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: Phenylboronic acids generally have good solubility in polar aprotic solvents like THF, dioxane, and acetone, and moderate solubility in ethers and some hydrocarbons.[11] Choose a solvent that is known to work well for Suzuki couplings and in which your starting materials are fully soluble at the reaction temperature.

      • Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the boronate species into the organic phase, improving reaction rates.

Troubleshooting Workflow Diagram

G start Low Yield in Cross-Coupling Reaction q1 Was the solvent degassed properly? start->q1 s1 Degas all solvents (Ar sparge, Freeze-Pump-Thaw). Run under inert atmosphere. q1->s1 No q2 Is the boronic acid fully soluble in the reaction mixture? q1->q2 Yes end Re-run Experiment s1->end s2 Change to a solvent with better solubility (e.g., Toluene, Dioxane, THF). Consider a phase-transfer catalyst. q2->s2 No q3 Are you using a protic solvent (H2O, EtOH, MeOH) with a strong base? q2->q3 Yes s2->end s3 Switch to an aprotic solvent (Toluene, THF) with minimal H2O. Use a milder base (e.g., KF, CsF). q3->s3 Yes q3->end No, conditions are aprotic s3->end

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Problem 2: My solution of the boronic acid has turned cloudy or a precipitate has formed.

Possible Causes & Solutions:

  • Cause A: Boroxine Formation.

    • Explanation: In aprotic solvents, the most likely cause of cloudiness or precipitation is the formation of the trimeric boroxine anhydride, which often has different solubility characteristics than the monomeric boronic acid.[8] This is an equilibrium process.

    • Solution: Adding a small amount of water can often shift the equilibrium back to the monomeric boronic acid, re-dissolving the precipitate. However, be aware that this water may interfere with subsequent reaction steps. For many applications like Suzuki coupling, the boroxine is often competent, but its formation complicates accurate mass-based measurements of the reagent.

  • Cause B: Poor Solubility.

    • Explanation: The compound may simply have low solubility in the chosen solvent at that specific concentration and temperature.

    • Solution: Try gentle heating or sonication to aid dissolution. If that fails, a different solvent or a co-solvent system may be necessary. Refer to solubility data for phenylboronic acids to make an informed choice.[11]

Problem 3: I'm observing unexpected byproducts. How can I identify if they are from boronic acid degradation?

Possible Causes & Solutions:

  • Explanation: Degradation of the boronic acid will lead to characteristic byproducts. Identifying them can confirm the degradation pathway and help you optimize the conditions.

  • Analytical Protocol:

    • Obtain Control Mass Spectra: Analyze your starting material via LC-MS to confirm its mass (for C7H10BNO2, [M+H]+ ≈ 166.09).

    • Analyze Reaction Mixture: Run an LC-MS of your crude reaction mixture.

    • Look for Key Masses:

      • Protodeboronation Product: Look for the mass of 3-(aminomethyl)-N-methylaniline ([M+H]+ ≈ 137.11). Its presence is a definitive sign of protodeboronation.

      • Oxidation Product: Look for the mass of 3-((methylamino)methyl)phenol ([M+H]+ ≈ 152.09). This confirms oxidative degradation.

      • Homocoupling Product: Look for the mass of the biaryl byproduct. This is also a common result of oxidative conditions.

    • Use NMR for Confirmation: ¹H and ¹¹B NMR are powerful tools. Degradation can be monitored by the disappearance of the boronic acid signals and the appearance of new aromatic signals corresponding to the byproducts.[13] ¹¹B NMR is particularly useful for observing changes to the boron center.

Key Degradation Pathways Diagram

G cluster_protic Protic Solvents (H2O, MeOH) + Acid/Base cluster_oxygen O2, Peroxides cluster_aprotic Aprotic Solvents + Heat BA This compound Protodeboronated 3-(Aminomethyl)-N-methylaniline (Protodeboronation) BA->Protodeboronated Oxidized 3-((Methylamino)methyl)phenol (Oxidation) BA->Oxidized Boroxine Corresponding Boroxine (Dehydration) BA->Boroxine Equilibrium

Caption: Major degradation pathways for the title boronic acid influenced by solvent and conditions.

Experimental Protocols
Protocol 1: Rapid Stability Assessment by HPLC

This protocol allows you to quickly assess the stability of your boronic acid in different solvents.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a stable, aprotic solvent where it is highly soluble (e.g., Acetonitrile).

  • Sample Preparation: In separate vials, add an aliquot of the stock solution to each solvent you wish to test (e.g., THF, Methanol, Water with K₂CO₃, Toluene). Aim for a final concentration of ~1 mg/mL.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample onto an HPLC system (a C18 reversed-phase column is standard) to get a baseline peak area for the parent compound.[13][14]

  • Incubation: Store the vials under the desired conditions (e.g., room temperature, 50°C, open to air, under nitrogen).

  • Time Point Analysis: Inject aliquots from each vial at set time points (e.g., 1h, 4h, 8h, 24h).

  • Data Analysis: Plot the percentage of the remaining parent boronic acid peak area versus time for each solvent. This will give you a clear comparative measure of stability.

Protocol 2: Recommended Procedure for Preparing Solutions for Synthesis
  • Solvent Preparation: Use only high-purity, anhydrous solvents. If using THF or other ethers, ensure they are freshly distilled or passed through a solvent purification system to remove peroxides and water.

  • Degassing: Thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes immediately before use.

  • Weighing: Weigh the solid boronic acid quickly in a dry environment.

  • Dissolution: Under a positive pressure of inert gas, add the degassed solvent to the flask containing the solid boronic acid.

  • Usage: Use the solution immediately. Do not store for extended periods. If the reaction involves an aqueous base, prepare the boronic acid solution in the organic phase first, and add the aqueous base solution to the reaction mixture last, just before heating.

Data Summary: Solvent Stability Profile

This table provides a general guideline for solvent selection. Stability is concentration, temperature, and purity-dependent and should be experimentally verified.

Solvent ClassExamplesStability & Compatibility Notes
Aprotic Polar THF, Dioxane, Acetonitrile (ACN), DMFGenerally Good (with precautions). THF and Dioxane can contain peroxides that cause oxidation; use fresh, inhibited, or purified grades. Prone to boroxine formation upon standing.[15][16]
Aprotic Non-Polar Toluene, HexanesGood to Excellent. Generally stable, but solubility may be limited. Toluene is a common and robust choice for Suzuki-Miyaura reactions. Prone to boroxine formation.
Protic Polar Methanol (MeOH), Ethanol (EtOH)Poor to Moderate. High risk of protodeboronation, especially with base or acid catalysis. Use with caution and for short periods only.
Aqueous Water, Aqueous BuffersPoor. Significant risk of protodeboronation, especially at non-neutral pH.[2] Boronic acids are often insoluble in pure water but may dissolve in acidic or basic aqueous solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate. Generally stable, but less commonly used for cross-coupling. Ensure solvent is free of acidic impurities (e.g., HCl).
References

Sources

Technical Support Center: Strategies for Removing Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique chemical properties can present significant purification challenges, including the removal of unreacted starting material, decomposition products, or related boron-containing species.[2][3]

This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively. We will move beyond simple protocols to explain the chemical principles behind each technique, empowering you to make informed decisions for your specific system.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial queries regarding boronic acid impurity removal.

Q1: What is the simplest and fastest method to remove a significant amount of a standard arylboronic acid impurity from my organic-soluble product?

A1: The most straightforward approach is a pH-switched aqueous extraction, commonly known as a basic wash. Boronic acids are weakly acidic (pKa ~9) and will deprotonate in the presence of a base to form a highly water-soluble boronate salt.[1][4] This allows for its selective removal from an organic layer containing your neutral or basic product.

  • Quick Protocol: During your reaction workup, wash your organic layer (e.g., in Ethyl Acetate or DCM) one to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] This will pull the boronic acid impurity into the aqueous phase. Follow with a water wash and then a brine wash to remove residual base and water before drying the organic layer.

  • Causality: The deprotonation of the boronic acid (R-B(OH)₂) to the boronate salt (R-B(OH)₃⁻) dramatically increases its polarity and, therefore, its solubility in the aqueous phase, enabling a clean separation.[5]

Q2: My boronic acid impurity is streaking badly on my silica gel column, or it seems to be decomposing. What's happening and what can I do?

A2: This is a very common issue. The Lewis acidic boron center and the hydroxyl groups of the boronic acid can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][6] This can lead to irreversible binding (streaking) or even on-column decomposition.

  • Recommended Solutions:

    • Modified Silica Gel: Use silica gel that has been impregnated with boric acid. This pre-treatment passivates the active sites on the silica, reducing the over-adsorption of boronic esters and acids.[7][8]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, which can sometimes provide better results.[6]

    • Reverse-Phase Chromatography: If your compound is suitable, C18 reverse-phase chromatography can be an excellent alternative, as it avoids the issues associated with acidic silica.[2][3] However, be mindful of potential on-column hydrolysis of boronate esters if using highly aqueous mobile phases.[8]

Q3: I'm working with an unstable boronic acid (e.g., 2-furyl, vinyl) that decomposes during workup and purification. How can I purify it?

A3: For inherently unstable boronic acids, the best strategy is to convert the crude material into a stable, crystalline derivative that is easy to purify.[9][10] After purification, the derivative can be converted back to the desired pure boronic acid.

  • Key Derivatization Strategies:

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable to chromatography on silica gel and are often used as "slow-release" surrogates for unstable boronic acids in reactions.[8][10]

    • Potassium Trifluoroborate (BF₃K) Salts: Reacting the crude boronic acid with KHF₂ forms a highly crystalline, air-stable trifluoroborate salt that can be easily purified by recrystallization.[8]

    • Diethanolamine (DEA) Adducts: These adducts often precipitate as crystalline solids and can be filtered off from soluble impurities.[2][11]

Q4: What are scavenger resins and when should I use them?

A4: Scavenger resins are polymer-supported reagents designed to selectively bind and remove specific impurities from a solution.[12] For boronic acids, resins functionalized with diol or diethanolamine (DEAM) groups are particularly effective.[13][14] You should consider using them when you need to achieve very high levels of purity (e.g., for APIs) or when other methods have failed to remove trace amounts of boronic acid impurities. The key advantage is the simplified workup—the resin-bound impurity is simply removed by filtration.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for advanced purification techniques.

Guide 1: Optimizing Liquid-Liquid Extraction

Scenario: A standard basic wash is ineffective, possibly because your product has acidic functionality or forms an emulsion.

Troubleshooting Strategy: Sorbitol-Assisted Extraction

This technique leverages the strong, reversible interaction between boronic acids and cis-diols to enhance aqueous solubility.

  • Causality: Boronic acids form stable, charged cyclic esters with polyols like sorbitol in aqueous solutions. This complex is significantly more water-soluble than the boronic acid alone, providing a powerful driving force for extraction into the aqueous phase.[11]

Experimental Protocol: Sorbitol Extraction

  • Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate).

  • Prepare an aqueous solution of sorbitol (e.g., 0.5 M) and adjust the pH to be mildly basic (pH 8-9) with a suitable base.

  • Extract the organic solution with the aqueous sorbitol solution. The boronic acid-sorbitol complex will be drawn into the aqueous layer.

  • Repeat the extraction 1-2 times as needed, monitoring the removal of the impurity by TLC or LC-MS.

  • Combine the organic layers and proceed with a standard workup (water wash, brine wash, dry, and concentrate).

Guide 2: Advanced Chromatographic Purification

Scenario: You are trying to purify a boronic acid pinacol (Bpin) ester, but it is co-eluting with byproducts like bis(pinacolato)diboron (B₂pin₂), or it is hydrolyzing on the column.

Troubleshooting Strategy: Boric Acid-Treated Silica Gel

This method is highly effective for the purification of pinacol boronic esters by suppressing their degradation on silica gel.[7]

  • Causality: The boric acid treatment effectively "masks" the Lewis acidic silanol groups on the silica surface. This prevents the silanol groups from coordinating to the boronic ester, which is a key step in the hydrolysis/decomposition pathway. The result is a cleaner separation with significantly higher recovery of the desired product.[7][8]

Experimental Protocol: Preparation and Use of Boric Acid-Treated Silica

  • Preparation: Create a slurry of standard silica gel in a 5% (w/v) solution of boric acid in methanol.[8] Use enough solution to fully suspend the silica.

  • Agitation: Gently agitate the slurry for 1 hour at room temperature.

  • Filtration and Washing: Remove the methanol by filtration. Wash the treated silica thoroughly with a solvent like ethanol to remove any excess, unbound boric acid.[8]

  • Drying: Dry the silica gel under vacuum until it is a free-flowing powder.

  • Application: Use this treated silica to pack your column as you normally would for flash chromatography.

MethodPrincipleBest ForCommon Issues
Basic Wash Forms water-soluble boronate salt.[4]Removing large amounts of acidic boronic acids from neutral/basic products.Ineffective for neutral boronate esters; can cause emulsions.
Standard Silica Gel Differential adsorption.Robust, non-polar compounds.Streaking, decomposition, and low recovery of boronic acids/esters.[6]
Boric Acid-Treated Silica Passivation of silica surface.[7]Purification of sensitive boronic esters (e.g., pinacol esters).Requires preparation of the stationary phase.
Scavenger Resin Covalent capture of boronic acid.[12][13]Removing trace impurities to achieve high purity; simplifying workup.Cost of resin; requires screening for optimal resin and conditions.
Derivatization (BF₃K) Conversion to a stable, crystalline salt.[8]Purifying unstable or non-crystalline boronic acids.Requires two additional chemical steps (derivatization and cleavage).
Guide 3: Purification via Derivatization

Scenario: Your target boronic acid is an amorphous solid or oil that is difficult to purify by chromatography or simple crystallization.

Troubleshooting Strategy: Formation of a Diethanolamine (DEA) Adduct

This method converts the boronic acid into a stable, often crystalline, bicyclic adduct that can be easily purified. The pure boronic acid can then be regenerated.[2][15]

  • Causality: Diethanolamine reacts with the boronic acid to form a stable transannular dative bond between the nitrogen and the boron atom. This locks the molecule into a rigid, crystalline structure that readily precipitates from many organic solvents.

Experimental Protocol: DEA Adduct Formation and Cleavage

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like diethyl ether or toluene. Add diethanolamine (1.0-1.1 equivalents) to the solution. Stir at room temperature. The crystalline DEA adduct will often precipitate out of the solution.[2][11]

  • Purification: Isolate the solid adduct by filtration and wash with cold solvent to remove soluble impurities. The adduct can be further purified by recrystallization if necessary.

  • Cleavage (Regeneration): To recover the pure boronic acid, suspend the DEA adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and a dilute acid (e.g., 0.1 - 1 M HCl).[15] The acid protonates the diethanolamine, breaking the B-N bond and liberating the free boronic acid, which dissolves into the organic layer.

  • Isolation: Separate the layers and wash the organic phase with water and brine. Dry the organic layer and concentrate under reduced pressure to yield the pure boronic acid.

Part 3: Visualization of Workflows and Mechanisms

Diagrams can clarify complex decision-making processes and chemical transformations.

G start Crude Reaction Mixture Containing Boronic Acid Impurity q1 Is the impurity a major component (>10%)? start->q1 extraction Perform pH-Switched Aqueous Extraction q1->extraction Yes scavenger Use Scavenger Resin for Trace Removal q1->scavenger No q2 Is the desired product stable to base? extraction->q2 chromatography Proceed to Chromatography q2->chromatography Yes derivatize Use Derivatization Strategy (MIDA, BF3K, DEA) q2->derivatize No scavenger->chromatography q3 Is the boronic acid/ester unstable or streaking on silica? chromatography->q3 modified_silica Use Modified Silica (Boric Acid-Treated) q3->modified_silica Yes end_purified Purified Product q3->end_purified No derivatize->end_purified modified_silica->end_purified

Caption: Decision workflow for selecting a boronic acid purification strategy.

G cluster_before Before Scavenging (in solution) cluster_after After Scavenging (bound) resin Polymer Support Diol Linker complex Polymer Support Linker-O-B(R)-O-Ring boronic_acid R-B(OH)₂ (Boronic Acid Impurity) boronic_acid->resin:f1 + Reversible Binding

Caption: Mechanism of boronic acid capture by a diol-functionalized scavenger resin.

Part 4: Analytical Methods for Purity Assessment

Confirming the removal of impurities is as critical as the purification itself.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring purification. Boron-containing compounds can be visualized using a curcumin-based stain, which produces a distinct red color in their presence.[16]

  • Nuclear Magnetic Resonance (NMR): ¹¹B NMR provides a direct method for detecting and quantifying boron species.[17] Characteristic peaks in ¹H or ¹³C NMR can also be used to track the removal of specific impurities.

  • Chromatography-Mass Spectrometry (LC-MS / GC-MS): These are highly sensitive techniques for detecting trace levels of impurities.[18][19] LC-MS is generally preferred as it often does not require derivatization, though care must be taken to choose conditions that do not cause on-column degradation.[20]

References
  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Anderson's Process Solutions. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

  • Purification of boronic acids?. (2017). Reddit. [Link]

  • Trying to remove a boronic acid in a workup. Help!. (2017). Reddit. [Link]

  • Solid-Supported Scavengers. (n.d.). Supra Sciences. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. (1974).
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Can I remove boronic acid using Work up process?. (2016). ResearchGate. [Link]

  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). Organic Letters. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (n.d.). RSC Publishing. [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Books. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). The Royal Society of Chemistry. [Link]

  • Boronate Resin. (n.d.). G-Biosciences. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024). NIH. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. (n.d.). Journal of the American Chemical Society. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). SunaTech. [Link]

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improving the solubility of (3-((Methylamino)methyl)phenyl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-((Methylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during their experiments, particularly in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you might encounter in a question-and-answer format, providing step-by-step guidance.

Scenario 1: My this compound is not dissolving in my initial reaction setup. What should I do?

Initial Observation: You have added the solid this compound to your reaction solvent, but it remains as a suspension even with stirring.

Troubleshooting Workflow:

A Start: Insoluble Boronic Acid B Step 1: Verify Solvent Choice Is the solvent appropriate? (e.g., ethers, ketones, aqueous mixtures) A->B C Step 2: Introduce the Base Add the selected base (e.g., K2CO3, Cs2CO3) and observe for dissolution. B->C If yes E Step 4: Consider a Co-solvent Add a polar aprotic co-solvent (e.g., DMF, DMSO) or an alcohol (e.g., isopropanol). B->E If no D Step 3: Gentle Heating Warm the mixture to 40-60 °C. Does it dissolve? C->D D->E If no F Success: Homogeneous Solution D->F If yes E->F If yes G Issue Persists: Re-evaluate System Consider alternative strategies (e.g., boronate ester formation). E->G If no

Caption: Troubleshooting workflow for initial solubility issues.

Detailed Steps & Explanations:

  • Verify Your Solvent System: Phenylboronic acids generally exhibit good solubility in ethers (like 1,4-dioxane, THF) and ketones.[1] For many cross-coupling reactions, a mixture of an organic solvent with water is employed.[2][3] The presence of the basic (methylamino)methyl group in your specific boronic acid may increase its polarity. If you are using a nonpolar solvent like toluene alone, solubility will likely be poor.

  • The Critical Role of the Base: In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate anion (R-B(OH)₃⁻).[4][5][6] This conversion from the neutral trigonal form to the anionic tetrahedral form significantly increases its solubility in polar and aqueous media.

    • Protocol: Before concluding that the boronic acid is insoluble, ensure that you have added the required base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Often, the solid boronic acid will dissolve upon addition of the aqueous base solution.

  • Gentle Heating: Applying moderate heat (e.g., 40-60 °C) can increase the rate of dissolution. However, be cautious, as prolonged heating of boronic acids can lead to dehydration and the formation of boroxines (cyclic anhydrides), which can be less reactive.

  • Employ a Co-solvent: If the boronic acid remains insoluble after the addition of the base, consider adding a co-solvent.

    • For predominantly organic systems, adding a small amount of a polar aprotic solvent like DMF or DMSO can aid in dissolution.

    • For aqueous-organic mixtures, adding an alcohol like isopropanol or ethanol can improve the miscibility of all components.

Scenario 2: I'm observing low conversion in my Suzuki-Miyaura coupling, and I suspect solubility is the issue. How can I improve it?

Initial Observation: Your reaction has been running for several hours, but TLC or LC-MS analysis shows a significant amount of starting material remaining. You notice that the reaction mixture is heterogeneous.

Underlying Cause: Poor solubility of the boronic acid or the intermediate palladium species can lead to a stalled reaction. In biphasic systems, if the boronate anion cannot efficiently transfer to the organic phase where the palladium catalyst resides, the transmetalation step, which is often rate-limiting, will be slow.[2]

Solutions & Protocols:

1. Introduce a Phase-Transfer Catalyst (PTC): For biphasic reactions (e.g., toluene/water, dioxane/water), a PTC is highly effective. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the water-soluble boronate anion into the organic phase.[7][8][9] This dramatically increases the concentration of the active boron species in the vicinity of the palladium catalyst, leading to a significant rate enhancement.[2][7]

  • Experimental Protocol:

    • To your reaction mixture, add 5-10 mol% of TBAB relative to your limiting reagent.

    • Ensure vigorous stirring to maximize the interfacial area between the two phases.

    • Monitor the reaction progress by TLC or LC-MS. You should observe a significant increase in the reaction rate.

2. In-situ Formation of a Boronate Ester: Converting the boronic acid to a more organo-soluble boronate ester can be an effective strategy.[10] While this is often done as a separate step, a one-pot approach is sometimes feasible.

  • Experimental Protocol (Pinacol Ester Formation):

    • In a separate flask, dissolve your this compound and 1.1 equivalents of pinacol in a suitable solvent like THF or toluene.

    • Add a drying agent (e.g., anhydrous MgSO₄) and stir at room temperature for 1-2 hours to form the pinacol boronate ester.

    • Filter off the drying agent and use the resulting solution of the more soluble boronate ester directly in your coupling reaction.

3. Re-evaluate the Base and Solvent System: The choice of base and solvent are intrinsically linked.

  • Stronger, more oxophilic bases like K₃PO₄ can be more effective than carbonates in promoting the formation of the active boronate species.

  • Solvent systems like dioxane/water or THF/water are often superior to less polar options for dissolving polar substrates.

The interplay between the base and the boronic acid is crucial for forming the active boronate species, which is key for a successful Suzuki-Miyaura coupling.

cluster_0 Aqueous Phase cluster_1 Organic Phase BA R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ Base OH⁻ (from Base) Boronate->BA - OH⁻ PTC PTC (e.g., TBAB) Boronate->PTC Forms ion pair Pd_complex [Ar-Pd-X] (Catalyst) Product R-Ar (Coupled Product) Pd_complex->Product PTC->Pd_complex Transfers to Organic Phase for Transmetalation

Caption: Role of base and phase-transfer catalyst in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for this compound?

A1: Given the polar (methylamino)methyl group, this boronic acid will have better solubility in polar solvents. A good starting point for Suzuki-Miyaura reactions is a mixture of an organic solvent and water (e.g., 3:1 or 4:1 v/v). Recommended organic solvents include:

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Alcohols like isopropanol or ethanol

  • Apolar solvents like toluene can be used, but almost always require an aqueous phase and often a phase-transfer catalyst for good results.

Q2: How does the choice of base affect the solubility and reactivity of this boronic acid?

A2: The base is arguably one of the most critical factors. Its primary role is to react with the boronic acid to form the tetrahedral boronate anion, [R-B(OH)₃]⁻.[5] This anionic species is more soluble in aqueous media and is the active nucleophile in the transmetalation step of the catalytic cycle.[4][6]

  • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used in aqueous solutions. The choice can influence the reaction rate, with cesium carbonate often being more effective due to the higher solubility of cesium salts.

  • The basicity of the (methylamino)methyl group on your boronic acid means it can exist in a protonated form in acidic or neutral media. Using a sufficiently strong base is essential to deprotonate the boronic acid hydroxyl groups to form the active boronate.

Q3: Can I use heat to improve solubility without degrading the boronic acid?

A3: Yes, gentle heating (typically to 40-80 °C, depending on the solvent) is a common practice to improve solubility and reaction rates. However, be aware that boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines. While boroxines are often still competent in cross-coupling reactions, their formation can sometimes complicate the reaction kinetics. It is generally advisable to use the lowest temperature that achieves a homogeneous solution and satisfactory reaction rate.

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: You should strongly consider using a PTC, such as tetrabutylammonium bromide (TBAB), under the following conditions:

  • When your reaction is biphasic (e.g., toluene/water).

  • When you observe a slow reaction rate despite having a homogeneous solution in each phase.

  • When using less polar organic solvents where the solubility of the ionic boronate is negligible. The PTC acts as a shuttle, carrying the boronate from the aqueous phase to the organic phase where the catalyst resides.[7][8][11]

Q5: Is it possible to convert this compound to a more soluble derivative in situ?

A5: Yes. While less common than pre-forming the ester, it is sometimes possible to promote the reaction by adding a diol, like pinacol or ethylene glycol, directly to the reaction mixture. This can form a more organo-soluble boronate ester in situ.[10] This strategy is particularly useful if you are trying to run the reaction under anhydrous conditions.

Summary of Recommended Conditions

ParameterRecommendationRationale
Solvent System Dioxane/Water, THF/Water, or Toluene/Water (with PTC)Balances solubility of polar boronic acid and nonpolar coupling partners.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Activates boronic acid to the more soluble and reactive boronate anion.[5]
Temperature 40 - 80 °CIncreases solubility and reaction rate. Monitor for potential degradation.
Additives TBAB (5-10 mol%) for biphasic systemsFacilitates transfer of boronate to the organic phase, accelerating the reaction.[7][9]

This guide is intended to provide a strong starting point for troubleshooting. Optimal conditions are always substrate-dependent, and some level of empirical optimization is to be expected.

References

  • Al-Amin, M., et al. (2024). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ResearchGate. (2020).
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar.
  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). . RSC Advances.

Sources

Technical Support Center: Managing Protodeboronation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a critical, yet often challenging, aspect of Suzuki-Miyaura cross-coupling: the management of protodeboronation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into why this side reaction occurs and how to strategically suppress it. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ultimately, enhance the efficiency and robustness of your synthetic routes.

This center is structured as a dynamic question-and-answer hub, directly addressing the specific issues you are likely to encounter in the lab. We will delve into the mechanistic underpinnings of protodeboronation, explore the causal relationships behind experimental choices, and provide validated protocols to guide your work.

Troubleshooting Guide: Diagnosis and Mitigation of Protodeboronation

This section is designed to help you identify the root cause of excessive protodeboronation and implement effective solutions.

Question 1: My reaction yield is low, and I've detected a significant amount of the arene/heteroarene byproduct corresponding to my boronic acid starting material. Is this protodeboronation, and what are the primary causes?

Answer: Yes, the formation of a byproduct where the boronic acid moiety is replaced by a hydrogen atom is the classic signature of protodeboronation. This [1][2]undesired side reaction consumes your boronic acid, leading to reduced yields of the desired cross-coupled product.

Prot[1]odeboronation is a complex process influenced by multiple factors, with the underlying principle being the protonolysis of the carbon-boron bond. Sever[3]al key parameters can accelerate this unwanted pathway:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., those containing pyridine or thiophene rings) are particularly susceptible to protodeboronation.

  • [2][4][5]Reaction pH and Base: The reaction is often accelerated under basic conditions, which are necessary for the Suzuki coupling itself. Stron[6][7]g bases promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which can be more prone to protodeboronation. The p[1][2][8]H of the reaction medium is a critical factor in determining the rate of this side reaction.

  • [3][9]Temperature: Elevated reaction temperatures increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.

  • [1][2]Presence of Water: A proton source, such as water, is required for protodeboronation to occur. While[1] some water is often necessary to facilitate the Suzuki catalytic cycle, excessive amounts can be detrimental.

  • Catalyst System: The choice of palladium source and ligand can significantly impact the relative rates of the productive cross-coupling and the competing protodeboronation. In so[10][11][12]me cases, the palladium catalyst itself can promote protodeboronation.

[10][11]

Question 2: I'm using a heteroarylboronic acid and observing significant decomposition. What initial steps should I take to optimize my reaction conditions?

Answer: Heteroarylboronic acids are notoriously prone to protodeboronation. Your primary goal is to accelerate the rate of the desired Suzuki coupling so that it outpaces the rate of decomposition. Here [1]is a systematic approach to optimization:

1. Re-evaluate Your Choice of Base:

  • Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can create a highly basic environment that accelerates protodeboronation.

  • [1]Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient basicity for the catalytic cycle while minimizing boronic acid decomposition.

2.[1] Moderate the Reaction Temperature:

  • Problem: High temperatures can significantly increase the rate of C-B bond cleavage.

  • [1]Solution: Lower the reaction temperature. Often, operating in the 60-80 °C range can strike a good balance, slowing protodeboronation while allowing the Suzuki coupling to proceed at a reasonable rate.

3.[1] Enhance Catalytic Activity:

  • Problem: A slow or inefficient catalyst provides a larger window of opportunity for the boronic acid to decompose.

  • [1]Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction. These[1] ligands facilitate the key steps of the catalytic cycle, minimizing the time the boronic acid is exposed to destabilizing conditions.

4.[1] Consider the "Slow-Release" Strategy:

  • Problem: The free boronic acid is often the most vulnerable species.

  • [1][7]Solution: Utilize boronic acid derivatives that slowly release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable species low, thereby suppressing side reactions. Commo[3][7]n slow-release reagents include:

    • Organotrifluoroborates (R-BF₃K): These are generally more stable than the corresponding boronic acids. *[3][13] MIDA (N-methyliminodiacetic acid) boronates: These are highly stable crystalline solids that release the boronic acid under basic conditions.

The [3][7]following workflow provides a decision-making framework for troubleshooting protodeboronation:

G start Low Yield & High Protodeboronation Detected base Evaluate Base Strength (e.g., NaOH, KOH) start->base Is the base strong? temp Assess Reaction Temperature (e.g., >100 °C) base->temp No sol_base Switch to Milder Base (K3PO4, Cs2CO3) base->sol_base Yes catalyst Review Catalyst System (e.g., Pd(PPh3)4) temp->catalyst No sol_temp Lower Temperature (60-80 °C) temp->sol_temp Yes boronic_acid Consider Boronic Acid Stability catalyst->boronic_acid No sol_catalyst Use High-Activity Precatalyst/Ligand (e.g., XPhos G3, SPhos) catalyst->sol_catalyst Yes sol_boronic_acid Employ 'Slow-Release' Strategy (MIDA-boronate, Trifluoroborate) boronic_acid->sol_boronic_acid

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Does using a boronic ester instead of a boronic acid always prevent protodeboronation?

Not necessarily. While it is a common assumption that esterification confers greater stability, recent studies have shown this is not universally true. The s[6][14][15]tability of a boronic ester is highly dependent on the diol used for its formation. For i[9]nstance, some six-membered ring esters can undergo protodeboronation more rapidly than the parent boronic acid. Howev[9]er, pinacol esters are generally more stable and are a good first choice when attempting to mitigate this side reaction. It's [9]also important to remember that under the basic aqueous conditions of many Suzuki couplings, boronic esters can hydrolyze back to the boronic acid, which can then undergo protodeboronation.

[6][14][15]Q2: Can the choice of solvent influence the extent of protodeboronation?

Yes, the solvent system can have a significant impact. The Suzuki reaction can be performed in a variety of solvents, including biphasic organic-water mixtures, or purely aqueous or organic systems. The p[16]resence of water is a prerequisite for protodeboronation, so minimizing the water content, or using anhydrous conditions where possible, can be an effective strategy. However, the role of the solvent is more complex than simply being a proton source. Solvents can influence the solubility of the base and the catalyst, which in turn affects the reaction kinetics. Polar[17] aprotic solvents like DMF and THF are commonly used, often with water as a co-solvent to aid in dissolving the base. It is[16][18] crucial to use high-purity, degassed solvents, as impurities can poison the catalyst and affect the reaction outcome.

[17][19]Q3: I've heard that bulky phosphine ligands can accelerate Suzuki coupling. Can they also affect protodeboronation?

This is a critical and somewhat counterintuitive point. While bulky, electron-rich phosphine ligands (like those developed by Buchwald) are excellent for promoting the desired cross-coupling, recent research has demonstrated that they can also promote palladium-catalyzed protodeboronation. The v[10][11][12][19]ery features that make these ligands effective for the Suzuki reaction—stabilizing reactive palladium intermediates—can also facilitate the undesired protodeboronation pathway. There[10][11][12]fore, while these ligands are often the best choice, it is a matter of balancing the accelerated rate of the productive reaction against the potential for increased side reactions. If protodeboronation is still a major issue with a highly active catalyst, further optimization of other parameters (base, temperature, solvent) is necessary.

Q4: Are there any "base-free" Suzuki coupling conditions that can circumvent protodeboronation?

Yes, for certain classes of highly reactive boronic acids, particularly those that are acutely base-sensitive like polyfluoroaryl boronic acids, base-free conditions have been developed. These[20] methods often rely on a "cationic" pathway for the transmetalation step, avoiding the need for a base that would otherwise rapidly decompose the starting material. This [20]represents a specialized but powerful solution for challenging substrates.

Experimental Protocols

General Protocol for Minimizing Protodeboronation with Unstable Boronic Acids

This protocol provides a robust starting point for Suzuki-Miyaura couplings involving sensitive boronic acids, such as 2-thiopheneboronic acid.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its pinacol/MIDA ester (1.2–1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • T[1]he vessel is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

Catalyst Addition:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

Re[1]action Execution:

  • Seal the reaction vessel and heat the mixture to a moderate temperature (e.g., 40–80 °C). The h[1]igh activity of modern precatalysts often allows for lower reaction temperatures.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

Wo[1]rk-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes key parameters and their impact on protodeboronation, providing a quick reference for optimization.

ParameterCondition Promoting ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Base Strong bases (NaOH, KOH)Milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of base-catalyzed decomposition.
[1]TemperatureHigh (>100 °C)Moderate (60-80 °C)Slows the kinetics of C-B bond cleavage.
[1]Catalyst/LigandLow activity systems (e.g., Pd(PPh₃)₄)High activity systems (e.g., XPhos Pd G3, SPhos)Accelerates the desired coupling to outcompete decomposition.
[1]Boron SourceUnstable free boronic acidsMore stable derivatives (Pinacol esters, MIDA boronates, Trifluoroborates)"Slow-release" of the active species minimizes its concentration and subsequent decomposition.
[3][7]SolventExcess aqueous mediaAnhydrous or minimal waterReduces the availability of the proton source required for the side reaction.

*[1]

Mechanistic Overview

Understanding the competing pathways is key to rational optimization.

G cluster_suzuki Desired Suzuki Coupling Pathway cluster_proto Undesired Protodeboronation Pathway ArPdLX Ar-Pd(II)-L-X ArPdLOH Ar-Pd(II)-L-OH ArPdLX->ArPdLOH Base (OH-) Transmetalation Transmetalation ArPdLOH->Transmetalation Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation ArBOH2_p Ar'-B(OH)2 ArBOH3_minus [Ar'-B(OH)3]- ArBOH2_p->ArBOH3_minus Base (OH-) Protonolysis Protonolysis ArBOH3_minus->Protonolysis H2O Byproduct Ar'-H (Byproduct) Protonolysis->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

References

  • Al-Amin, M., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Fawcett, F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Pye, D. R., et al. (2017). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Al-Amin, M., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Webb, N. J., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Al-Amin, M., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Pye, D. R., et al. (2017). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Mondal, B., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]

  • So, C. M., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). Available at: [Link]

  • ResearchGate. (2021). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • Al-Amin, M., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Available at: [Link]

  • Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia. Available at: [Link]

  • ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Reid, J. P., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. (2025). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Available at: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of (3-((Methylamino)methyl)phenyl)boronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel chemical entities is paramount. (3-((Methylamino)methyl)phenyl)boronic acid, a bifunctional molecule incorporating both a boronic acid and a secondary amine, presents a unique analytical challenge. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its structural elucidation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Recognizing the practical limitations of accessing direct experimental data for every novel compound, we will present a detailed predictive analysis grounded in the spectral data of closely related analogs. Furthermore, this guide will objectively compare the utility of NMR with alternative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic view for its comprehensive characterization.

The Structural Significance and Analytical Challenges

This compound is a valuable building block in medicinal chemistry and materials science. The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in glucose sensors and bioconjugation. The presence of the methylamino group introduces a basic handle for further functionalization and can influence the compound's solubility and pharmacokinetic properties.

However, the analysis of boronic acids by NMR is not without its complexities. A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine can lead to broadened NMR signals or the appearance of multiple sets of peaks, complicating spectral interpretation. The presence of an amine functionality can also influence the acidity of the boronic acid protons and potentially lead to intermolecular interactions that affect the NMR spectra.

Predictive ¹H and ¹³C NMR Analysis

As of the time of this writing, publicly accessible, fully assigned experimental ¹H and ¹³C NMR spectra for this compound are not available. Therefore, the following analysis is a predictive interpretation based on established principles of NMR spectroscopy and a comparative analysis of the experimental data for analogous compounds, including 3-aminophenylboronic acid and N-methylbenzylamine.[1][2][3]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid, color="#202124"]; bgcolor="#FFFFFF";

}

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR (Predicted, 400 MHz, DMSO-d₆)
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-C4, H-C5, H-C67.20 - 7.50Multiplet-Aromatic protons in a meta-substituted ring will exhibit complex splitting patterns.
H-C2~7.60Singlet (broad)-This proton is ortho to the boronic acid group and is expected to be the most downfield of the aromatic protons. It may appear as a broad singlet.
B(OH)₂7.90 - 8.20Singlet (broad)-The boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on concentration and water content.
N-H2.00 - 3.00Singlet (broad)-The amine proton is also exchangeable and will likely appear as a broad singlet. Its chemical shift is sensitive to solvent and concentration.
H-C7~3.60Singlet-These benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet.
H-C8~2.25Singlet-The methyl protons on the nitrogen will appear as a singlet.
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
Carbon(s) Predicted Chemical Shift (ppm) Justification
C8~35.0The methyl carbon attached to the nitrogen. Based on data for N-methylbenzylamine.[3]
C7~55.0The benzylic carbon. Based on data for N-methylbenzylamine.[3]
C4, C5, C6126.0 - 130.0Aromatic carbons not directly attached to a substituent.
C2~133.0Aromatic carbon ortho to the boronic acid group.
C3~140.0Aromatic carbon attached to the methylaminomethyl group.
C1Not observed or very broadThe carbon attached to the boron atom often exhibits significant quadrupolar broadening and may not be observed.

Experimental Protocol: NMR Spectroscopy

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it is a polar aprotic solvent that can disrupt the hydrogen bonding that leads to boroxine formation.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time or a higher sample concentration may be required.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: A typical workflow for NMR analysis.

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound benefits from the application of complementary analytical techniques.

dot digraph "Analytical_Techniques_Comparison" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Comparison of complementary analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an invaluable technique for assessing the purity of boronic acids and identifying potential impurities.[4][5]

  • Strengths Compared to NMR:

    • Higher Sensitivity: LC-MS can detect impurities at much lower concentrations than NMR.

    • Impurity Identification: The mass-to-charge ratio provided by the mass spectrometer allows for the identification of impurities, such as starting materials, byproducts, or degradation products.

    • High Throughput: Modern UHPLC systems offer rapid analysis times.[5]

  • Weaknesses Compared to NMR:

    • Limited Structural Information: While it provides molecular weight, it does not offer the detailed structural connectivity information that NMR does.

    • Ionization Challenges: Boronic acids can be challenging to ionize efficiently and may form adducts, complicating mass spectral interpretation.[6]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 10-100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier such as 0.1% formic acid or ammonium acetate is commonly used.

    • Flow Rate: 0.2-0.5 mL/min for a standard analytical column.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and potential impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups.

  • Strengths Compared to NMR:

    • Speed and Simplicity: FTIR analysis is very fast and requires minimal sample preparation.

    • Functional Group Identification: It provides clear and characteristic absorption bands for functional groups like O-H (boronic acid), N-H (amine), C-H (aromatic and aliphatic), and B-O.[7][8]

  • Weaknesses Compared to NMR:

    • No Detailed Structural Information: FTIR does not provide information on the connectivity of atoms.

    • Less Sensitive to Impurities: It is not a suitable technique for detecting low levels of impurities.

Experimental Protocol: FTIR

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid, likely showing evidence of hydrogen bonding.[9]

    • ~3300-3500 cm⁻¹ (sharp to broad): N-H stretching of the secondary amine.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

    • ~1600 and ~1475 cm⁻¹: Aromatic C=C stretching.

    • ~1350 cm⁻¹: B-O stretching.[7]

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach. While NMR spectroscopy stands as the cornerstone for unambiguous structural elucidation, its full potential is realized when complemented by other analytical methods. This guide has provided a detailed predictive ¹H and ¹³C NMR analysis, acknowledging the current absence of public experimental data. Furthermore, a comparative overview of LC-MS and FTIR has been presented, highlighting their respective strengths for purity assessment and functional group confirmation. By employing these techniques in concert, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this versatile chemical building block, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • N-Methylbenzylamine. PubChem. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • FTIR spectrum of boric acid. ResearchGate. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Spectroscopic Data for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the robust characterization of substituted phenylboronic acids is a critical step in drug discovery and development. These versatile building blocks, central to cross-coupling reactions like the Suzuki-Miyaura coupling, demand rigorous analytical scrutiny to ensure purity, identity, and stability. This guide provides an in-depth comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this important class of molecules. We will delve into the causality behind experimental choices and provide field-proven insights to empower you to confidently interpret your data.

The Central Role of Spectroscopic Analysis

The reactivity and utility of a substituted phenylboronic acid are intrinsically linked to the nature and position of the substituents on the phenyl ring. These substituents modulate the electronic properties of the boronic acid moiety, influencing its reactivity, stability, and interaction with other molecules. Spectroscopic methods provide a powerful toolkit to probe these molecular features, offering a detailed picture of the compound's structure and purity. A multi-technique approach is always recommended for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and substituted phenylboronic acids are no exception. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive understanding of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information about the chemical environment of the protons in the molecule. For substituted phenylboronic acids, the aromatic region of the spectrum is of particular interest.

  • Chemical Shift (δ): The position of the signals in the ¹H NMR spectrum is influenced by the electron density around the protons. Electron-withdrawing groups (e.g., -NO₂, -CN) deshield the aromatic protons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) shield the protons, shifting their signals to lower chemical shifts (upfield). The position of the substituent (ortho, meta, or para) dictates the splitting pattern and the relative shifts of the aromatic protons.

  • Spin-Spin Coupling (J): The interaction between neighboring non-equivalent protons leads to the splitting of signals. The coupling constants (J values) provide information about the relative positions of the protons on the aromatic ring. For para-substituted phenylboronic acids, the aromatic region often displays a characteristic AA'BB' or a simple doublet of doublets pattern, depending on the substituent's electronic nature.

  • B(OH)₂ Protons: The protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent. This signal will exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic test.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The ipso-carbon (the carbon atom directly attached to the boron) is often difficult to observe due to quadrupolar relaxation caused by the adjacent boron atom. Electron-withdrawing groups shift the signals of the aromatic carbons downfield, while electron-donating groups shift them upfield.

  • Ipso-Carbon Signal: The C-B bond can sometimes be observed, though it is often broad. Its chemical shift is a sensitive probe of the electronic environment around the boron atom.

¹¹B NMR Spectroscopy: A Direct Window into the Boron Center

¹¹B NMR is a highly informative technique for studying boronic acids, as it directly probes the boron nucleus. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.4% natural abundance) and ¹⁰B (I = 3, 19.6% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment.

  • Chemical Shift (δ): The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state and electronic environment of the boron atom.

    • Trigonal Planar (sp²): In the free boronic acid, the boron atom is sp² hybridized and trigonal planar. This environment typically results in a broad signal in the range of δ 27-33 ppm .

    • Tetrahedral (sp³): Upon coordination with a Lewis base, such as a diol or in the presence of a base, the boron atom becomes sp³ hybridized and tetrahedral. This change in geometry leads to a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ 4-10 ppm . This feature is invaluable for studying the pKa of boronic acids and their binding interactions.[1]

  • Linewidth: The linewidth of the ¹¹B NMR signal is influenced by the quadrupolar relaxation of the boron nucleus. Broader lines are generally observed for the sp² hybridized boron in the free acid, while the more symmetric tetrahedral sp³ boronate esters often exhibit sharper signals.

Comparative NMR Data for Substituted Phenylboronic Acids

The following table summarizes typical ¹H and ¹¹B NMR chemical shifts for a series of para-substituted phenylboronic acids, illustrating the electronic effects of the substituents.

Substituent (para)¹H NMR (Aromatic Protons, ppm)¹¹B NMR (δ, ppm)
-N(CH₃)₂~6.7 (d), ~7.6 (d)~27
-OCH₃~6.9 (d), ~7.7 (d)~29
-CH₃~7.2 (d), ~7.7 (d)~30
-H~7.4 (t), ~7.5 (t), ~7.8 (d)~30
-F~7.1 (t), ~7.8 (dd)~29
-Cl~7.3 (d), ~7.7 (d)~30
-CN~7.7 (d), ~7.9 (d)~31
-NO₂~8.0 (d), ~8.2 (d)~31

Note: ¹H NMR chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. For substituted phenylboronic acids, the most informative regions of the IR spectrum are those corresponding to the O-H and B-O stretching vibrations.

  • O-H Stretching: The O-H stretching vibration of the boronic acid hydroxyl groups typically appears as a broad band in the region of 3200-3600 cm⁻¹ . The broadness of this peak is due to hydrogen bonding. In dilute solutions in non-polar solvents, a sharper, higher frequency band may be observed, indicating the presence of non-hydrogen-bonded O-H groups. For ortho-substituted phenylboronic acids with a substituent capable of forming an intramolecular hydrogen bond (e.g., -CHO, -F), this can lead to distinct changes in the O-H stretching region.[2]

  • B-O Stretching: The B-O asymmetric stretching vibration is a characteristic absorption for boronic acids and is typically observed in the region of 1330-1380 cm⁻¹ .[3] This band can be influenced by the electronic nature of the substituents on the phenyl ring.

  • Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

The type and position of the substituent on the phenyl ring can influence the exact frequencies of these vibrations. For example, electron-withdrawing groups can shift the B-O stretching frequency to higher wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of boronic acids.

  • Molecular Ion Peak: In positive ion mode ESI-MS, phenylboronic acids can be observed as the protonated molecule [M+H]⁺ or as adducts with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺). In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

  • Fragmentation Pattern: Under harsher ionization conditions or in tandem MS (MS/MS) experiments, substituted phenylboronic acids will fragment in a characteristic manner. Common fragmentation pathways include:

    • Loss of H₂O: Dehydration of the boronic acid moiety is a common fragmentation pathway.

    • Loss of B(OH)₂: Cleavage of the C-B bond can lead to the formation of a phenyl cation.

    • Fragmentation of the Phenyl Ring: The substituted phenyl ring can undergo further fragmentation, providing information about the nature and position of the substituent. The fragmentation pattern can be influenced by the type of substituent. For instance, electron-donating groups may stabilize the phenyl cation, making the loss of the boronic acid group more favorable.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses of substituted phenylboronic acids.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹¹B NMR spectra of a substituted phenylboronic acid.

Materials:

  • Substituted phenylboronic acid sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C, and ~10 mg for ¹¹B)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Note: The choice of solvent is critical. Phenylboronic acids can form boroxines (anhydrides) in aprotic solvents, which can complicate the spectra. Using a protic solvent like Methanol-d₄ can help to suppress boroxine formation.[4]

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the phenylboronic acid sample and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial. A typical concentration for ¹H NMR is ~10 mg/mL.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required for poorly soluble compounds.

    • Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass.[1]

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum with a sufficient number of scans (this will be significantly more than for ¹H NMR).

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • ¹¹B NMR Acquisition:

    • Tune the probe to the ¹¹B frequency.

    • Acquire the spectrum. ¹¹B NMR spectra are often acquired without proton decoupling.

    • Process the data. The chemical shifts are typically referenced to an external standard of BF₃·OEt₂ (δ = 0 ppm).

Protocol 2: IR Spectroscopic Analysis

This protocol describes the preparation of a KBr pellet for the analysis of a solid substituted phenylboronic acid.

Materials:

  • Substituted phenylboronic acid sample (1-2 mg)

  • FTIR-grade potassium bromide (KBr) (100-200 mg), dried

  • Agate mortar and pestle

  • Pellet press and die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry agate mortar, grind 1-2 mg of the phenylboronic acid sample to a fine powder.

    • Add 100-200 mg of dry KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix. The mixture should have a consistent, fine, powdery appearance.[5]

  • Pellet Formation:

    • Assemble the die of the pellet press.

    • Transfer a small amount of the sample-KBr mixture into the die.

    • Spread the mixture evenly to cover the bottom surface of the die.

    • Place the upper part of the die in position and transfer the assembled die to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample.

    • Label the significant peaks in the spectrum.

Protocol 3: ESI-MS Analysis

This protocol provides a general procedure for the analysis of a substituted phenylboronic acid using ESI-MS.

Materials:

  • Substituted phenylboronic acid sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (optional, for positive ion mode)

  • Ammonium hydroxide (optional, for negative ion mode)

  • Syringe and syringe pump or LC system

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phenylboronic acid sample in a suitable solvent at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent. The infusion solvent is typically a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water).[6]

    • For positive ion mode, it is common to add 0.1% formic acid to the final solution to promote protonation.

    • For negative ion mode, a small amount of ammonium hydroxide can be added to facilitate deprotonation.

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to obtain a stable and strong signal for the ion of interest.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • For HRMS data, use the accurate mass to determine the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted phenylboronic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Substituted Phenylboronic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Comparison Comparison with Reference Data Structure->Comparison Purity->Comparison Final Final Compound Characterization Comparison->Final

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic characterization of substituted phenylboronic acids is essential for ensuring their quality and for understanding their chemical behavior. By employing a combination of NMR (¹H, ¹³C, and ¹¹B), IR, and MS techniques, researchers can gain a detailed understanding of the structure, purity, and electronic properties of these important molecules. This guide provides the foundational knowledge and practical protocols to confidently interpret the spectroscopic data for substituted phenylboronic acids, enabling more robust and reliable scientific outcomes.

References

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Kintek Press. (n.d.). How Do You Prepare Kbr Pellets? Master The Technique For Clear, Accurate Ir Spectra. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Estopina-Duran, S., et al. (2020). Data for Arylboronic Acid-Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. University of Bath. Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • Nerz-Stormes, M. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued at Bryn Mawr College [Video]. YouTube. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets? Master The Technique For Clear, Accurate Ir Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wang, R., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

  • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. European Journal of Mass Spectrometry, 20(4), 275-281. [Link]

  • Wang, R., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

  • Lee, J., et al. (2012). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 3(11), 930-934. [Link]

  • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. European Journal of Mass Spectrometry, 20(4), 275-281. [Link]

  • Das, R., & Ghosh, A. (2017). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Analytical Chemistry, 89(17), 9144-9151. [Link]

  • Gierczyk, B., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(21), 5035. [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(6), 503. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 368-379. [Link]

  • R. T. Paine, R. W. Parry, in Spectroscopic Properties of Inorganic and Organometallic Compounds, Vol. 10, The Royal Society of Chemistry, 1977, pp. 135-136.
  • Yan, J., & Springsteen, G. (2010). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. Tetrahedron Letters, 51(41), 5484-5487. [Link]

  • Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 368-379. [Link]

Sources

comparing reactivity of (3-((Methylamino)methyl)phenyl)boronic acid with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (Aminomethyl)phenylboronic Acid Isomers

For researchers, medicinal chemists, and drug development professionals, arylboronic acids are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through the Suzuki-Miyaura coupling, is a cornerstone of modern synthesis. However, the reactivity of these crucial reagents is not uniform and is highly dependent on their substitution patterns. This guide provides an in-depth comparison of the reactivity of (3-((methylamino)methyl)phenyl)boronic acid and its ortho and para isomers, offering field-proven insights and supporting data to guide your synthetic strategy.

The Structural Landscape: More Than Just Positional Isomers

The reactivity of the three isomers—ortho, meta, and para—is dictated by a combination of steric and electronic factors. While all three share the same molecular formula, their spatial and electronic arrangements lead to profoundly different behaviors in chemical reactions.

  • (2-((Methylamino)methyl)phenyl)boronic acid (Ortho Isomer): The proximity of the (methylamino)methyl group to the boronic acid moiety introduces significant steric hindrance. More critically, it allows for the formation of an intramolecular dative bond between the nitrogen's lone pair and the empty p-orbital of the boron atom. This coordination creates a stable five-membered ring, effectively rendering the boron center tetracoordinate and significantly less reactive.[1][2]

  • This compound (Meta Isomer): In the meta isomer, the substituent is too distant for intramolecular coordination. Its primary influence is electronic. The aminomethyl group exerts a weak electron-withdrawing inductive effect (-I) at this position, which can subtly increase the electrophilicity of the boron atom.

  • (4-((Methylamino)methyl)phenyl)boronic acid (Para Isomer): The para isomer is sterically unhindered. Electronically, the substituent can exert a weak electron-donating effect through hyperconjugation. This isomer is generally considered the most "well-behaved" and predictable of the three in standard cross-coupling reactions.

Isomers cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_img ortho_coord Intramolecular B-N Coordination (Deactivating) meta_img meta_effect Inductive Effect (-I) (Slightly Activating) para_img para_effect Sterically Unhindered (Predictable Reactivity)

Caption: Structural comparison of ortho, meta, and para isomers.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for these building blocks.[3][4][5] The key transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is highly sensitive to the boronic acid's structure.[3][5]

Expert Analysis of Expected Reactivity

The general reactivity trend in Suzuki-Miyaura coupling is expected to be: Para > Meta >> Ortho .

  • Ortho Isomer (Lowest Reactivity): The combination of severe steric bulk around the boron atom and the deactivating effect of intramolecular B-N coordination makes this isomer extremely challenging to use.[1][6][7] The boron center is electron-rich and sterically shielded, dramatically slowing the rate of transmetalation.[6] Reactions often require more forcing conditions, highly active catalyst systems, or specialized ligands to achieve even moderate yields.[6][7][8][9]

  • Meta Isomer (Intermediate Reactivity): Free from steric hindrance and intramolecular coordination, the meta isomer's reactivity is primarily governed by electronics. The mild inductive electron-withdrawing nature of the substituent can make the boron atom more Lewis acidic, potentially facilitating the formation of the boronate species required for transmetalation. This often leads to reliable and good-to-excellent yields under standard conditions.

  • Para Isomer (Highest Reactivity): Being sterically accessible and electronically "neutral" to slightly donating, the para isomer typically provides the highest yields in the shortest reaction times under standard Suzuki-Miyaura conditions. Its predictable behavior makes it the ideal choice for routine synthetic applications where high efficiency is desired.

Data Presentation: Performance in a Model Reaction

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of each isomer with a model electrophile, 4-bromoanisole, under standardized conditions.

IsomerCatalyst SystemBaseTemp. (°C)Time (h)Expected Yield (%)Key Observations
Ortho Pd₂(dba)₃ / SPhosK₃PO₄11024< 20%Significant starting material recovery. Potential for protodeborylation.[6]
Meta Pd(PPh₃)₄Na₂CO₃85485 - 95%Clean conversion, predictable reactivity.
Para Pd(PPh₃)₄Na₂CO₃852> 95%Rapid and clean conversion to product.

Note: Yields are representative estimates based on established principles of reactivity and may vary with specific experimental conditions.

Experimental Protocol: A Self-Validating System

This protocol provides a robust, standardized method for comparing the reactivity of the three isomers in a Suzuki-Miyaura coupling reaction.

Objective: To couple each boronic acid isomer with 4-bromoanisole and quantify the product yield.

Materials:

  • (2/3/4)-((Methylamino)methyl)phenyl)boronic acid isomer (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M aq. Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis setup 1. Charge flask with boronic acid, 4-bromoanisole, and stir bar. degas 2. Seal flask, evacuate, and backfill with N₂ (3x). setup->degas add_reagents 3. Add solvent, aqueous base, and catalyst under N₂. degas->add_reagents heat 4. Heat reaction to 85°C with vigorous stirring. add_reagents->heat monitor 5. Monitor by TLC or GC-MS until completion. heat->monitor workup 6. Cool, dilute with EtOAc, separate layers, wash organic with brine. monitor->workup dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry purify 8. Purify via column chromatography (Silica gel). dry->purify characterize 9. Characterize and quantify yield by ¹H NMR and LC-MS. purify->characterize

Sources

A Comparative Guide to the Activity of (3-((Methylamino)methyl)phenyl)boronic acid and (3-aminophenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, boronic acids have emerged as a versatile class of compounds, renowned for their unique chemical properties and diverse biological activities.[1][2][3] Among the vast array of substituted phenylboronic acids, (3-aminophenyl)boronic acid has been a subject of considerable interest, particularly as an inhibitor of various enzymes.[4] This guide provides an in-depth, objective comparison of the activity of (3-aminophenyl)boronic acid with a closely related analogue, (3-((Methylamino)methyl)phenyl)boronic acid. By examining their structural nuances, chemical reactivity, and potential biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate molecule for their specific applications.

Introduction to Phenylboronic Acids in Enzyme Inhibition

Boronic acids are characterized by a boron atom covalently bonded to an alkyl or aryl group and two hydroxyl groups. Their ability to form reversible covalent complexes with diols and act as transition state analogues for serine proteases makes them potent enzyme inhibitors.[2] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic residue, such as the serine in the active site of a protease, to form a stable tetrahedral intermediate. This mechanism of action has been successfully exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1][3]

The phenyl ring of phenylboronic acids provides a scaffold that can be readily functionalized to modulate the compound's potency, selectivity, and pharmacokinetic properties. The nature and position of the substituent on the phenyl ring can significantly influence the electronic properties of the boronic acid moiety and introduce additional interactions with the target enzyme.

Structural and Chemical Properties: A Head-to-Head Comparison

The key difference between this compound and (3-aminophenyl)boronic acid lies in the nature of the amino-containing substituent at the meta-position of the phenyl ring.

FeatureThis compound(3-aminophenyl)boronic acid
Molecular Formula C8H12BNO2C6H8BNO2
Molecular Weight 165.01 g/mol 136.95 g/mol [5]
Structure A methylaminomethyl group (-CH2NHCH3) at the meta-position.An amino group (-NH2) at the meta-position.[5]
Basicity The secondary amine is generally more basic than the primary aniline amine.The primary amine is less basic due to the delocalization of the lone pair of electrons into the aromatic ring.
Steric Hindrance The methylaminomethyl group is bulkier than the amino group.The amino group presents less steric hindrance.
Hydrogen Bonding The secondary amine has one hydrogen bond donor, while the nitrogen can act as a hydrogen bond acceptor.The primary amine has two hydrogen bond donors and the nitrogen can act as a hydrogen bond acceptor.

The increased basicity of the secondary amine in this compound means it is more likely to be protonated at physiological pH. This positive charge can be advantageous for forming ionic interactions with negatively charged residues in an enzyme's active site. Conversely, the greater number of hydrogen bond donors in (3-aminophenyl)boronic acid could lead to more extensive hydrogen bonding networks with the target protein.

Comparative Biological Activity: Insights from Structure-Activity Relationships

(3-aminophenyl)boronic acid has been investigated as a scaffold for β-lactamase inhibitors. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The boronic acid moiety of these inhibitors forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. The amino group at the meta-position can be a key interaction point within the enzyme's active site or serve as a handle for further chemical modification to enhance potency and selectivity.

For This compound , while specific inhibitory data is scarce, we can draw parallels from related structures. For instance, a study on β-lactamase inhibitors identified (3-(azidomethyl)phenyl)boronic acid as a potent scaffold.[6] Although an azido group differs electronically from a methylamino group, the presence of a substituent at the meta-position attached via a methylene linker suggests that this substitution pattern is tolerated and can lead to effective inhibition. The increased steric bulk and the potential for a positive charge on the methylamino group could lead to different binding modes and potencies compared to the simple amino group.

Hypothesized Activity Comparison:

AspectThis compound (Hypothesized)(3-aminophenyl)boronic acid (Evidence-based)
Potency Potentially higher due to the possibility of additional ionic interactions and different hydrophobic interactions from the methyl group. However, the increased steric bulk could also be detrimental to binding in some enzyme active sites.Established inhibitory activity against certain enzymes like β-lactamases.[4]
Selectivity The distinct size, shape, and charge of the substituent may lead to a different selectivity profile against a panel of enzymes compared to its counterpart.Selectivity is dependent on the overall pharmacophore and interactions within the target enzyme.
Solubility The presence of the more basic amine may lead to better aqueous solubility at physiological pH due to protonation.Good starting point for solubility, which can be further modified.

Experimental Protocols: A Guide to Evaluating Inhibitory Activity

To empirically determine and compare the inhibitory activity of these two boronic acids, a standardized enzyme inhibition assay is crucial. Below is a generalized protocol for assessing the inhibition of a serine β-lactamase, which can be adapted for other serine proteases.

Workflow for β-Lactamase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (e.g., AmpC β-lactamase) plate_setup Set up 96-well plate with buffer, enzyme, and varying inhibitor concentrations prep_enzyme->plate_setup prep_substrate Prepare Substrate Solution (e.g., Nitrocefin) initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Stock Solutions (this compound & (3-aminophenyl)boronic acid) prep_inhibitor->plate_setup pre_incubation Pre-incubate enzyme and inhibitor plate_setup->pre_incubation pre_incubation->initiate_reaction measure_absorbance Measure absorbance change over time (e.g., at 486 nm for Nitrocefin hydrolysis) initiate_reaction->measure_absorbance plot_data Plot reaction rates vs. inhibitor concentration measure_absorbance->plot_data calculate_ic50 Calculate IC50 values plot_data->calculate_ic50 determine_ki Determine Ki and mechanism of inhibition (e.g., using Michaelis-Menten kinetics) calculate_ic50->determine_ki

Caption: Workflow for a typical β-lactamase enzyme inhibition assay.

Detailed Method for IC50 Determination:
  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

    • Enzyme Stock: Prepare a stock solution of the target β-lactamase (e.g., AmpC) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Substrate Stock: Prepare a stock solution of a chromogenic substrate like nitrocefin in DMSO. The final concentration in the assay should be at or near the Km value for the enzyme.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound and (3-aminophenyl)boronic acid in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 5 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).

    • Add 5 µL of the enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

Both this compound and (3-aminophenyl)boronic acid represent valuable starting points for the design of novel enzyme inhibitors. While (3-aminophenyl)boronic acid has a more established profile in the literature, the structural modifications in this compound offer intriguing possibilities for enhancing potency, selectivity, and pharmacokinetic properties. The increased basicity and altered steric profile of the methylaminomethyl group could lead to novel interactions within an enzyme's active site.

To definitively ascertain the superior candidate for a specific application, direct, head-to-head experimental evaluation is paramount. The provided experimental workflow offers a robust starting point for such investigations. Future research should focus on determining the IC50 and Ki values of both compounds against a panel of relevant enzymes, elucidating their mechanism of inhibition, and exploring further structural modifications to optimize their activity. Such studies will undoubtedly contribute to the growing arsenal of boronic acid-based therapeutics.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Protein Science.
  • Enzyme assays with boronic acid appended bipyridinium salts. PubMed. [Link]

  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Inform
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding...
  • Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. IRIS Unimore.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. [Link]

  • Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. PubMed. [Link]

  • Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • 3-Aminophenylboronic acid. PubChem. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. PMC. [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC. [Link]

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. NIH. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. PubMed. [Link]

Sources

characterization of Suzuki coupling products using (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Suzuki Coupling Products Using (3-((Methylamino)methyl)phenyl)boronic acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The use of functionalized reagents like this compound introduces unique complexities, not only in the reaction execution but critically, in the comprehensive characterization of the resulting products. The presence of the methylaminomethyl group—a basic and potentially coordinating moiety—necessitates a robust and multi-faceted analytical approach to unequivocally confirm structure, assess purity, and identify potential byproducts.

This guide provides a comparative analysis of the primary analytical techniques used to characterize these specific Suzuki coupling products. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable, publication-quality data.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Understanding Impurities

A foundational understanding of the reaction mechanism is crucial for anticipating potential side products, which is the first step in developing a thorough characterization strategy. The catalytic cycle, illustrated below, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Side reactions such as homocoupling of the boronic acid or the aryl halide, and protodeboronation of the starting material, can arise from disruptions in this cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X (Oxidative Adduct) oxidative_addition->pd_complex1 Ar-X transmetalation Transmetalation (R-B(OR)₂ + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R (Transmetalation Product) transmetalation->pd_complex2 R-B(OR)₂ Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Analytical Techniques: A Comparative Overview

The successful characterization of Suzuki products derived from this compound hinges on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.

Technique Primary Information Provided Strengths Limitations Best For
¹H & ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis (qNMR).Unambiguous structure elucidation.[5] Provides quantitative data with an internal standard. Sensitive to the chemical environment.Relatively low sensitivity compared to MS. Requires pure samples for clear spectra. Potential for peak overlap.Definitive structure confirmation of the final, purified product. Assessing isomeric purity.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (HRMS).Extremely high sensitivity.[6] Provides molecular formula with high resolution. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[7][8]Provides limited structural information on its own. Isomers are often indistinguishable. Ionization efficiency can vary.Confirming the mass of the target compound.[9] Detecting trace impurities and byproducts during reaction monitoring.
HPLC Purity assessment and quantification.Excellent for separating complex mixtures.[10] Highly quantitative and reproducible. Method development allows for optimization for specific analytes.Does not provide structural information directly. Requires a chromophore for UV detection. The basic amine may cause peak tailing.Determining the purity of the final product. In-process control and reaction monitoring.[10]

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the structural elucidation of organic molecules. For products of this compound, specific proton (¹H) and carbon (¹³C) signals are diagnostic of a successful coupling.

Expertise in Action: The key ¹H NMR signals to monitor are the benzylic protons (-CH₂-N) and the N-methyl protons (-N-CH₃). Upon successful coupling, the chemical environment of the phenyl ring changes, leading to predictable shifts in the aromatic region and, consequently, subtle shifts in these benzylic and methyl signals. The disappearance of the boronic acid's B-OH proton signal is another indicator of reaction completion, though this peak can be broad and exchangeable.

Detailed Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. However, if solubility is poor or if key peaks are obscured, consider using Dimethyl sulfoxide-d₆ (DMSO-d₆), which is more polar.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all peaks. Correlate the integral of the product's characteristic peaks (e.g., the N-methyl singlet) to the integral of the internal standard to determine purity. Assign all relevant peaks.[11]

Mass Spectrometry (MS)

MS is unparalleled for confirming the molecular weight of the target compound. Given the basic nitrogen atom in the structure, Electrospray Ionization (ESI) is a highly effective ionization method, typically showing a prominent protonated molecular ion [M+H]⁺.

Expertise in Action: High-Resolution Mass Spectrometry (HRMS) is critical for gaining ultimate confidence in the product's identity. By providing a mass measurement accurate to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition, distinguishing the product from other species with the same nominal mass.

Detailed Protocol: LC-MS Analysis for Reaction Monitoring

  • Sample Preparation: At various time points, take a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching & Dilution: Quench the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatography: Inject the diluted sample onto a short C18 column. Run a fast gradient (e.g., 5% to 95% acetonitrile with 0.1% formic acid in water over 5 minutes). The formic acid helps to protonate the amine, improving peak shape and ESI efficiency.

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-800) in positive ion mode.

  • Analysis: Extract the ion chromatograms for the starting materials' [M+H]⁺ and the product's [M+H]⁺.[7] The relative intensity of these peaks over time provides a clear profile of the reaction progress.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing final product purity. The key challenge with compounds containing the methylaminomethyl moiety is managing the basic amine's interaction with the stationary phase.

Expertise in Action: The basic amine can interact strongly with residual acidic silanol groups on standard silica-based C18 columns, leading to poor peak shape (tailing). To counteract this, the mobile phase should be acidified. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) protonates the amine, minimizing secondary interactions and resulting in sharp, symmetrical peaks. This self-validating step ensures that the measured purity is accurate and not an artifact of poor chromatography.

Detailed Protocol: Reverse-Phase HPLC for Purity Analysis

  • System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate

  • Sample Preparation: Prepare a stock solution of the final product in the mobile phase at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Injection & Analysis: Inject 10 µL and monitor at a wavelength where the product has strong absorbance (e.g., 254 nm).

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

Integrated Characterization Workflow

A robust characterization strategy follows a logical progression from crude reaction mixture to fully validated final product. This workflow ensures that purification efforts are guided by data and that the final compound meets all quality specifications.

Characterization_Workflow start Reaction Completion workup Aqueous Work-up & Extraction start->workup tlc_lcms Initial Purity Check (TLC / LC-MS) workup->tlc_lcms purification Purification (Column Chromatography) tlc_lcms->purification fractions Analyze Fractions (TLC / LC-MS) purification->fractions pure_product Combine Pure Fractions & Evaporate fractions->pure_product final_char Final Characterization pure_product->final_char nmr ¹H & ¹³C NMR (Structure ID) final_char->nmr hrms HRMS (Formula Confirmation) final_char->hrms hplc HPLC (Purity >95%) final_char->hplc end Fully Characterized Product nmr->end hrms->end hplc->end

Caption: Integrated workflow for the purification and characterization of Suzuki products.

By methodically applying this integrated workflow and selecting the appropriate analytical techniques based on a clear understanding of their strengths and weaknesses, researchers can confidently and efficiently characterize the products of Suzuki couplings involving this compound, ensuring the integrity and validity of their scientific findings.

References

Sources

A Senior Application Scientist's Guide to Analytical Techniques for Assessing Arylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of arylboronic acids is a critical parameter that can significantly impact the yield, purity, and overall success of subsequent synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of impurities, such as boronic anhydrides (boroxines), hydrolyzed byproducts, or residual starting materials, can lead to inconsistent reaction outcomes and complicate product purification. Therefore, the accurate assessment of arylboronic acid purity is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the purity of arylboronic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This guide is designed to empower you to make informed decisions when selecting the most appropriate analytical strategy for your specific needs.

The Challenge of Analyzing Arylboronic Acids: Instability and Polarity

Arylboronic acids are known for their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2][3] This is a reversible equilibrium that can be influenced by factors such as solvent, temperature, and the presence of water.[1][3] The formation of boroxines can complicate chromatographic analysis, potentially leading to multiple peaks for a single analyte and inaccurate purity assessments.[4]

Furthermore, arylboronic acids are susceptible to hydrolysis, which can be a significant issue during analysis, particularly in reversed-phase HPLC where aqueous mobile phases are common.[1] Their polar nature also presents challenges for gas chromatography, often necessitating derivatization to increase volatility.[5][6] A thorough understanding of these chemical properties is crucial for developing robust and reliable analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable choice for many arylboronic acids. It offers high resolution, sensitivity, and quantitative accuracy.

The Causality Behind Experimental Choices in HPLC

The primary challenge in the HPLC analysis of arylboronic acids is mitigating on-column hydrolysis and managing the equilibrium with their corresponding boroxines. The choice of stationary phase, mobile phase composition, and pH are critical to achieving accurate and reproducible results.

  • Stationary Phase: Reversed-phase columns, such as C18, are commonly employed. However, the silanol groups on the silica support can interact with the polar boronic acid functional group, leading to peak tailing. Modern, end-capped columns with low silanol activity are therefore preferred to minimize these secondary interactions.

  • Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is a critical parameter. Acidic conditions can suppress the ionization of the boronic acid, potentially improving peak shape, but can also promote hydrolysis. Therefore, careful optimization of the mobile phase pH is necessary.

  • Detection: UV detection is the most common method for arylboronic acids due to the presence of the aromatic ring. The selection of the detection wavelength should be optimized for the specific analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Assessment of Phenylboronic Acid

This protocol provides a general framework for the analysis of phenylboronic acid and can be adapted for other arylboronic acids.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the phenylboronic acid sample into a 10 mL volumetric flask.
  • Dissolve the sample in the mobile phase and dilute to the mark.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.
  • Calculate the purity of the arylboronic acid as the percentage of the main peak area relative to the total peak area.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for HPLC purity analysis of arylboronic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives

GC-MS is a highly sensitive and selective technique that provides both quantitative and qualitative information. However, due to the low volatility and polar nature of arylboronic acids, derivatization is typically required to convert them into more volatile and thermally stable analogs.[5][6]

The Rationale for Derivatization in GC-MS

Derivatization serves several key purposes in the GC-MS analysis of arylboronic acids:

  • Increased Volatility: By replacing the polar -B(OH)2 group with a less polar, more volatile group, the analyte can be readily vaporized in the GC inlet and transported through the column.

  • Improved Thermal Stability: The derivatized compound is often more stable at the high temperatures used in GC analysis, preventing on-column degradation.

  • Enhanced Chromatographic Performance: Derivatization can lead to sharper peaks and better separation from other components in the sample matrix.

Common derivatizing agents for compounds with active hydrogens, like boronic acids, include silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

Experimental Protocol: GC-MS Purity Assessment of an Arylboronic Acid via Silylation

This protocol outlines a general procedure for the derivatization and GC-MS analysis of an arylboronic acid.

1. Derivatization:

  • Accurately weigh approximately 1 mg of the arylboronic acid sample into a vial.
  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Allow the reaction mixture to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 50-500.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized arylboronic acid based on its retention time and mass spectrum.
  • Quantify the purity by comparing the peak area of the analyte to that of an internal standard or by area percent normalization.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_reagent Add Derivatizing Agent weigh->add_reagent heat Heat to React add_reagent->heat inject Inject Derivatized Sample heat->inject separate GC Separation inject->separate ionize Ionization separate->ionize mass_analyze Mass Analysis ionize->mass_analyze identify Identify Peaks mass_analyze->identify quantify Quantify Purity identify->quantify

Caption: A typical workflow for GC-MS purity analysis of arylboronic acids following derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself.[8][9][10] It is considered a primary ratio method of measurement because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[8][11]

The Principles of Self-Validation in qNMR

The inherent quantitative nature of NMR provides a self-validating system when performed correctly. Key experimental parameters must be carefully controlled to ensure accurate quantification:

  • Complete Dissolution: Both the analyte and the internal standard must be completely dissolved in the NMR solvent to ensure a homogeneous solution.[12]

  • Appropriate Internal Standard: The internal standard should be stable, have a known purity, and possess signals that do not overlap with the analyte's signals.[10][12]

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure that all protons have fully relaxed between pulses. This is critical for accurate integration.

  • Accurate Weighing: Precise and accurate weighing of both the analyte and the internal standard is fundamental to the accuracy of the final purity calculation.[8][12]

Experimental Protocol: qNMR Purity Determination of an Arylboronic Acid

This protocol provides a step-by-step guide for performing a qNMR experiment to determine the purity of an arylboronic acid.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the arylboronic acid sample into a clean, dry vial using a microbalance.[8]
  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial to achieve a near 1:1 molar ratio with the analyte.
  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to completely dissolve both the sample and the internal standard.
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer.
  • Pulse Program: A standard 1D proton experiment.
  • Relaxation Delay (d1): ≥ 5 x T1 (a value of 30-60 seconds is often sufficient for many organic molecules).
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • Acquisition Time: At least 3 seconds.

3. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
  • Fourier transform the FID.
  • Carefully phase the spectrum and perform baseline correction.
  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity using the following equation[8]:
Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1D Proton Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for qNMR purity analysis of arylboronic acids.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique for assessing the purity of arylboronic acids depends on several factors, including the required accuracy, the nature of the expected impurities, available instrumentation, and the stage of drug development. The following table provides a comparative summary of the key performance characteristics of HPLC, GC-MS, and qNMR.

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance spectroscopy
Sample Volatility Not requiredRequired (derivatization often necessary)Not required
Quantitation Relative (requires a reference standard of the analyte for absolute purity)Relative (requires a reference standard or internal standard)Absolute (primary ratio method with a certified internal standard)
Sensitivity High (µg/mL to ng/mL)Very high (pg/mL to fg/mL)Moderate (mg/mL)
Selectivity Good to excellentExcellentExcellent
Throughput HighModerate (derivatization can be time-consuming)Moderate
Instrumentation Cost ModerateHighVery high
Key Advantage Widely available, robust, high throughputHigh sensitivity and structural information from MSHigh accuracy, no need for analyte-specific reference standard
Key Limitation Potential for on-column hydrolysis, boroxine equilibriumDerivatization required, potential for thermal degradationLower sensitivity, requires careful experimental setup

Method Validation: Ensuring Trustworthiness in Purity Assessment

Regardless of the chosen analytical technique, method validation is a critical step to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[13][14] Key validation parameters for purity assays include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Multi-faceted Approach to Purity Assessment

The selection of an analytical technique for assessing the purity of arylboronic acids is not a one-size-fits-all decision. Each method offers a unique set of advantages and limitations.

  • HPLC remains the workhorse for routine purity analysis in many laboratories due to its robustness, high throughput, and wide applicability. Careful method development to address the inherent instability of arylboronic acids is key to its successful implementation.

  • GC-MS , while requiring a derivatization step, provides unparalleled sensitivity and structural information, making it an excellent tool for identifying and quantifying trace-level impurities.

  • qNMR stands out as a primary method for obtaining highly accurate and precise purity values without the need for an analyte-specific reference standard. It is an invaluable tool for the certification of reference materials and for obtaining definitive purity assignments.

In a comprehensive quality control strategy, these techniques can be used in a complementary fashion. For instance, HPLC can be used for routine purity checks, while qNMR can be employed to certify the purity of in-house reference standards, and GC-MS can be utilized to investigate and identify unknown impurities. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and consistency of their arylboronic acids, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Yasunori, Y., & Toshikatsu, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991.
  • United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(44), 11951–11959.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • ResearchGate. (2014, July 30). Does any one have a general idea about Boronic acids HPLC methods? Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190–3198.
  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylboronic Acids: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1][2] The stability, generally low toxicity, and high functional group tolerance of boronic acids have made them a preferred class of organoboron reagents.[3]

This guide provides a comparative analysis of the most common methods for synthesizing substituted phenylboronic acids, offering insights into the mechanistic underpinnings, practical considerations, and experimental validation of each approach. We will delve into both classical and modern synthetic strategies, providing the necessary context for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Classical Approaches: The Workhorses of Boronic Acid Synthesis

The traditional methods for preparing phenylboronic acids have been instrumental in the widespread adoption of these reagents. These techniques, primarily centered around organometallic intermediates, are still widely practiced, especially for large-scale syntheses where cost is a significant factor.

The Grignard Reaction: A Cost-Effective, yet Sensitive Route

One of the most established methods for synthesizing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] The process begins with the formation of an aryl magnesium halide (Grignard reagent) from the corresponding aryl halide. This highly nucleophilic species then attacks the electrophilic boron atom of the trialkyl borate.

The primary challenge with this method is controlling the reaction selectivity. The initial boronic ester product can react with additional Grignard reagent to form diarylborinic and triarylborane byproducts.[7] To mitigate this, the reaction is typically carried out at very low temperatures (often below -60 °C), which can be a significant hurdle for industrial-scale production due to the need for specialized cryogenic equipment.[7]

Despite this limitation, the Grignard approach remains popular due to the low cost of the starting materials. For aryl halides that are not sensitive to the highly basic and nucleophilic Grignard reagent, this method can be a viable and economical option.

Organolithium Reagents: A Sharper, but More Demanding Tool

Similar to the Grignard reaction, organolithium reagents, generated via lithium-halogen exchange or direct lithiation, can be used to synthesize phenylboronic acids.[6] Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive aryl halides. However, this increased reactivity also makes them less tolerant of many functional groups and requires strict anhydrous and inert atmosphere conditions. The high cost and handling challenges associated with organolithium reagents often limit their use to smaller-scale syntheses or situations where the Grignard reaction is not feasible.[8]

Modern Catalytic Methods: Precision and Versatility

The advent of transition metal-catalyzed reactions has revolutionized the synthesis of substituted phenylboronic acids, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of molecular architectures.

The Miyaura Borylation: A Palladium-Catalyzed Powerhouse

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][6][9] This method is highly valued for its exceptional functional group tolerance and the stability of the resulting boronic esters, which can often be purified by standard techniques like column chromatography.[9]

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the boronic ester and regenerate the catalyst. The choice of base is crucial to prevent the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[9]

C-H Bond Activation/Borylation: The Atom-Economical Frontier

Direct C-H bond activation and borylation represents a significant advancement in the synthesis of phenylboronic acids, offering a more atom-economical and environmentally friendly approach.[10][11][12] This method avoids the pre-functionalization of the aromatic ring with a halide or triflate, instead directly converting a C-H bond to a C-B bond.[13]

These reactions are typically catalyzed by transition metals such as iridium or rhodium and have shown remarkable potential for the synthesis of complex molecules.[12] While still an evolving field, C-H borylation holds the promise of streamlining synthetic routes and reducing waste, aligning with the principles of green chemistry.[11]

Comparative Analysis of Synthesis Methods

The choice of a synthetic method for a particular substituted phenylboronic acid depends on a variety of factors, including the nature of the substrate, the desired scale of the reaction, and cost considerations. The following table provides a comparative overview of the methods discussed.

FeatureGrignard ReactionOrganolithium ReagentsMiyaura BorylationC-H Borylation
Starting Material Aryl HalideAryl HalideAryl Halide/TriflateArene
Key Reagent Magnesium, Trialkyl BorateOrganolithium, Trialkyl BorateDiboron Reagent, Pd CatalystDiboron Reagent, Ir/Rh Catalyst
Functional Group Tolerance LowVery LowHighModerate to High
Reaction Conditions Cryogenic TemperaturesCryogenic TemperaturesMild to Moderate HeatModerate to High Heat
Yield Moderate to HighModerate to HighHighModerate to High
Cost-Effectiveness HighLowModerateLow (catalyst cost)
Green Chemistry Aspects Poor (solvents, byproducts)Poor (solvents, byproducts)Good (catalyst loading)Excellent (atom economy)

Purification and Characterization: Ensuring Quality and Integrity

The purity of a substituted phenylboronic acid is critical for its successful application, as impurities can significantly impact the efficiency and outcome of subsequent reactions.[14]

Purification Techniques

Common methods for purifying phenylboronic acids include:

  • Extraction: This is often the first step in the workup process to separate the boronic acid from reaction byproducts and unreacted starting materials.[15] Phenylboronic acids have some solubility in water, which can be exploited in a water-organic solvent extraction system.[15]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline phenylboronic acids.[15] The impure solid is dissolved in a hot solvent, and as the solution cools, the pure boronic acid crystallizes out, leaving impurities in the solution.[15]

  • Column Chromatography: This technique is used to separate the boronic acid from impurities based on their differential adsorption to a stationary phase.[15] Silica gel is a common stationary phase, and the choice of eluent depends on the polarity of the boronic acid.[16] For boronic esters, neutral alumina can also be an effective stationary phase.[16]

Characterization Techniques

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized phenylboronic acids:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ¹¹B NMR is particularly useful for confirming the presence of the boron atom, with trivalent boron typically showing a signal between 29 and 39 ppm.[17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups, such as the B-O and B-C bonds.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the synthesized boronic acid.[14]

Green Chemistry Approaches in Phenylboronic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenylboronic acids to reduce the environmental impact of these processes.[17][18][19] Key strategies include:

  • Mechanochemistry: This solvent-free approach involves the grinding of solid reactants to initiate a chemical reaction.[20][21] It has been successfully applied to the formation of boronic acid esters from boronic acids and diols.[20][21]

  • Phase-Switch Chemistry: This strategy utilizes the ability of boronic acids to form water-soluble complexes with polyols at high pH.[18][19] This allows for the easy separation of the boronic acid product from organic-soluble impurities without the need for chromatography.[18][19]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and purification requirements.[17]

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for the synthesis of a model substituted phenylboronic acid via the Grignard reaction and Miyaura borylation are provided below.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol is adapted from standard laboratory procedures and illustrates the classical Grignard approach.

Workflow Diagram:

Grignard_Synthesis A 1. Grignard Reagent Formation B 2. Borylation A->B Add to Triisopropyl Borate C 3. Hydrolysis B->C Acidic Workup D 4. Purification C->D Extraction & Recrystallization

Caption: Workflow for Grignard-based synthesis of 4-methoxyphenylboronic acid.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the 4-bromoanisole solution to the magnesium turnings and gently heat to initiate the reaction. Once the reaction has started, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the solution is acidic. Stir the mixture for 1 hour.

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-methoxyphenylboronic acid.

Protocol 2: Synthesis of 4-Acetylphenylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol is a representative example of a modern, palladium-catalyzed approach.

Workflow Diagram:

Miyaura_Borylation A 1. Reaction Setup B 2. Catalytic Reaction A->B Heat under Inert Atmosphere C 3. Workup B->C Filtration & Solvent Removal D 4. Purification C->D Column Chromatography

Caption: Workflow for Miyaura borylation synthesis of a boronic ester.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 4-bromoacetophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%).

  • Catalytic Reaction: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane. Heat the reaction mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-acetylphenylboronic acid pinacol ester.

Conclusion

The synthesis of substituted phenylboronic acids is a mature field with a diverse array of reliable methods. The choice of the optimal synthetic route is a multifactorial decision that requires a thorough understanding of the underlying chemistry, the nature of the target molecule, and practical considerations such as cost and scale. While classical methods like the Grignard reaction remain valuable for their cost-effectiveness, modern catalytic techniques such as the Miyaura borylation and C-H activation offer unparalleled precision, functional group tolerance, and a greener synthetic footprint. As the demand for novel and complex molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted phenylboronic acids will undoubtedly remain a key focus of chemical research.

References

  • Sparrow Chemical. (2026, January 12).
  • Schnürch, M., Holzweber, M., Mihovilovic, M. D., & Stanetty, P. (2007). A facile and green synthetic route to boronic acid esters utilizing mechanochemistry. Green Chemistry, 9, 139. DOI:10.1039/B611424E.
  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • RSC Publishing. (n.d.). A facile and green synthetic route to boronic acid esters utilizing mechanochemistry.
  • ACS. (n.d.). A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags.
  • ACS. (n.d.). A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags.
  • PMC - NIH. (2013, January 30). Green Approach—Multicomponent Production of Boron—Containing Hantzsch and Biginelli Esters.
  • Agilent. (2010, September 24). Phenylboronic Acid (PBA)
  • ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Georganics. (2024, January 9).
  • Universidade de Lisboa. (n.d.).
  • PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid.
  • ResearchGate. (2016, July 18).
  • Reddit. (2017, December 19).
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  • ACS Publications. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 4).
  • ResearchGate. (n.d.). Synthesis of (Azidomethyl)phenylboronic Acids.
  • RSC Publishing. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III).
  • PubMed. (n.d.). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose.
  • Grantome. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids1.
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. DOI:10.1039/C3CS60197H.
  • Unknown Source. (2026, January 4).
  • TCI Chemicals. (n.d.).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • ResearchGate. (n.d.). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols | Request PDF.

Sources

A Senior Application Scientist's Guide to 11B NMR Spectroscopy for Studying Boronic Acid-Diol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the reversible covalent interaction between boronic acids and diols is of paramount importance.[1] This unique binding modality is central to applications ranging from glucose sensing to the development of self-healing hydrogels and targeted drug delivery systems.[2] To effectively harness and engineer these interactions, researchers require analytical tools that provide direct, quantitative, and unambiguous insights into the binding event. While techniques like fluorescence spectroscopy and ¹H NMR offer valuable information, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for probing the core of this interaction: the boron atom itself.

This guide provides a comprehensive comparison of ¹¹B NMR with alternative techniques, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust method for the quantitative characterization of boronic acid-diol binding phenomena.

The Decisive Advantage of ¹¹B NMR: A Direct View of Hybridization

The power of ¹¹B NMR lies in its ability to directly monitor the change in the boron atom's electronic environment and hybridization state upon diol binding. Boron has two naturally occurring NMR-active isotopes, ¹⁰B and ¹¹B; however, ¹¹B is overwhelmingly preferred due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals.[3][4]

The core principle is a significant and predictable change in the ¹¹B chemical shift (δB) that correlates with the boron atom's geometry:

  • Trigonal Boronic Acid (sp²) : The unbound boronic acid exists in a trigonal planar geometry. In this sp² hybridized state, the boron nucleus is relatively deshielded and resonates at a downfield chemical shift, typically in the range of δB 26 to 30 ppm .[5]

  • Tetrahedral Boronate Ester (sp³) : Upon reaction with a diol, the boronic acid undergoes a condensation reaction to form a cyclic boronate ester. This process changes the boron's hybridization to sp³, resulting in a tetrahedral geometry. This more shielded sp³ hybridized nucleus resonates at a significantly more upfield chemical shift, generally between δB 1 to 15 ppm , with the exact position depending on the structure of the diol and the boronic acid.[3][5]

This large, distinct shift in resonance provides a clear and direct spectroscopic handle to observe and quantify the binding equilibrium.

G cluster_0 Unbound State cluster_1 Bound State BA Boronic Acid (R-B(OH)₂) BA_details Hybridization: sp² (Trigonal) ¹¹B Chemical Shift: ~28 ppm (Broad) Ester Boronate Ester BA->Ester + Diol - 2H₂O (pH > pKa) Diol Diol (HO-R'-OH) Ester_details Hybridization: sp³ (Tetrahedral) ¹¹B Chemical Shift: ~5-15 ppm (Sharper)

Caption: Boronic acid-diol binding equilibrium and corresponding ¹¹B NMR characteristics.

Comparative Analysis: ¹¹B NMR vs. Alternative Methods

While other methods can be used, they often rely on indirect measurements or require specific molecular modifications. ¹¹B NMR provides a direct, label-free assessment of the binding event.

Feature¹¹B NMR Spectroscopy¹H NMR SpectroscopyFluorescence Spectroscopy
Principle Directly observes the boron nucleus, detecting changes in its hybridization (sp² → sp³) and chemical environment.[3]Monitors shifts in proton signals adjacent to the boronic acid or on the diol upon complexation.Measures changes in fluorescence intensity or wavelength of a fluorophore incorporated into the boronic acid upon diol binding.
Directness Direct. The observed nucleus is at the center of the interaction.Indirect. Infers binding from changes in the environment of nearby protons. Signal changes can sometimes be small or ambiguous.Indirect & Invasive. Requires a fluorescent label, which can potentially alter binding affinity and steric interactions.
Quantitative Power Excellent. The ratio of sp²/sp³ signals can be directly integrated to determine species concentration and calculate binding constants (Kd).[5][6]Good. Can be used for quantitative analysis, but overlapping signals and complex coupling can complicate integration.Excellent. Highly sensitive and suitable for determining binding constants, especially at low concentrations.[1]
pH Studies Excellent. Directly monitors the pKa of the boronic acid and how binding is affected by pH, a critical parameter for this interaction.[3]Good. Can be used, but water suppression techniques are often required, which can affect quantification.Moderate. The fluorescence of many dyes is pH-sensitive, which can confound the interpretation of binding data across a pH range.
Limitations Lower sensitivity than ¹H NMR. Requires higher concentrations (~1-5 mM).[3] Borosilicate glass NMR tubes can produce a broad background signal, making quartz tubes preferable.[3]Aromatic signals from the boronic acid often overlap with signals from biological molecules or buffers.Requires synthesis of a specific fluorescent boronic acid. The probe itself may interact with the system, leading to artifacts.
Best For Mechanistic studies, determining pKa, quantifying binding constants without labels, and analyzing complex mixtures where proton signals overlap.[7]Systems where ¹¹B NMR is not available or when observing the effect of binding on the diol itself is of primary interest.High-throughput screening and measuring very tight binding affinities (low Kd) where concentration is limiting.

Field-Proven Experimental Protocol: Quantifying Binding Affinity

This protocol outlines a self-validating system for determining the binding constant of a boronic acid-diol interaction using ¹¹B NMR titration. The causality behind each step is explained to ensure robust and reliable data.

Objective: To determine the association constant (Ka) or dissociation constant (Kd) for the binding of a diol to a phenylboronic acid (PBA).

Materials:

  • Phenylboronic acid (PBA)

  • Diol of interest (e.g., Catechol)

  • Deuterium Oxide (D₂O)

  • Buffer solution (e.g., Phosphate buffer) prepared in D₂O

  • 0.5 M NaOH and 0.5 M HCl (or DCl) in D₂O for pH adjustment

  • Quartz NMR tubes (recommended to avoid background boron signals)[3]

Step-by-Step Methodology
  • Determine the pKa of the Boronic Acid (Crucial First Step):

    • Why: Boronate ester formation is highly pH-dependent. The tetrahedral boronate, the species that reacts favorably with diols, is predominant at pH values above the boronic acid's pKa.[1][3] Running the binding experiment at an optimal pH is critical for observing significant complexation.

    • How: Prepare a ~20 mM solution of PBA in your D₂O buffer.[5] Acquire a series of ¹¹B NMR spectra across a range of pH values (e.g., from pH 6 to 11). The pKa is the pH at which the integrated signal intensities of the sp² boronic acid (~29 ppm) and the sp³ boronate (~3-4 ppm) are equal.

  • Prepare Stock Solutions:

    • Why: Accurate stock solutions are fundamental for a reliable titration. Using a consistent buffer system ensures that pH changes during titration are minimized.

    • How: Prepare a 20 mM stock solution of PBA in the D₂O buffer. Prepare a high-concentration stock solution of the diol (e.g., 200 mM or 1 M) in the same D₂O buffer. The pH of both stock solutions should be adjusted to the desired experimental pH (typically 1-2 units above the PBA pKa) using NaOH/HCl.[5]

  • Set up the Titration Series:

    • Why: A titration allows for the systematic observation of the equilibrium shift from the unbound to the bound state, which is necessary for calculating the binding constant.

    • How: In a series of NMR tubes, keep the concentration of the boronic acid constant (e.g., 10 mM final concentration) while varying the concentration of the diol.[5] For example, create a series with final diol concentrations of 0, 5, 10, 20, 50, 100, and 200 mM. Ensure the final volume in each NMR tube is constant.

  • Acquire ¹¹B NMR Spectra:

    • Why: Proper acquisition parameters are key to obtaining high-quality, quantifiable data.

    • How:

      • Use a spectrometer with a multinuclear probe.

      • Set the spectral width to cover the expected chemical shift range (e.g., from 40 ppm to -10 ppm).

      • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the boron nucleus, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended; a practical starting point is 1-2 seconds.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).[3]

  • Process and Analyze the Data:

    • Why: Careful data processing ensures that the integrated areas accurately reflect the concentrations of the different boron species.

    • How:

      • Apply a baseline correction to all spectra.

      • Integrate the signals corresponding to the unbound sp² boronic acid and the bound sp³ boronate ester.

      • For each titration point, calculate the fraction of bound boronic acid: Fraction Bound = Integral(sp³) / (Integral(sp²) + Integral(sp³)).

      • Plot the Fraction Bound against the concentration of the diol.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the dissociation constant, Kd.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis pKa Determine Boronic Acid pKa (pH Titration) Stocks Prepare Buffered D₂O Stock Solutions (Boronic Acid & Diol) pKa->Stocks Titration Create Titration Series in NMR Tubes (Constant [BA], Varying [Diol]) Stocks->Titration NMR Acquire ¹¹B NMR Spectra for each sample Titration->NMR Process Process Spectra (Baseline Correction) NMR->Process Integrate Integrate sp² and sp³ Signals Process->Integrate Calculate Calculate Fraction Bound for each point Integrate->Calculate Plot Plot Fraction Bound vs. [Diol] Calculate->Plot Fit Fit Binding Isotherm (Non-linear Regression) Plot->Fit Kd Determine Kd Fit->Kd

Caption: Experimental workflow for determining binding constants using ¹¹B NMR.

Interpreting the Data: A Case Study Snapshot

In a study by Nguyen et al., ¹¹B NMR was used to optimize boronic acid-diol complexation.[5] For 4-mercaptophenylboronic acid (4-MPBA), the unbound sp² form appeared at δB 29.2 ppm.[5] Upon addition of a diol like catechol at an optimal pH, a new, sharper peak corresponding to the sp³ boronate ester emerged upfield. By titrating the diol and integrating these respective peaks, the authors could quantify the binding affinity.[5] This work highlights how ¹¹B NMR provides not only quantitative binding data but also qualitative insights into complex structure and the presence of side reactions, such as protodeboronation, which can be identified by a distinct boric acid peak around δB 19.4 ppm.[5]

Conclusion

For researchers requiring a robust, label-free, and mechanistically informative tool to study boronic acid-diol interactions, ¹¹B NMR spectroscopy is an unparalleled choice. Its ability to directly observe the boron atom's transformation from the sp² to the sp³ state provides an unambiguous and quantitative measure of binding. While it has a lower sensitivity compared to proton NMR or fluorescence methods, its directness and the wealth of information it provides on pKa, binding affinity, and reaction purity make it an indispensable technique in the development of boronic acid-based technologies. By following validated protocols, scientists can generate high-quality, reliable data to accelerate their research in drug development, diagnostics, and materials science.

References

  • Nguyen, T. B., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link][5][6][8]

  • PFS, K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link][3][9][10]

  • Nguyen, T. B., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. PubMed. [Link]

  • Nguyen, T. B., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Request PDF on ResearchGate. [Link]

  • Nguyen, T. B., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Lin, Y-C., et al. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Request PDF. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Request PDF. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Hudson, D. M., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, procedural framework for the safe disposal of (3-((Methylamino)methyl)phenyl)boronic acid, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound must always be the primary source of information, the boronic acid class of compounds generally presents known hazards. Similar organoboron compounds are classified as skin, eye, and respiratory irritants[1][2]. Therefore, treating this reagent with appropriate caution is a mandatory first step.

Key Safety Precautions:

  • Consult the SDS : Always review the manufacturer-specific Safety Data Sheet (SDS) before handling the chemical to understand its unique hazards, handling, and storage requirements[3].

  • Engineering Controls : All handling and weighing of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1][4].

  • Avoid Contact : Implement procedures to prevent direct contact with skin, eyes, and clothing[1].

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].Protects against accidental splashes and airborne dust particles that can cause serious eye irritation[1][2].
Hand Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination[6].Prevents skin contact, as the compound is a potential skin irritant[1][2].
Body A lab coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator is required if working outside a fume hood or when dusts are generated[7].Prevents inhalation of the compound, which may cause respiratory irritation[8].

The Regulatory Landscape: A Framework for Compliance

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, two primary federal regulations govern this process:

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste[9]. All waste generated must be correctly identified, stored, and disposed of at a certified facility[9][10].

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP)[11][12][13]. This written plan must outline procedures for the safe handling, storage, and disposal of hazardous chemicals within the laboratory[3][13].

Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into actionable laboratory protocols. Always adhere to your specific site's CHP and waste management guidelines[14].

Core Disposal Principle: Treat as Hazardous Chemical Waste

The foundational principle for disposing of this compound is that it must be managed as hazardous chemical waste. [1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain[1].

Waste streams must be segregated to prevent dangerous reactions[9][15]. Do not mix boronic acid waste with other chemical classes unless explicitly permitted by your institution's EHS office[4].

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing different waste streams associated with this compound.

Protocol 1: Disposal of Solid Waste Chemical

This procedure applies to expired, unused, or contaminated solid this compound.

  • Waste Characterization : Classify the material as a solid organic hazardous waste.

  • Packaging : Carefully place the solid waste into a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle[1]. The container must be in good condition, free of leaks or cracks[1].

  • Labeling : Affix a "Hazardous Waste" label to the container[1][16]. The label must, at a minimum, include:

    • The words "Hazardous Waste"[17].

    • The full chemical name: "this compound".

    • An indication of the hazard (e.g., Irritant)[17].

  • Storage : Keep the container tightly sealed except when adding waste[15]. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[14][15][18].

  • Pickup : Contact your institution's EHS office to schedule a pickup of the full waste container.

Protocol 2: Disposal of Contaminated Labware and Debris

This procedure applies to items such as disposable gloves, weigh boats, spatulas, and absorbent paper that have come into direct contact with the chemical.

  • Segregation : All contaminated solid debris must be treated as hazardous waste[1].

  • Collection : Place these items into a designated, lined hazardous waste container or a sealed, labeled bag[1].

  • Labeling : Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound")[1].

  • Disposal : This container should also be stored in the SAA and collected by your EHS office[1].

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste[19][20].

  • Initial Rinse (Hazardous Waste Collection) : Rinse the empty container with a suitable organic solvent in which the boronic acid is soluble (e.g., methanol or acetone)[4]. This first rinseate is hazardous waste. It must be collected and poured into the appropriate liquid hazardous waste container for non-halogenated organic solvents[4][20].

  • Subsequent Rinses : Perform at least two additional rinses with the solvent[1]. These subsequent rinses must also be collected and disposed of as hazardous liquid waste.

  • Drying and Final Disposal : Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., the back of a fume hood)[4]. Once dry, deface or remove the original label. The clean, decontaminated container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glass recycling)[4].

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Waste Generation: This compound waste_type Characterize Waste Type start->waste_type solid_waste Solid Chemical Waste (Expired, Unused, Contaminated) waste_type->solid_waste  Solid debris Contaminated Debris (Gloves, Weigh Boats, Wipes) waste_type->debris Debris empty_container Empty Reagent Container waste_type->empty_container Container   package_solid 1. Package in sealed, compatible container. 2. Affix 'Hazardous Waste' label. solid_waste->package_solid package_debris 1. Collect in designated, labeled waste bag or bin. 2. Label as 'Contaminated Debris'. debris->package_debris rinse_container 1. Perform triple rinse with a suitable organic solvent. empty_container->rinse_container saa Store in designated Satellite Accumulation Area (SAA) package_solid->saa package_debris->saa collect_rinseate 2. Collect ALL rinseate as liquid hazardous waste. rinse_container->collect_rinseate dispose_container 3. Air dry container. 4. Deface label. 5. Dispose as non-hazardous waste. rinse_container->dispose_container collect_rinseate->saa ehs_pickup Arrange for pickup by EHS / Licensed Waste Contractor saa->ehs_pickup

Caption: Disposal workflow for this compound.

Waste Minimization and Best Practices

A comprehensive waste management strategy includes proactive measures to reduce waste generation.[21]

  • Source Reduction : Order only the quantity of chemical required for your experiments to avoid generating waste from expired stock[14][21].

  • Inventory Management : Maintain an up-to-date chemical inventory to prevent unnecessary purchases and track expiration dates[21][22].

  • Scale Reduction : When feasible, reduce the scale of experiments to decrease the volume of waste produced[14].

By integrating these disposal protocols and best practices into your daily laboratory operations, you contribute to a safer research environment and ensure unwavering compliance with environmental regulations.

References

  • Properly Managing Chemical Waste in Laboratories.

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.

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  • 3 Tips To Improve Your Laboratory Waste Management.

  • Laboratory Safety Guidance - OSHA.

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  • Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide - Benchchem.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.

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  • 5 - AK Scientific, Inc.

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Navigating the Safe Handling of (3-((Methylamino)methyl)phenyl)boronic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the innovative use of boronic acids as building blocks has accelerated the discovery of novel therapeutics. Among these, (3-((Methylamino)methyl)phenyl)boronic acid stands out for its potential in various synthetic applications. However, realizing its full scientific value necessitates a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Understanding the Hazard: A Data-Driven Approach

  • Acute Oral Toxicity : Phenylboronic acid is classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Tract Irritation : Inhalation of dust may lead to respiratory irritation.[3][5][6]

These known hazards underscore the critical importance of a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Core Principles of Protection: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk Level Procedure Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low Weighing small quantities in a ventilated balance enclosure; Preparing dilute solutions.Tight-sealing safety goggles.[7]Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if performed in a certified chemical fume hood.
Medium Handling larger quantities; Performing reactions at elevated temperatures.Safety goggles and a face shield.[8]Chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron over a lab coat.[9]A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[10]
High Large-scale synthesis; Potential for aerosol generation or uncontrolled release.Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit.Supplied-air respirator.
The Rationale Behind PPE Selection
  • Eye and Face Protection : The potential for serious eye irritation necessitates the use of tight-sealing safety goggles to prevent contact with dust or splashes.[7] For procedures with a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.

  • Hand Protection : Given that skin irritation is a known hazard, selecting the appropriate gloves is paramount.[3][4][5][6] Nitrile gloves offer good initial protection for handling small quantities. For more extensive handling or in situations with a higher risk of exposure, more robust gloves like neoprene or butyl rubber are recommended due to their enhanced chemical resistance.[9]

  • Body Protection : A standard laboratory coat is the minimum requirement to protect against incidental contact. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron provides an essential barrier.[9]

  • Respiratory Protection : Boronic acids are often fine powders that can be easily inhaled, causing respiratory tract irritation.[3] Therefore, all manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. In the event of a spill or when engineering controls are not sufficient, appropriate respiratory protection, such as an approved respirator, is crucial.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize the risk of exposure at every stage of handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE (based on risk assessment) VerifyHood Verify chemical fume hood is functioning correctly Prep->VerifyHood Weigh Weigh solid compound in a ventilated enclosure VerifyHood->Weigh Dissolve Dissolve in appropriate solvent within the fume hood Weigh->Dissolve Reaction Perform reaction under inert atmosphere if necessary Dissolve->Reaction Decontaminate Decontaminate glassware and work surfaces Reaction->Decontaminate DoffPPE Doff PPE in the correct order to avoid cross-contamination Decontaminate->DoffPPE Dispose Dispose of waste in a designated, labeled container DoffPPE->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.